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  • Product: 2-(1-Hydroxyethyl)-3-methylphenol
  • CAS: 484016-51-5

Core Science & Biosynthesis

Foundational

"physicochemical properties of 2-(1-Hydroxyethyl)-3-methylphenol"

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Hydroxyethyl)-3-methylphenol Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 2-(1-Hydroxyethy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Hydroxyethyl)-3-methylphenol

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 2-(1-Hydroxyethyl)-3-methylphenol. Intended for researchers, scientists, and professionals in drug development, this guide synthesizes theoretical principles with actionable experimental protocols. While specific experimental data for this particular isomer is not extensively published, this guide establishes its chemical identity, predicts key physicochemical parameters based on established structure-property relationships of analogous compounds, and provides detailed, field-proven methodologies for their empirical determination. The focus is on enabling researchers to accurately characterize this molecule through robust experimental design and analysis.

Introduction and Molecular Identity

2-(1-Hydroxyethyl)-3-methylphenol is a substituted phenolic compound belonging to the cresol family. Its structure features a phenol ring substituted with a methyl group at position 3 and a 1-hydroxyethyl group at position 2. The presence of two hydroxyl groups—one phenolic and one alcoholic—along with a lipophilic aromatic ring and methyl group, imparts a unique combination of properties that are critical to its behavior in chemical and biological systems.

Understanding its physicochemical profile, including acidity (pKa), lipophilicity (LogP), solubility, and stability, is fundamental for predicting its absorption, distribution, metabolism, and excretion (ADME) in drug discovery, its reactivity in chemical synthesis, and its potential applications in materials science. This guide provides the foundational knowledge and experimental framework required for a thorough characterization.

Molecular Structure:

Chemical Structure of 2-(1-Hydroxyethyl)-3-methylphenol
Figure 1: Chemical Structure of 2-(1-Hydroxyethyl)-3-methylphenol

Chemical Identifiers:

  • IUPAC Name: 2-(1-Hydroxyethyl)-3-methylphenol

  • Molecular Formula: C₉H₁₂O₂

  • Molecular Weight: 152.19 g/mol

  • CAS Number: A specific CAS registry number for this isomer is not readily found in major databases. Researchers should rely on the IUPAC name and structure for identification.

Core Physicochemical Properties: An Overview

The properties of 2-(1-Hydroxyethyl)-3-methylphenol are dictated by its constituent functional groups. The data presented below are predicted values based on the known properties of similar structures, such as m-cresol and other hydroxy-substituted phenols.

PropertyPredicted Value / Inferred CharacteristicRationale & Significance
pKa (Phenolic OH) ~10.2 - 10.5Phenols typically exhibit a pKa around 10.0[1]. The methyl group at the meta position is a weak electron-donating group, which slightly destabilizes the phenoxide anion, making the compound marginally less acidic than phenol[2]. This value is crucial for predicting its ionization state at different physiological pHs.
LogP (Octanol/Water) ~1.5 - 1.8The LogP of the parent m-cresol is approximately 1.96[3][4]. The addition of the polar hydroxyethyl group significantly increases hydrophilicity, thus lowering the LogP value. This parameter is a key indicator of membrane permeability and bioavailability.
Aqueous Solubility Moderately SolubleThe presence of two hydroxyl groups capable of hydrogen bonding with water suggests moderate aqueous solubility[5][6]. However, the aromatic ring and methyl group limit its miscibility. Solubility is expected to be pH-dependent, increasing significantly above its pKa.
Physical Form Colorless to pale yellow liquid or low-melting solidSimple cresols are often liquids or low-melting solids at room temperature[7][8]. The additional hydroxyl group increases the potential for intermolecular hydrogen bonding, which may raise the melting and boiling points compared to m-cresol.
Chemical Stability Susceptible to OxidationPhenols are known to be sensitive to air, light, and heat, particularly under basic (alkaline) conditions, which can lead to the formation of colored quinone-type oxidation products[8][9].

Spectroscopic Profile: Anticipated Characteristics

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the structure of 2-(1-Hydroxyethyl)-3-methylphenol, the following spectral features are anticipated.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include: a doublet for the methyl protons of the ethyl group (~1.4-1.5 ppm), a quartet for the methine proton (CH-OH) (~4.8-5.0 ppm), a singlet for the aromatic methyl group (~2.2-2.3 ppm), distinct multiplets for the three aromatic protons in their characteristic region (~6.7-7.2 ppm), and two exchangeable singlets for the phenolic and alcoholic -OH protons. The addition of D₂O would cause the two -OH signals to disappear, a standard method for their identification[10].

  • ¹³C NMR Spectroscopy: The spectrum should display 9 distinct carbon signals, corresponding to the molecular symmetry. This includes signals for the two aliphatic carbons, one aromatic methyl carbon, and six unique aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching from both the phenolic and alcoholic groups[11][12]. Other characteristic peaks include C-O stretching around 1200-1260 cm⁻¹ and aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at m/z = 152. Common fragmentation patterns for such molecules include the loss of a methyl group (CH₃) resulting in a fragment at m/z = 137, and the loss of water (H₂O), leading to a fragment at m/z = 134[13][14].

Experimental Determination of Physicochemical Properties

The following section provides detailed, self-validating protocols for determining the core physicochemical properties of 2-(1-Hydroxyethyl)-3-methylphenol.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel compound like 2-(1-Hydroxyethyl)-3-methylphenol involves a series of sequential experiments. This ensures that data from one step informs the next, providing a comprehensive and validated profile.

G General Physicochemical Characterization Workflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Stability & Degradation Purity Purity Assessment (e.g., HPLC, GC-MS) Structure Structural Confirmation (NMR, MS, IR) Purity->Structure Solubility Solubility Profiling Structure->Solubility pKa pKa Determination Solubility->pKa LogP LogP Measurement pKa->LogP Stability Forced Degradation Study (pH, Temp, Light) LogP->Stability Kinetics Degradation Kinetics Stability->Kinetics Report Comprehensive Report Generation Kinetics->Report

Caption: A logical workflow for the systematic characterization of a novel compound.

Protocol for Solubility Determination

This protocol determines the qualitative solubility of the compound in various solvents, which is indicative of its polarity and the types of intermolecular forces it can form.

Methodology:

  • Preparation: Aliquot approximately 10-20 mg of 2-(1-Hydroxyethyl)-3-methylphenol into separate, labeled 4 mL glass vials.

  • Solvent Addition: To each vial, add 1 mL of a test solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Acetone, Hexane).

  • Equilibration: Cap the vials securely and vortex for 1 minute. Place the vials on a shaker or rotator at room temperature (25°C) for 1 hour to ensure equilibrium is reached.

  • Observation: After equilibration, visually inspect each vial for undissolved solid material against a dark background.

  • Classification:

    • Soluble: No visible solid particles.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid material appears largely unchanged.

  • Validation: For aqueous solutions, measure the pH to confirm it has not significantly changed, which could affect solubility. For samples classified as "soluble," a second addition of the compound can be made to confirm saturation has not been reached.

G Solubility Determination Workflow start Start: Weigh Compound prep Aliquot into Vials start->prep add_solvent Add 1 mL of Test Solvent (Water, Buffers, Organics) prep->add_solvent equilibrate Vortex & Shake (1 hr at 25°C) add_solvent->equilibrate observe Visual Inspection for Undissolved Solid equilibrate->observe classify Classify Solubility (Soluble, Sparingly, Insoluble) observe->classify end_soluble End: Soluble classify->end_soluble Clear Solution end_insoluble End: Insoluble / Sparingly classify->end_insoluble Solid Remains

Caption: Step-by-step process for qualitative solubility assessment.

Protocol for pKa Determination by UV-Vis Spectrophotometry

This method leverages the difference in the UV absorbance spectrum between the protonated (phenol) and deprotonated (phenoxide) forms of the molecule to determine the pKa.

Causality: The phenoxide ion has a different electronic structure from the neutral phenol, resulting in a shift in its maximum absorbance wavelength (λ_max). By monitoring this shift across a range of pH values, the equilibrium point (where [phenol] = [phenoxide]) can be identified, which corresponds to the pKa.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like methanol or ethanol.

  • Buffer Preparation: Prepare a series of universal buffers covering a pH range from approximately 8.0 to 12.0 in 0.5 pH unit increments.

  • Sample Preparation: In a series of quartz cuvettes, add a small, fixed aliquot of the stock solution (e.g., 10 µL) to 2 mL of each buffer. This ensures the final concentration is constant while the pH varies. Prepare a "fully acidic" sample (in 0.1 M HCl) and a "fully basic" sample (in 0.1 M NaOH).

  • Spectral Scan: Scan the UV-Vis spectrum (e.g., from 230 to 350 nm) for the acidic and basic samples to identify the λ_max for the protonated and deprotonated species, respectively, and to find an isosbestic point.

  • Absorbance Measurement: Set the spectrophotometer to the λ_max of the deprotonated (phenoxide) form. Measure the absorbance of each buffered sample at this wavelength.

  • Calculation: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] Where:

    • A is the absorbance of the sample at a given pH.

    • A_max is the maximum absorbance from the fully basic sample.

    • A_min is the minimum absorbance from the fully acidic sample.

  • Validation: Plot absorbance vs. pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve. The presence of a sharp isosbestic point, where the spectra at all pH values cross, validates that a simple two-species equilibrium is being observed.

Protocol for LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most direct way to measure the octanol-water partition coefficient (LogP).

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) in a large separatory funnel for 24 hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other before the experiment begins, preventing volume changes during partitioning.

  • Stock Solution: Prepare a stock solution of the compound in the pre-saturated 1-octanol. The concentration should be chosen to be detectable in both phases after partitioning.

  • Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., 2 mL of each).

  • Equilibration: Cap the vial and shake gently on a rotator for several hours (e.g., 4 hours) at a constant temperature to allow the compound to reach partition equilibrium. Avoid vigorous shaking which can cause emulsions.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from both the upper octanol layer and the lower aqueous layer. Determine the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase HPLC with UV detection[15].

  • Calculation:

    • P = [Concentration in Octanol] / [Concentration in Aqueous]

    • LogP = log₁₀(P)

  • Validation: The experiment should be run in triplicate. The sum of the mass of the compound recovered from both phases should ideally equal the initial mass added, confirming no material was lost to degradation or adsorption.

G LogP Determination (Shake-Flask Method) start Start: Pre-saturate Octanol & Water prep_stock Prepare Compound Stock in Saturated Octanol start->prep_stock partition Combine Octanol Stock & Saturated Buffer prep_stock->partition equilibrate Equilibrate via Shaking partition->equilibrate centrifuge Centrifuge for Phase Separation equilibrate->centrifuge sample Sample Both Phases (Octanol & Aqueous) centrifuge->sample analyze Quantify Concentration (e.g., HPLC-UV) sample->analyze calculate Calculate LogP = log([Oct]/[Aq]) analyze->calculate end End: Report LogP Value calculate->end

Caption: Workflow for the classic shake-flask LogP determination method.

Protocol for Analytical Characterization by HPLC

A reverse-phase High-Performance Liquid Chromatography (HPLC) method is ideal for assessing the purity and quantifying the concentration of substituted phenols.

Methodology:

  • System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required[15].

  • Column: A C18 reverse-phase column (e.g., ODS Hypersil, 5 µm particle size, 125 mm x 4 mm ID) is a suitable choice for retaining alkylphenols[15][16].

  • Mobile Phase: An isocratic or gradient mobile phase can be used. A good starting point is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic or formic acid) to ensure the phenolic proton remains on, leading to sharper peaks[15]. A typical mobile phase could be 90:10 acetonitrile/water with 0.01% acetic acid[15].

  • Flow Rate: 1.0 mL/min.

  • Detection: Phenols have a characteristic UV absorbance. Set the detector wavelength to approximately 275-280 nm[15]. A DAD allows for the full spectrum to be collected, confirming peak identity and purity.

  • Sample Preparation: Dissolve the compound in the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL).

  • Injection: Inject 10-20 µL of the sample.

  • Validation: The method should be validated for linearity, accuracy, and precision. A calibration curve should be generated using standards of known concentration. Peak symmetry and retention time consistency are key indicators of a robust method. Fluorescence detection can be employed for higher sensitivity if required[17][18].

Conclusion

2-(1-Hydroxyethyl)-3-methylphenol presents a unique set of physicochemical characteristics derived from its substituted phenol structure. While specific experimental values require empirical determination, this guide provides a robust framework for prediction based on chemical principles and analogous structures. The detailed protocols outlined herein offer researchers a validated pathway to accurately measure the critical properties—solubility, pKa, and LogP—that govern the compound's behavior. This foundational data is indispensable for advancing its application in any scientific or industrial context, ensuring that development is built upon a solid understanding of its fundamental chemical nature.

References

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  • Smith, E., Ridgway, I., & Coffey, M. (2001). The determination of alkylphenols in aqueous samples from the Forth Estuary by SPE-HPLC-fluorescence. The Analyst, 126(11), 1968-1972.
  • Ferguson, P. L., Iden, C. R., & Brownawell, B. J. (2000). Analysis of Alkylphenol Ethoxylate Metabolites in the Aquatic Environment Using Liquid Chromatography−Electrospray Mass Spectrometry. Analytical Chemistry, 72(18), 4322-4330.
  • Li, Z. (2017). Comprehensive analysis of alkylphenols and their polyethoxylates by using hyphenated chromatographic techniques. [Source details not fully available].
  • University of Calgary. (n.d.). Chapter 24: Phenols. [Source details not fully available].
  • Choudhary, A. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline.
  • Maji, N., & Bhattacharya, P. K. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Molecules, 7(4), 385-397.
  • Khan Academy. (2024). Acidic strength of substituted phenols. YouTube.
  • Lukes, P., Clupek, M., Babicky, V., & Sunka, P. (2005). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. Industrial & Engineering Chemistry Research, 44(9), 2958-2965.
  • ChemBK. (2024). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol - Physico-chemical Properties. ChemBK.com.
  • PubChem. (n.d.). 2-(1-Hydroxyethyl)phenol.
  • PubChem. (n.d.). 3-(Hydroxymethyl)-2-methylphenol.
  • CymitQuimica. (n.d.). CAS 2415-09-0: 3-(1-hydroxyethyl)phenol. CymitQuimica.com.
  • Guidechem. (n.d.). 4-(1-AMINO-2-HYDROXYETHYL)-3-METHYLPHENOL 1270439-37-6 wiki. Guidechem.com.
  • NIST. (n.d.). Phenol, 3-methyl- IR Spectrum. NIST WebBook.
  • Pharmaffiliates. (n.d.). CAS No : 2415-09-0 | Product Name : 3-(1-Hydroxyethyl)phenol.
  • MilliporeSigma. (n.d.). 3-(1-hydroxyethyl)phenol. Sigmaaldrich.com.
  • MilliporeSigma. (n.d.). 2-(2-hydroxyethyl)-4-methylphenol. Sigmaaldrich.com.
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  • NIST. (n.d.). Phenol, 2-(1-methylethyl)- IR Spectrum. NIST WebBook.
  • NIST. (n.d.). Phenol, 2-(1-methylethyl)
  • NIST. (n.d.). Phenol, 2-(1-methylethyl)-. NIST WebBook.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4). Chemeo.com.
  • Wikipedia. (n.d.). m-Cresol. Wikipedia.org.
  • PubChem. (n.d.). 2-Methoxy-3-methylphenol.
  • FooDB. (2010). Showing Compound 3-Methylphenol (FDB008788). Foodb.ca.
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  • FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB008785). Foodb.ca.
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Sources

Exploratory

A Comprehensive Technical Guide to Hydroxyethyl-Methylphenol Compounds: Synthesis, Biological Activity, and Applications

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of hydroxyethyl-methylphenol compounds, a class of molecules garnering increasing interest f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of hydroxyethyl-methylphenol compounds, a class of molecules garnering increasing interest for their diverse chemical properties and biological activities. From their synthesis and physicochemical characteristics to their antioxidant, anti-inflammatory, and neuroprotective effects, this document serves as a critical resource for researchers and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols, and explore their current and potential applications.

Introduction to Hydroxyethyl-Methylphenol Compounds

Hydroxyethyl-methylphenol compounds are a class of organic molecules characterized by a phenol ring substituted with both a methyl (-CH₃) group and a hydroxyethyl (-CH₂CH₂OH) group. The relative positions of these functional groups on the aromatic ring give rise to various isomers, each with potentially unique physicochemical properties and biological activities. The presence of the phenolic hydroxyl group is a key determinant of their antioxidant properties, while the hydroxyethyl and methyl groups can influence their solubility, reactivity, and interaction with biological targets.[1]

One of the most well-documented compounds in this class is 5-[(2-Hydroxyethyl)amino]-2-methylphenol, also known as 2-Methyl-5-hydroxyethylaminophenol.[2] This compound and its derivatives are of significant interest due to their applications in various industries, including cosmetics and pharmaceuticals.[2][3] The phenolic nature of these compounds suggests potential antioxidant capabilities, making them subjects of interest for biochemical research.[3]

Synthesis and Physicochemical Properties

The synthesis of hydroxyethyl-methylphenol compounds can be achieved through various organic chemistry routes, depending on the desired substitution pattern. The strategic synthesis of polysubstituted phenols is a critical aspect of modern organic chemistry, as the precise arrangement of substituents dictates the molecule's biological activity and physical properties.[4]

Synthesis of 5-[(2-Hydroxyethyl)amino]-o-cresol

A common method for the preparation of 5-(2-hydroxyethyl)amino-o-cresol involves the condensation reaction of 5-amino-2-methylphenol with ethylene carbonate in a suitable solvent such as diethylene glycol dimethyl ether, under the catalysis of an organic acid.[5]

Experimental Protocol: Synthesis of 5-(2-hydroxyethyl)amino-o-cresol [5]

  • Reaction Setup: In a 250 ml four-neck flask equipped with a thermometer and a stirrer, add 12.3g (0.10mol) of 5-amino-2-methylphenol, 10.6g (0.12mol) of ethylene carbonate, 0.30g of an organic acid catalyst (e.g., trifluoroacetic acid), and 80ml of diethylene glycol dimethyl ether.

  • Condensation: Stir the mixture and heat to 150 °C. Maintain this temperature for 12 hours to allow the condensation reaction to proceed.

  • Solvent Recovery: After the reaction is complete, distill the reaction mixture under reduced pressure to recover the solvent.

  • Crude Product Isolation: Once the solvent is removed, cool the reaction mixture to obtain the crude product of 5-(2-hydroxyethyl)amino-o-cresol.

  • Purification: Recrystallize the crude product from a methanol-water mixture (e.g., 100ml) to obtain the purified product.

G 5-amino-2-methylphenol 5-amino-2-methylphenol Reaction Mixture Reaction Mixture 5-amino-2-methylphenol->Reaction Mixture Ethylene Carbonate Ethylene Carbonate Ethylene Carbonate->Reaction Mixture Organic Acid Catalyst Organic Acid Catalyst Organic Acid Catalyst->Reaction Mixture Solvent Diethylene Glycol Dimethyl Ether Solvent->Reaction Mixture Condensation Condensation (150°C, 12h) Reaction Mixture->Condensation Distillation Reduced Pressure Distillation Condensation->Distillation Crude Product Crude Product Distillation->Crude Product Recrystallization Recrystallization (Methanol/Water) Purified Product 5-(2-hydroxyethyl)amino- o-cresol Recrystallization->Purified Product Crude Product->Recrystallization

Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol

Another important derivative, 2,6-bis(hydroxymethyl)-4-methylphenol, can be synthesized from o-cresol and formaldehyde.[6]

Experimental Protocol: Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol [6]

  • Reaction Mixture: Combine 108 g of o-cresol, 215 g of 38 wt% formalin, 50 g of sodium hydroxide, and 200 g of water.

  • Reaction: Allow the mixture to react for 96 hours at 25 °C.

  • Neutralization: Neutralize the reaction mixture with acetic acid to obtain the product.

Physicochemical Properties

The physicochemical properties of hydroxyethyl-methylphenol compounds are crucial for their application and biological activity. For instance, 5-[(2-Hydroxyethyl)amino]-2-methylphenol (CAS 55302-96-0) is an organic compound with a phenolic structure, which includes a hydroxyl group (-OH) and an amino group (-NH2) attached to a methyl-substituted aromatic ring.[3] It typically appears as a solid or crystalline substance and is soluble in water due to the presence of the hydroxyl and amino groups, which can engage in hydrogen bonding.[3] The presence of the hydroxyethylamino group enhances its reactivity and potential for forming complexes with metal ions.[1][3]

Property5-[(2-Hydroxyethyl)amino]-2-methylphenol3-(Hydroxymethyl)-2-methylphenol
CAS Number 55302-96-0[3]54874-26-9[7]
Molecular Formula C₉H₁₃NO₂[3]C₈H₁₀O₂[7]
Molecular Weight 167.20 g/mol [8]138.16 g/mol [7]
Appearance Solid or crystalline substance[3]-
Solubility Soluble in water[3]-
Melting Point 90-92 °C[9]-
Boiling Point 366.0 °C at 760 mmHg[9]-

Biological Activities and Mechanisms of Action

Phenolic compounds are well-known for their wide range of biological activities, which are primarily attributed to their antioxidant properties.[10] These compounds can exert their protective effects through various mechanisms, including hydrogen atom transfer (HAT), single electron transfer-proton transfer (SETPT), and sequential proton loss-electron transfer (SPLET).[10]

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a key area of research. Several in vitro assays are commonly used to evaluate this activity.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [11][12]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound at various concentrations.

    • Add an equal volume of the DPPH working solution to each well.

    • Prepare a blank (solvent only) and a control (solvent and DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[4]

G Prepare_Reagents Prepare Reagents (Test Compound & DPPH) Assay_Setup Set up 96-well plate (Samples, Blank, Control) Prepare_Reagents->Assay_Setup Incubation Incubate in dark (30 min, RT) Assay_Setup->Incubation Absorbance_Measurement Measure Absorbance (~517 nm) Incubation->Absorbance_Measurement Data_Analysis Calculate % Scavenging & IC50 Value Absorbance_Measurement->Data_Analysis

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Phenolic compounds have demonstrated anti-inflammatory properties by modulating key signaling pathways. A central player in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory genes.[13] Many polyphenolic compounds have been shown to inhibit NF-κB activation.[13][14]

The anti-inflammatory mechanism of phenolic compounds often involves the inhibition of pro-inflammatory mediators and enzymes such as cyclooxygenase (COX).[2] They can also up- or down-regulate transcription factors like NF-κB and Nrf-2, which are involved in the antioxidant response.[2] For example, some phenolic compounds can prevent the degradation of IκB, an inhibitor of NF-κB, thereby preventing NF-κB from translocating to the nucleus and activating pro-inflammatory gene expression.[6]

G Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Activation IKK Activation Proinflammatory_Stimuli->IKK_Activation IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Activation->IkB_Phosphorylation NFkB_Activation NF-κB Activation (p50/p65) IkB_Phosphorylation->NFkB_Activation NFkB_Translocation Nuclear Translocation NFkB_Activation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Phenolic_Compounds Phenolic Compounds Phenolic_Compounds->IKK_Activation Inhibit Phenolic_Compounds->IkB_Phosphorylation Inhibit

Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation.[3] Phenolic compounds are of particular interest for their neuroprotective potential due to their antioxidant properties and their ability to cross the blood-brain barrier.[3] They can modulate various molecular mechanisms, including the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) signaling pathways, which are related to neuronal survival.[3][15]

The neuroprotective effects of many polyphenols are attributed to their ability to directly scavenge reactive oxygen and nitrogen species in the brain and chelate transition metal ions.[15] Furthermore, they can reduce neuroinflammation by attenuating the release of cytokines like interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).[15]

Interestingly, p-cresol (4-methylphenol), a related compound, has been shown to have dual effects on neuronal cells. While high concentrations can be neurotoxic, low doses of p-cresol may induce mild oxidative stress that stimulates the release of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and plasticity.[16][17][18] This suggests that the dose and specific structure of methylphenol derivatives are critical determinants of their neuroprotective or neurotoxic effects.

Applications

The diverse properties of hydroxyethyl-methylphenol compounds have led to their use in various industrial and commercial applications.

Hair Dyes

5-[(2-Hydroxyethyl)amino]-2-methylphenol is a key ingredient in permanent hair dyes.[2][19] It acts as a coupler that reacts with a primary intermediate (developer) and an oxidizing agent (like hydrogen peroxide) to form colorants that penetrate the hair shaft and create a permanent color.[2][4] These are known as oxidation dyestuffs and are valued for their intense colors and good fastness.[20]

Pharmaceuticals and Drug Development

The biological activities of hydroxyethyl-methylphenol compounds, particularly their antioxidant, anti-inflammatory, and neuroprotective properties, make them attractive candidates for drug development. They can serve as scaffolds for the synthesis of novel therapeutic agents. For example, dehydroxymethyl derivatives of epoxyquinomicin C, which are structurally related to substituted phenols, have been designed as inhibitors of NF-κB activation for potential use in treating inflammatory diseases and cancer.[5][21]

Other Industrial Applications

Beyond cosmetics and pharmaceuticals, these compounds find use as reagents in organic synthesis.[3] Their antioxidant properties also make them potentially useful as preservatives and in materials science.

Future Perspectives

The field of hydroxyethyl-methylphenol compounds holds considerable promise for future research and development. A deeper understanding of the structure-activity relationships will enable the design and synthesis of novel derivatives with enhanced biological activities and specific therapeutic applications. Further investigation into their mechanisms of action, particularly in modulating signaling pathways related to inflammation and neurodegeneration, is warranted. The development of efficient and green synthetic methods will also be crucial for their sustainable production and wider application. As our understanding of the complex interplay between oxidative stress, inflammation, and chronic diseases grows, the therapeutic potential of hydroxyethyl-methylphenol compounds is likely to become even more significant.

References

  • Pechanova, O., et al. (2010). Neuroprotective Mechanisms of Natural Polyphenolic Compounds. REDIVIVA, 37(4), 147-153.
  • Chen, Y., et al. (2015).
  • Jayvir Dye Chem. (n.d.). 2-Methyl 5-hydroxyethyl Aminophenol (2m5heap). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Hydroxyethylamino)-2-methylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Hydroxymethyl)-2-methylphenol. Retrieved from [Link]

  • COSMILE Europe. (n.d.). 2-METHYL-5-HYDROXYETHYLAMINOPHENOL. Retrieved from [Link]

  • Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry, 10, 863989.
  • Google Patents. (n.d.). EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
  • Moumoujus. (n.d.). 2-METHYL-5-HYDROXYETHYLAMINOPHENOL. Retrieved from [Link]

  • PMC. (2013). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 5(2), 521-543.
  • Google Patents. (n.d.). US4226595A - Oxidation hair-coloring preparation based upon N,N-bis-(β-hydroxyethyl)-m-phenylenediamines.
  • RSC Publishing. (1953). Synthesis of 2 : 4 : 6-Trishydroxymethy&henol, etc. Journal of the Chemical Society, 359-363.
  • Google Patents. (n.d.). CN103864578A - Synthesis method of 4-methylcatechol.
  • ResearchGate. (n.d.). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Retrieved from [Link]

  • IUCr. (2022). The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies.
  • PubMed. (2000). Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C. Bioorganic & Medicinal Chemistry Letters, 10(9), 865-869.
  • Green Chemistry (RSC Publishing). (2017). Synthesis of phenols from hydroxymethylfurfural (HMF). Green Chemistry, 19(18), 4259-4263.
  • Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. Retrieved from [Link]

  • PMC. (2012). Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells. PLoS ONE, 7(9), e45683.
  • DDDT. (2025). Design, synthesis and biological evaluation of a novel hydroxytyrosol. Drug Design, Development and Therapy.
  • Frontiers. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in Cellular Neuroscience, 9, 59.
  • PMC. (2017). Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds?. International Journal of Molecular Sciences, 18(7), 1370.
  • PMC. (2022). Gut neurotoxin p-cresol induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells. AIMS Neuroscience, 9(1), 12-23.
  • OAText. (2015). New scaffolds of inhibitors targeting the DNA binding of NF-κB. Journal of Chemical Biology & Pharmaceutical Chemistry, 2(1), 1-6.
  • ChemBK. (2024). 3-(2-hydroxyethyl)phenol. Retrieved from [Link]

  • Research Journal of Topical and Cosmetic Sciences. (2011). A Review on Chemistry of Hair Colors and Dyes. Research Journal of Topical and Cosmetic Sciences, 2(1), 1-7.
  • Google Patents. (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of hydroxylcoumarin derivatives as antioxidant agents. Retrieved from [Link]

  • PMC. (2019). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 24(11), 2081.
  • ResearchGate. (n.d.). Synthesis of meta-functionalized phenols and anilines. Retrieved from [Link]

  • NICNAS. (2014). Methylphenols (Cresols): Human health tier II assessment.
  • ChemSrc. (n.d.). 5-(2-hydroxyethylamino)-2-methylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Gut neurotoxin p-cresol induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells. Retrieved from [Link]

  • Quora. (2020). How many isomers of methylphenol are there?. Retrieved from [Link]

  • PubMed. (2021). Gut neurotoxin p-cresol induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells. AIMS Neuroscience, 9(1), 12-23.
  • The Rheumatologist. (2005). In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis.

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Foundational

"in vitro studies of 2-(1-Hydroxyethyl)-3-methylphenol"

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(1-Hydroxyethyl)-3-methylphenol Prepared by: Gemini, Senior Application Scientist Executive Summary This guide provides a comprehensive framework for the in vit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(1-Hydroxyethyl)-3-methylphenol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive framework for the in vitro characterization of 2-(1-Hydroxyethyl)-3-methylphenol, a novel phenolic compound. Phenolic structures are of significant interest in drug discovery due to their well-documented potential for diverse biological activities, most notably as antioxidant and anti-inflammatory agents.[1][2] The strategic evaluation of such a compound requires a tiered, multi-assay approach to build a robust biological activity profile, moving from broad-spectrum screening to more-focused mechanistic studies.

This document is structured to guide researchers and drug development professionals through the logical progression of in vitro testing. It begins with an overview of the target compound, outlines the rationale for a panel of selected assays, and provides detailed, field-tested protocols for their execution. We will cover foundational bioactivity screening—including antioxidant potential and cytotoxicity—before progressing to assays that probe specific mechanisms of action, such as anti-inflammatory and enzyme-inhibiting properties. The causality behind experimental choices, the inclusion of self-validating controls, and the correct interpretation of data are emphasized throughout to ensure scientific integrity and generate trustworthy results.

Compound Profile: 2-(1-Hydroxyethyl)-3-methylphenol

A thorough understanding of the test article is fundamental to designing a relevant testing strategy.

1.1 Chemical Structure and Properties

  • IUPAC Name: 2-(1-Hydroxyethyl)-3-methylphenol

  • Synonyms: 3-Methyl-α-methyl-o-hydroxybenzyl alcohol

  • Molecular Formula: C₉H₁₂O₂

  • Molecular Weight: 152.19 g/mol

  • Structure: alt text

    (Note: A placeholder image is used. The structure consists of a phenol ring with a methyl group at position 3 and a 1-hydroxyethyl group at position 2.)

The structure features a hydroxyl group directly attached to the aromatic ring, classifying it as a phenol. This phenolic hydroxyl is a key functional group, often responsible for the antioxidant properties of this class of compounds through its ability to donate a hydrogen atom to neutralize free radicals.[1] The additional aliphatic hydroxyl group on the ethyl side chain may influence solubility and potential metabolic pathways. The presence and position of the methyl and hydroxyethyl groups can modulate the compound's steric and electronic properties, thereby influencing its interaction with biological targets.

1.2 Synthesis Overview

While specific synthesis routes for 2-(1-Hydroxyethyl)-3-methylphenol are not widely documented, a plausible approach involves the reduction of a corresponding ketone precursor, 2-acetyl-3-methylphenol. A similar synthesis has been described for the related compound 1-(o-hydroxylphenyl)ethanol, which involves the catalytic hydrogenation of o-hydroxyacetophenone using a ruthenium catalyst.[3] This established methodology provides a strong starting point for the chemical synthesis of the title compound.

Rationale for In Vitro Assay Selection: A Tiered Approach

The in vitro evaluation of a novel compound should be a systematic process. A tiered approach ensures that resources are used efficiently, beginning with broad screening assays to identify primary activities before committing to more complex, resource-intensive mechanistic studies.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Advanced Profiling T1_Antioxidant Antioxidant Capacity (DPPH, ABTS, FRAP) T1_Viability Cell Viability & Cytotoxicity (MTT, XTT) T1_Antioxidant->T1_Viability Informs concentration range T2_Enzyme Enzyme Inhibition (Target-specific) T1_Antioxidant->T2_Enzyme Suggests redox activity T2_AntiInflam Anti-inflammatory Assays (NO, Cytokines, COX/LOX) T1_Viability->T2_AntiInflam Determine non-toxic doses T3_Pathway Signaling Pathway Analysis (Western Blot, qPCR) T2_AntiInflam->T3_Pathway Elucidate mechanism T3_ADME In Vitro ADME/Tox (e.g., CYP Inhibition) T2_Enzyme->T3_ADME Assess drug interaction potential

Figure 1: Tiered experimental workflow for in vitro compound characterization.
  • Tier 1: Foundational Screening: The initial goal is to determine if the compound possesses fundamental biological activities and to establish its toxicity profile.

    • Antioxidant Assays: Phenolic compounds are well-known antioxidants. Quantifying this activity is a logical first step.[2]

    • Cytotoxicity Assays: Essential for any compound intended for therapeutic use. This data determines the concentration range for subsequent cell-based assays, ensuring that observed effects are not simply due to cell death.[4]

  • Tier 2: Mechanistic Investigation: If foundational activity is confirmed, the next step is to understand how the compound works.

    • Anti-inflammatory Assays: Inflammation and oxidative stress are closely linked. An antioxidant compound may also possess anti-inflammatory properties. These assays measure key inflammatory mediators.[5][6]

    • Enzyme Inhibition Assays: Many drugs function by inhibiting specific enzymes. This provides a path to identify specific molecular targets.[7][8]

Experimental Protocols: Tier 1 Screening

The following protocols are foundational for establishing the primary bioactivity and safety profile of 2-(1-Hydroxyethyl)-3-methylphenol.

3.1 Antioxidant Capacity Assessment

A panel of assays is recommended as different methods reflect different mechanisms of antioxidant action (e.g., hydrogen atom transfer vs. electron transfer).

3.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][9]

  • Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of 2-(1-Hydroxyethyl)-3-methylphenol in methanol or DMSO. Create a series of dilutions (e.g., 1 to 200 µM).

      • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

      • Prepare a standard antioxidant solution (e.g., Gallic Acid or Trolox) for use as a positive control.

    • Assay Procedure (96-well plate):

      • To each well, add 100 µL of the test compound dilutions or standard.

      • Add 100 µL of the 0.1 mM DPPH solution to all wells.

      • Include a blank (100 µL methanol + 100 µL methanol) and a negative control (100 µL methanol + 100 µL DPPH solution).

    • Incubation & Measurement:

      • Incubate the plate in the dark at room temperature for 30 minutes.

      • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the scavenging percentage against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

G DPPH_radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_radical->DPPH_H H• donation Antioxidant_H Phenol-OH (Test Compound) Antioxidant_radical Phenol-O• (Antioxidant Radical) Antioxidant_H->Antioxidant_radical

Figure 2: Mechanism of the DPPH radical scavenging assay.

3.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

  • Principle: This assay assesses the capacity of an antioxidant to scavenge the pre-formed blue-green ABTS radical cation (ABTS•⁺).[1]

  • Protocol:

    • Reagent Preparation:

      • Prepare the ABTS radical cation by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

      • Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Assay Procedure:

      • Add 20 µL of the test compound dilutions or standard to a 96-well plate.

      • Add 180 µL of the diluted ABTS•⁺ solution.

    • Incubation & Measurement:

      • Incubate at room temperature for 6 minutes.

      • Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the IC₅₀ value as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Table 1: Hypothetical Antioxidant Activity Data

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
2-(1-Hydroxyethyl)-3-methylphenol35.2 ± 2.128.9 ± 1.8
Gallic Acid (Positive Control)8.5 ± 0.56.2 ± 0.4
Vanillic Acid (Reference)> 100> 100

3.2 Cell Viability and Cytotoxicity Assessment

3.2.1 XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

  • Principle: The XTT assay is a colorimetric method to assess cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble XTT tetrazolium salt to a water-soluble orange formazan product.[4][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10] The XTT assay is often preferred over the MTT assay as it eliminates the formazan solubilization step, simplifying the protocol.[10][11]

  • Protocol:

    • Cell Culture:

      • Seed cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment:

      • Prepare serial dilutions of 2-(1-Hydroxyethyl)-3-methylphenol in cell culture medium.

      • Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound.

      • Include a vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO) and an untreated control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • XTT Reaction:

      • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and an electron-coupling reagent).

      • Add 50 µL of the XTT labeling mixture to each well.

      • Incubate the plate for 2-4 hours at 37°C.

    • Measurement: Measure the absorbance of the orange formazan product at 450-500 nm (with a reference wavelength of ~650 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % viability against compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Table 2: Hypothetical Cytotoxicity Data (48h Exposure)

Cell LineIC₅₀ (µM)
HepG2 (Human Liver Carcinoma)125.6 ± 8.3
RAW 264.7 (Mouse Macrophage)98.2 ± 6.5
HDF (Human Dermal Fibroblast)> 200

Experimental Protocols: Tier 2 Investigation

Based on the results from Tier 1, these assays probe for more specific biological activities at non-toxic concentrations.

4.1 Anti-inflammatory Activity Assessment

These assays typically use immune cells, such as the RAW 264.7 macrophage cell line, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[5]

4.1.1 Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: Nitric oxide (NO) is a key pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[5] A reduction in nitrite levels indicates potential anti-inflammatory activity.

  • Protocol:

    • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with non-toxic concentrations of 2-(1-Hydroxyethyl)-3-methylphenol for 1-2 hours.

    • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce inflammation. Include controls: untreated cells, cells with LPS only, and cells with the compound only.

    • Incubation: Incubate for 24 hours.

    • Griess Reaction:

      • Collect 50 µL of supernatant from each well.

      • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for another 10 minutes.

    • Measurement: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

4.1.2 Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response. Their levels in the cell culture supernatant can be quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Follow steps 1-4 from the Nitric Oxide Production Assay (Section 4.1.1).

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α or IL-6 according to the manufacturer's kit instructions. This typically involves binding the cytokine to a specific antibody-coated plate, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP) that produces a colorimetric signal.

    • Measure the absorbance on a microplate reader and calculate the cytokine concentration based on a standard curve.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK Signal Cascade IkB IκB Degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Mediators TNF-α, IL-6, iNOS, COX-2 Transcription->Mediators Expression of

Sources

Exploratory

Solubility Profile of 2-(1-Hydroxyethyl)-3-methylphenol: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical paramete...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 2-(1-Hydroxyethyl)-3-methylphenol. We will first deconstruct the molecule's structural attributes to establish a theoretical solubility framework based on fundamental chemical principles. Subsequently, this guide will present a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents, ensuring researchers can generate reliable and reproducible data. The methodologies described herein are designed to be self-validating, providing a robust foundation for process development, formulation design, and crystallization studies.[1][2]

Introduction to 2-(1-Hydroxyethyl)-3-methylphenol and the Imperative of Solubility

2-(1-Hydroxyethyl)-3-methylphenol is an organic molecule featuring a phenol backbone, a structure common in a wide array of biologically active compounds and synthetic intermediates. Its utility in fields such as pharmaceuticals and agrochemicals hinges on a thorough understanding of its behavior in solution.[2] The maximum concentration to which a solute can dissolve in a given solvent—its solubility—is a gatekeeping parameter for:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and maximizing yield.[1]

  • Drug Formulation: Developing effective delivery systems, ensuring desired dosage concentrations, and predicting bioavailability.[2]

  • Analytical Chemistry: Preparing stock solutions and standards for methods like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

This document serves as both a predictive guide and a practical manual. It empowers the researcher to anticipate the solubility behavior of 2-(1-Hydroxyethyl)-3-methylphenol and to precisely measure it.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. A favorable dissolution process occurs when the energy released from solute-solvent interactions overcomes the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

Physicochemical Profile of 2-(1-Hydroxyethyl)-3-methylphenol

The molecular structure of 2-(1-Hydroxyethyl)-3-methylphenol dictates its interaction potential with various solvents.

  • Polar Features: The molecule possesses two hydroxyl (-OH) groups: one phenolic and one alcoholic. These groups are polar and can act as both hydrogen bond donors and acceptors. The presence of these groups suggests a strong affinity for polar solvents.[3]

  • Nonpolar Features: The aromatic benzene ring, the methyl group (-CH₃), and the ethyl backbone contribute to its nonpolar character. These features will favor interactions with nonpolar solvents through van der Waals forces.

This dual nature—possessing both significant polar and nonpolar regions—classifies 2-(1-Hydroxyethyl)-3-methylphenol as an amphiphilic molecule. Its solubility will therefore be highly sensitive to the specific nature of the solvent.

The "Like Dissolves Like" Principle in Practice

The adage "like dissolves like" provides a powerful qualitative tool for predicting solubility.[4] This principle is rooted in the concept that substances with similar intermolecular forces and polarity are more likely to be miscible or soluble in one another.[5]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have -OH or -NH groups and can readily engage in hydrogen bonding. Due to the two -OH groups on 2-(1-Hydroxyethyl)-3-methylphenol, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile): These solvents have dipole moments but lack -OH bonds. They can accept hydrogen bonds but cannot donate them. Good solubility is still expected due to dipole-dipole interactions and their ability to accept hydrogen bonds from the solute's -OH groups.

  • Nonpolar Solvents (e.g., hexane, toluene, cyclohexane): These solvents have low dielectric constants and interact primarily through weak London dispersion forces. The nonpolar aromatic ring and alkyl groups of the solute will interact favorably, but these interactions may not be sufficient to overcome the strong hydrogen bonding between the solute molecules in their solid state. Therefore, lower solubility is predicted in these solvents.

Predicted Solubility Profile

Based on the theoretical analysis, a qualitative prediction of solubility for 2-(1-Hydroxyethyl)-3-methylphenol across a range of common organic solvents is summarized below.

Solvent ClassRepresentative SolventPredicted SolubilityPrimary Interaction Mechanism
Polar Protic Ethanol, MethanolHighHydrogen Bonding, Dipole-Dipole
Polar Protic WaterModerateHydrogen Bonding, but offset by nonpolar regions
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHydrogen Bond Acceptance, Dipole-Dipole
Polar Aprotic Acetone, Ethyl AcetateModerate to HighDipole-Dipole, Hydrogen Bond Acceptance
Nonpolar Aromatic TolueneLow to Moderatevan der Waals, π-π Stacking
Nonpolar Aliphatic n-Hexane, CyclohexaneLowvan der Waals (London Dispersion)

Experimental Determination of Solubility: A Standard Protocol

While theoretical predictions are invaluable, quantitative experimental data is essential for all drug development and process design.[1] The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a compound.[6]

Equipment and Reagents
  • Analytical balance (± 0.1 mg precision)

  • Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

  • 2-(1-Hydroxyethyl)-3-methylphenol (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

Step-by-Step Methodology: Shake-Flask Method
  • Preparation: Add an excess amount of solid 2-(1-Hydroxyethyl)-3-methylphenol to a pre-weighed vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.[6] A common starting point is to add approximately 30-50 mg of solute to 1 mL of the solvent.[7]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the slurry to agitate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is crucial to establish that equilibrium has been reached, which can be verified by taking measurements at different time points (e.g., 24h, 48h) until the concentration in solution remains constant.

  • Phase Separation: Once equilibrium is achieved, remove the vial from the shaker and allow it to stand undisturbed for at least 2-4 hours, permitting the excess solid to settle. This step is critical to avoid clogging the filter in the next step.

  • Sampling: Carefully draw the supernatant (the clear liquid above the solid) using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This filtration step removes any undissolved micro-particulates.

  • Quantification (Gravimetric Example):

    • Weigh the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point.

    • Once the solvent is fully removed, weigh the vial again. The mass difference corresponds to the mass of the dissolved solute.

    • Solubility can then be expressed in various units, such as mg/mL or mol/L.

  • Quantification (Spectroscopic Example - UV-Vis):

    • Prepare a stock solution of the compound in the chosen solvent at a known concentration.

    • Create a series of dilutions from the stock solution to generate a calibration curve (Absorbance vs. Concentration) at the compound's λ_max.

    • Take a precise aliquot of the filtered saturated solution and dilute it with the same solvent to fall within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_result 4. Result A Weigh excess solute into vial B Add precise volume of solvent A->B Creates slurry C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Draw supernatant with syringe D->E F Filter through 0.22 µm syringe filter E->F G Quantify solute concentration (e.g., UV-Vis, HPLC, Gravimetric) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for equilibrium shake-flask solubility determination.

Conclusion

Understanding the solubility of 2-(1-Hydroxyethyl)-3-methylphenol is not an academic exercise but a practical necessity for its successful application in scientific and industrial settings. This guide has established a strong theoretical foundation for predicting its solubility based on its amphiphilic molecular structure. More importantly, it has provided a detailed, actionable protocol for its experimental determination using the gold-standard shake-flask method. By combining theoretical prediction with rigorous experimental validation, researchers can confidently advance their projects, whether they involve chemical synthesis, process scale-up, or the formulation of novel products.

References

  • Vertex AI Search. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. Retrieved March 13, 2026.
  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC.
  • American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • American Chemical Society. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PubMed. (2025, April 28). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved March 13, 2026.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2020, June 29).
  • Unknown. (n.d.).
  • ChemBK. (2024, January 3). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol.
  • PubChem. (n.d.). 2-(1-Hydroxyethyl)phenol. Retrieved March 13, 2026.
  • CymitQuimica. (n.d.). CAS 2415-09-0: 3-(1-hydroxyethyl)phenol. Retrieved March 13, 2026.
  • MilliporeSigma. (n.d.). 3-(1-hydroxyethyl)phenol | 2415-09-0. Retrieved March 13, 2026.
  • European Patent Office. (n.d.). Process for preparing a methyl phenol.
  • Wikipedia. (n.d.). m-Cresol. Retrieved March 13, 2026.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved March 13, 2026.
  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved March 13, 2026.

Sources

Foundational

An In-Depth Technical Guide to 2-(1-Hydroxyethyl)-3-methylphenol: Structural Dynamics, Synthesis, and Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of fine chemical synthesis and active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of fine chemical synthesis and active pharmaceutical ingredient (API) development, ortho-substituted phenols serve as critical building blocks. 2-(1-Hydroxyethyl)-3-methylphenol is a highly specialized, sterically hindered phenolic compound. Its unique structural motif—featuring a benzylic alcohol adjacent to both a phenolic hydroxyl group and a methyl group—imparts distinct physicochemical properties and reactivity profiles. This whitepaper provides a comprehensive analysis of its molecular characteristics, field-proven synthetic methodologies, and downstream applications in agrochemical and pharmaceutical pipelines.

Physicochemical Profiling and Quantitative Data

Understanding the baseline metrics of 2-(1-Hydroxyethyl)-3-methylphenol is essential for predicting its behavior in organic solvents and its chromatographic retention times. The molecular formula C₉H₁₂O₂ yields a molecular weight of 152.19 g/mol [1].

PropertyValue / Description
IUPAC Name 2-(1-Hydroxyethyl)-3-methylphenol
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Monoisotopic / Exact Mass 152.0837 Da
Hydrogen Bond Donors 2 (Phenolic -OH, Aliphatic -OH)
Hydrogen Bond Acceptors 2 (Oxygen atoms)
Rotatable Bonds 1 (C-C bond between ring and 1-hydroxyethyl group)
Topological Polar Surface Area (TPSA) 40.5 Ų

Table 1: Quantitative physicochemical properties of 2-(1-Hydroxyethyl)-3-methylphenol.

Structural and Mechanistic Insights

The reactivity of 2-(1-Hydroxyethyl)-3-methylphenol is dictated by the spatial arrangement of its substituents. As a Senior Application Scientist, it is crucial to recognize that this molecule is not merely a sum of its functional groups; it is a highly interactive system.

  • Intramolecular Hydrogen Bonding: The proximity of the phenolic -OH (Position 1) to the 1-hydroxyethyl group (Position 2) facilitates strong intramolecular hydrogen bonding. This interaction slightly lowers the pKa of the phenolic proton compared to unsubstituted phenol and increases the molecule's lipophilicity, as the polar groups "solvate" each other rather than interacting with the surrounding solvent.

  • Steric Conformational Locking: The methyl group at Position 3 introduces severe steric hindrance (A-1,3 strain) against the adjacent 1-hydroxyethyl group. This steric bulk restricts the free rotation of the benzylic C-C bond, locking the molecule into a preferred conformation where the benzylic hydroxyl group is forced out of the plane of the aromatic ring. This conformational locking is a critical parameter when designing asymmetric catalysts or predicting the stereochemical outcome of downstream Sₙ1/Sₙ2 reactions at the benzylic position.

Mechanism PhenolOH Phenolic -OH (Position 1) Effect1 Intramolecular H-Bonding (Stabilization) PhenolOH->Effect1 Hydroxyethyl 1-Hydroxyethyl Group (Position 2) Hydroxyethyl->Effect1 Effect2 Steric Hindrance (Conformational Locking) Hydroxyethyl->Effect2 Methyl Methyl Group (Position 3) Methyl->Effect2

Figure 1: Steric and electronic interactions within 2-(1-Hydroxyethyl)-3-methylphenol.

Synthetic Methodologies

To synthesize 2-(1-Hydroxyethyl)-3-methylphenol, chemists typically rely on two primary pathways: the Grignard addition to 2-hydroxy-6-methylbenzaldehyde, or the hydride reduction of 2-hydroxy-6-methylacetophenone.

Synthesis A 2-Hydroxy-6-methylbenzaldehyde (Precursor A) C 2-(1-Hydroxyethyl)-3-methylphenol (Target: C9H12O2) A->C MeMgBr / THF (Grignard Addition) B 2-Hydroxy-6-methylacetophenone (Precursor B) B->C NaBH4 / MeOH (Ketone Reduction)

Figure 2: Parallel synthetic pathways for 2-(1-Hydroxyethyl)-3-methylphenol.

Preferred Protocol: NaBH₄ Reduction of 2-Hydroxy-6-methylacetophenone

While Grignard reagents are effective, they require strictly anhydrous conditions and often result in competitive deprotonation of the phenolic -OH, necessitating excess equivalents of the reagent. Therefore, the reduction of 2-hydroxy-6-methylacetophenone using Sodium Borohydride (NaBH₄) is the preferred, field-proven method due to its high chemoselectivity and operational simplicity [2].

Causality of Reagent Selection: NaBH₄ is chosen over Lithium Aluminum Hydride (LiAlH₄) because it is a milder reducing agent. It selectively reduces the ketone to a secondary alcohol without over-reducing the aromatic ring or violently reacting with the acidic phenolic proton. Methanol is selected as the solvent because it stabilizes the transition state via hydrogen bonding and rapidly donates a proton to the resulting alkoxide intermediate [3].

Step-by-Step Experimental Workflow:
  • Preparation: Dissolve 1.0 equivalent (e.g., 10 mmol) of 2-hydroxy-6-methylacetophenone in 20 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: The reduction is exothermic; controlling the temperature prevents solvent boil-off and suppresses unwanted side reactions.

  • Hydride Addition: Slowly add 1.2 equivalents of NaBH₄ in small portions over 15 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1.5 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 7:3) until the starting material spot is fully consumed.

  • Quenching (Self-Validation Step): Slowly add 10 mL of saturated aqueous Ammonium Chloride (NH₄Cl) or dilute 1M HCl. Causality: This neutralizes excess NaBH₄ (observed by the cessation of hydrogen gas bubbling, validating the quench) and ensures the phenolic oxygen is fully protonated.

  • Extraction & Isolation: Extract the aqueous mixture with Diethyl Ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(1-Hydroxyethyl)-3-methylphenol as an off-white solid/oil.

Analytical Validation System

To ensure the integrity of the synthesized product, the protocol must be self-validating through spectroscopic analysis:

  • ¹H NMR (400 MHz, CDCl₃): The successful reduction is confirmed by the complete disappearance of the ketone methyl singlet at ~2.5 ppm. The product will exhibit a new doublet at ~1.5 ppm (the methyl group of the hydroxyethyl moiety) and a distinct quartet at ~5.2 ppm corresponding to the newly formed benzylic methine proton.

  • FT-IR: The carbonyl stretch (C=O) at ~1650 cm⁻¹ will vanish, replaced by a broadened and intensified -OH stretching region (3200–3500 cm⁻¹) due to the presence of both phenolic and aliphatic hydroxyl groups.

Downstream Applications: Agrochemical Intermediates

2-(1-Hydroxyethyl)-3-methylphenol is rarely the final product. It is heavily utilized as a precursor for 3-substituted 2-vinylphenyl sulfonates, which are potent intermediates for modern agrochemicals (e.g., advanced fungicides and herbicides) [4].

The conversion relies on a highly efficient dehydration step. By treating 2-(1-Hydroxyethyl)-3-methylphenol with activating agents like thionyl chloride (SOCl₂) or phosgene in the presence of a base (e.g., tributylamine), the benzylic alcohol is converted into a superior leaving group, which rapidly undergoes E2 elimination to form 3-methyl-2-vinylphenol. This intermediate is subsequently trapped by an alkyl- or arylsulfonyl chloride to form the final sulfonate ester.

Downstream Target 2-(1-Hydroxyethyl)-3-methylphenol Vinyl 3-Methyl-2-vinylphenol (Intermediate) Target->Vinyl SOCl2 or Phosgene -H2O (Dehydration) Sulfonate 3-Methyl-2-vinylphenyl sulfonate (Agrochemical Active) Vinyl->Sulfonate R-SO2Cl / Base (Sulfonylation)

Figure 3: Downstream conversion into 3-methyl-2-vinylphenyl sulfonate derivatives.

Mechanistic Causality in Downstream Processing: The steric hindrance from the 3-methyl group discussed in Section 3 actually facilitates the dehydration step. The A-1,3 strain pushes the leaving group into an anti-periplanar conformation relative to the benzylic proton, significantly lowering the activation energy required for the E2 elimination to the vinyl derivative.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10866399, 2-(1-Hydroxyethyl)phenol. (Extrapolated for C₉H₁₂O₂ structural derivatives). Retrieved from[Link]

  • Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. Retrieved from[Link]

  • Zeynizadeh, B., et al. (2008). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System. Asian Journal of Chemistry. Retrieved from[Link]

  • Bayer CropScience AG. (2019). Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates (Patent No. CN110035992B). Google Patents.

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Chiral 2-(1-Hydroxyethyl)-3-methylphenol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Protecting-Group-Free Asymmetric Reduction Strategies (Chemocatalysis vs. Biocatalysis) Executive Summary & Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Protecting-Group-Free Asymmetric Reduction Strategies (Chemocatalysis vs. Biocatalysis)

Executive Summary & Synthetic Challenges

The chiral building block 2-(1-hydroxyethyl)-3-methylphenol (also known as 1-(2-hydroxy-6-methylphenyl)ethanol) is a highly functionalized motif prevalent in active pharmaceutical ingredients (APIs) and advanced agrochemicals. The asymmetric synthesis of this compound from its prochiral precursor, 2-acetyl-3-methylphenol , presents a unique chemical challenge: the presence of an unprotected, highly acidic phenolic hydroxyl group situated ortho to the acetyl moiety.

Traditional stoichiometric chiral reducing agents (such as the CBS-oxazaborolidine/borane system) are often incompatible with unprotected phenols, leading to excessive reagent consumption, background racemic reduction, and poor atom economy. To circumvent the need for protection/deprotection sequences, this application note details two highly optimized, protecting-group-free methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

Mechanistic Rationale & Expert Insights

As a Senior Application Scientist, selecting the right catalytic system requires understanding the subtle stereoelectronic environment of the substrate. In 2-acetyl-3-methylphenol, the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen.

  • Chemocatalytic Pathway (Ru-ATH): We utilize the Noyori-type Ru(II)-TsDPEN catalyst. The intramolecular H-bond in the substrate is actually advantageous here; it locks the carbonyl into a rigid, coplanar conformation, maximizing facial discrimination by the chiral TsDPEN ligand. Furthermore, ATH operates via a concerted, outer-sphere mechanism (a six-membered transition state involving the Ru-hydride and the ligand's amine proton)[1]. Because the substrate does not need to directly coordinate to the metal center, the free phenolic OH does not poison the catalyst[2].

  • Biocatalytic Pathway (KRED/ADH): Ketoreductases, such as engineered Lactobacillus brevis alcohol dehydrogenase (LbADH), provide an exquisitely defined chiral binding pocket[3]. Enzymes are inherently tolerant of unprotected polar functional groups. By utilizing a computationally engineered or directed-evolution variant, we can achieve >99% enantiomeric excess (ee)[4]. The reaction is driven to completion using a glucose dehydrogenase (GDH) cofactor recycling system.

Synthetic Workflow

SynthesisWorkflow SM 2-Acetyl-3-methylphenol (Prochiral Ketone) ATH Chemocatalysis Ru(II)-TsDPEN ATH SM->ATH HCOOH/NEt3 KRED Biocatalysis KRED / GDH System SM->KRED Aqueous Buffer ProdR (R)-2-(1-Hydroxyethyl)-3-methylphenol (Target Enantiomer) ATH->ProdR (R,R)-TsDPEN ProdS (S)-2-(1-Hydroxyethyl)-3-methylphenol (Target Enantiomer) ATH->ProdS (S,S)-TsDPEN KRED->ProdR (R)-Selective Enzyme KRED->ProdS (S)-Selective Enzyme

Fig 1. Divergent asymmetric synthesis pathways for chiral 2-(1-Hydroxyethyl)-3-methylphenol.

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) as the hydrogen donor. The 5:2 azeotrope maintains an optimal, slightly acidic pH, preventing the phenolic OH from deprotonating and forming tightly bound, catalytically dead Ru-phenolates.

Materials
  • Substrate: 2-Acetyl-3-methylphenol (10.0 mmol, 1.50 g)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%)

  • Solvent/Hydride Source: Formic acid/Triethylamine (5:2 azeotrope) (10 mL)

  • In-Process Control (IPC): Real-time AT-IR spectroscopy[5] or Chiral HPLC (Chiralcel OD-H).

Step-by-Step Methodology
  • System Purging: Charge a 50 mL Schlenk flask with a magnetic stir bar. Evacuate and backfill the flask with dry Nitrogen (N₂) three times. Causality: Ru(II) catalysts are highly susceptible to oxidation to inactive Ru(III) species in the presence of atmospheric oxygen.

  • Reagent Addition: Add 2-acetyl-3-methylphenol (1.50 g) to the flask, followed by 10 mL of the degassed HCOOH/NEt₃ 5:2 azeotrope. Stir until complete dissolution is achieved.

  • Catalyst Initiation: Add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (31.8 mg) in one portion under a positive flow of N₂.

  • Reaction Execution: Heat the reaction mixture to 40 °C. Causality: While ATH can run at room temperature, elevating to 40 °C significantly accelerates the hydride transfer rate without degrading the enantioselectivity, overcoming the steric hindrance of the ortho-methyl group.

  • Self-Validating IPC: Monitor the reaction via AT-IR. The reaction is complete when the strongly H-bonded carbonyl stretch (~1630 cm⁻¹) completely disappears, replaced by a broad aliphatic O-H stretch (~3350 cm⁻¹)[5].

  • Workup & Isolation: Cool to 0 °C and slowly quench with 20 mL of cold water. Extract with Ethyl Acetate (3 × 20 mL). Pass the combined organic layers through a 2-inch plug of silica gel to sequester the Ruthenium salts. Concentrate under reduced pressure to yield the crude (S)-alcohol.

Protocol B: Biocatalytic Reduction using Ketoreductase (KRED)

This protocol leverages a coupled enzyme system. As the KRED reduces the ketone, it consumes NADPH. The Glucose Dehydrogenase (GDH) simultaneously oxidizes glucose to gluconic acid, regenerating the NADPH. This drives the thermodynamic equilibrium entirely to the product side[3].

Materials
  • Substrate: 2-Acetyl-3-methylphenol (10.0 mmol, 1.50 g)

  • Enzymes: Engineered (R)-selective KRED (e.g., LbADH variant) (75 mg, 5 wt%), GDH (15 mg, 1 wt%)

  • Cofactor & Donor: NADP⁺ sodium salt (7.5 mg), D-Glucose (15.0 mmol, 2.70 g)

  • Buffer: 100 mM Potassium phosphate (KPi) buffer, pH 7.0 (45 mL)

  • Co-solvent: Dimethyl Sulfoxide (DMSO) (5 mL)

Step-by-Step Methodology
  • Buffer Preparation: In a 100 mL jacketed reactor equipped with an overhead stirrer and a pH stat, add 45 mL of the 100 mM KPi buffer (pH 7.0). Set the jacket temperature to 30 °C.

  • Enzyme & Cofactor Solubilization: Dissolve D-Glucose, NADP⁺, GDH, and the KRED enzyme into the buffer. Stir gently at 150 rpm for 10 minutes to ensure full hydration of the lyophilized proteins.

  • Substrate Feeding: Dissolve 1.50 g of 2-acetyl-3-methylphenol in 5 mL of DMSO. Add this solution dropwise to the reactor over 30 minutes. Causality: The substrate has poor aqueous solubility. DMSO acts as a co-solvent. Dropwise addition prevents the substrate from crashing out as an unreactive solid mass and prevents localized solvent toxicity to the enzymes.

  • Self-Validating Reaction Monitoring: Activate the pH stat, titrating with 1.0 M NaOH to maintain pH 7.0. Causality: The oxidation of glucose produces gluconic acid. The volume of NaOH consumed is directly proportional to the conversion of the ketone. The reaction is complete when base consumption ceases, making this a perfectly self-validating system.

  • Workup & Isolation: Once base consumption stops (typically 12-18 hours), add 50 mL of Ethyl Acetate. The mixture will form an emulsion due to the proteins. Centrifuge the biphasic mixture at 4000 rpm for 10 minutes to precipitate the denatured proteins at the interface. Separate the organic layer, dry over MgSO₄, and concentrate to yield the highly enantioenriched (R)-alcohol.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of both methodologies, allowing process chemists to select the optimal route based on scale and purity requirements.

ParameterProtocol A: Ru(II)-TsDPEN ATHProtocol B: KRED Biocatalysis
Target Enantiomer (S)- or (R)- depending on ligand(S)- or (R)- depending on enzyme
Enantiomeric Excess (ee) 94 - 96%> 99.5%
Typical Yield 88 - 92%90 - 95%
Catalyst Loading 0.5 mol% (S/C = 200)5 wt% KRED / 1 wt% GDH
Reaction Time 12 - 16 hours12 - 18 hours
Operating Temperature 40 °C30 °C
Primary Solvent HCOOH/NEt₃ (Neat Azeotrope)Aqueous KPi Buffer / 10% DMSO
Scalability & E-Factor High scalability; Moderate E-FactorExcellent scalability; Low E-Factor

References

  • Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand Organic Process Research & Development (ACS Publications) URL:[Link][1]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Chemical Communications (RSC Publishing) URL:[Link][3]

  • Accelerated asymmetric transfer hydrogenation of aromatic ketones in water University of Liverpool / Chemical Communications URL:[Link][2]

  • Computationally Supported Inversion of Ketoreductase Stereoselectivity University of Groningen Research Portal URL:[Link][4]

  • Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation New Journal of Chemistry (RSC Publishing) URL:[Link][5]

Sources

Application

Quantitative Analysis of 2-(1-Hydroxyethyl)-3-methylphenol in Pharmaceutical Matrices: A Guide to HPLC-UV and LC-MS/MS Methods

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides detailed analytical methodologies for the accurate quantification of 2-(1-Hydroxyethyl)-3-methylphenol, a p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed analytical methodologies for the accurate quantification of 2-(1-Hydroxyethyl)-3-methylphenol, a potential process-related impurity or metabolite in pharmaceutical development. We present two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. This document explains the causality behind experimental choices, offers step-by-step protocols, and outlines method validation in accordance with ICH guidelines to ensure data integrity and regulatory compliance.[1][2]

Introduction: The Analytical Challenge

2-(1-Hydroxyethyl)-3-methylphenol is a substituted phenolic compound whose presence in drug substances or products must be monitored and controlled. Like many phenols, its polar hydroxyl group poses analytical challenges, potentially causing poor peak shape, low sensitivity, and interactions with the analytical column in gas chromatography.[3] Therefore, liquid chromatography is the preferred approach.

The accurate quantification of such compounds is a cornerstone of pharmaceutical quality control. It ensures that impurities are maintained below the safety thresholds established by regulatory bodies.[4] This application note provides two fit-for-purpose methods designed to meet the distinct demands of the pharmaceutical industry, from process development to final product release.

General Analytical Workflow

The selection of an appropriate analytical method is dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development. The following diagram illustrates a typical workflow for the quantification of 2-(1-Hydroxyethyl)-3-methylphenol.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting Sample Sample Receipt (API, Drug Product, etc.) Prep Sample Preparation (Dissolution, Extraction) Sample->Prep Decision Define Analytical Goal (e.g., LOQ < 0.05%?) Prep->Decision HPLC Method 1: HPLC-UV Analysis Decision->HPLC No (Routine QC) LCMS Method 2: LC-MS/MS Analysis Decision->LCMS Yes (Trace Analysis) Quant Quantification & Data Review HPLC->Quant LCMS->Quant Validation Method Validation (ICH Q2(R2)) Quant->Validation Report Final Report Quant->Report

Caption: General workflow for the quantification of 2-(1-Hydroxyethyl)-3-methylphenol.

Method 1: HPLC-UV for Routine Quantification

This method is ideal for the routine analysis of 2-(1-Hydroxyethyl)-3-methylphenol in drug substances and formulated products where concentration levels are expected to be above the reporting threshold (typically >0.05%).[4]

Principle of the Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) is employed to separate the analyte from the active pharmaceutical ingredient (API) and other potential impurities. A C18 stationary phase is used, which retains nonpolar compounds longer than polar ones. The mobile phase, a mixture of acidified water and an organic solvent like acetonitrile or methanol, is optimized to achieve effective separation and a sharp, symmetrical peak shape for the analyte.[5][6] UV detection is selected based on the chromophore of the phenolic ring, providing a robust and cost-effective quantification technique.

Detailed Protocol

A. Reagents and Materials

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or Milli-Q

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Reference Standard: 2-(1-Hydroxyethyl)-3-methylphenol (purity >98%)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

B. Standard and Sample Preparation

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Dilute the stock standard solution 1:100 with the diluent.

  • Sample Solution: Accurately weigh a portion of the sample (e.g., drug substance) expected to contain the analyte and dissolve in the diluent to a final concentration where the analyte falls within the calibration range. Filter through a 0.45 µm syringe filter before injection.

C. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 30% B to 70% B over 15 min; hold at 70% B for 2 min; return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 274 nm
Method Validation Summary

This protocol must be validated to demonstrate its suitability for its intended purpose, following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][7]

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak is free of interference from placebo, API, and other impurities. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration. A minimum of 5 concentration levels is recommended.[8]
Accuracy (% Recovery) 80.0% to 120.0% recovery for spiked samples at three concentration levels (e.g., LOQ, 100%, and 150% of target).
Precision (% RSD) Repeatability (n=6): ≤ 5.0% at 100% target. Intermediate Precision: ≤ 10.0% (comparison of results from different days/analysts/instruments).
Limit of Quantitation (LOQ) Signal-to-noise ratio of ~10. The LOQ must be at or below the reporting threshold (e.g., 0.05%).
Limit of Detection (LOD) Signal-to-noise ratio of ~3.
Robustness The method is unaffected by small, deliberate variations in parameters (e.g., ±2°C in column temp, ±5% in mobile phase organic content).

Method 2: LC-MS/MS for High-Sensitivity Analysis

For applications requiring the quantification of trace amounts of 2-(1-Hydroxyethyl)-3-methylphenol, such as in biological matrices or for identifying impurities well below standard thresholds, LC-MS/MS is the method of choice.[9][10]

Principle of the Method

Liquid chromatography separates the analyte from matrix components, which are then introduced into a mass spectrometer. The analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (the ionized molecule) is selected. This ion is fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at ng/mL or even pg/mL levels.[9][11]

Detailed Protocol

A. Reagents and Materials

  • Acetonitrile (ACN) & Methanol (MeOH): LC-MS grade

  • Water: LC-MS grade

  • Formic Acid (FA): LC-MS grade

  • Reference Standard: 2-(1-Hydroxyethyl)-3-methylphenol (purity >98%)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., d4-analog). If unavailable, a related phenolic compound can be used.[12]

  • Column: C18, 2.1 x 50 mm, 1.9 µm (UPLC-compatible)

B. Standard and Sample Preparation

  • Stock and Working Standards: Prepare as in Method 1, using LC-MS grade solvents. Spike all standards and samples with a fixed concentration of the Internal Standard.

  • Sample Preparation (Solid Phase Extraction - SPE): For complex matrices like plasma or urine, an extraction step is critical to remove interferences.[13]

C. LC-MS/MS Conditions

ParameterLC ConditionMS Condition
Column C18, 2.1 x 50 mm, 1.9 µmIonization Mode
Mobile Phase A 0.1% Formic Acid in WaterPrecursor Ion (Q1)
Mobile Phase B 0.1% Formic Acid in AcetonitrileProduct Ions (Q3)
Gradient 10% B to 90% B over 5 minCollision Energy (CE)
Flow Rate 0.4 mL/minDwell Time
Column Temperature 40 °CSource Temp.
Injection Volume 5 µLGas Flow

Note: MS parameters (ions, CE) are instrument-dependent and must be optimized by infusing a standard solution of the analyte.

Method Validation Summary

Validation follows ICH guidelines but with additional considerations for mass spectrometry, such as matrix effects.[14]

Validation ParameterTypical Acceptance Criteria
Selectivity No interfering peaks at the retention time of the analyte and IS in at least six different blank matrix lots.
Linearity (r²) ≥ 0.995, typically using a weighted (1/x or 1/x²) linear regression.
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ) for QC samples at four levels (LLOQ, Low, Mid, High). %RSD should be ≤15% (≤20% at LLOQ).[14]
Lower Limit of Quantitation (LLOQ) Lowest point on the calibration curve with acceptable accuracy (±20%) and precision (≤20% RSD).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked matrix to its response in a neat solution.
Recovery The extraction efficiency of the analyte from the biological matrix.

Sample Preparation: Solid Phase Extraction (SPE) Protocol

A clean sample is paramount for reliable chromatographic analysis, especially for LC-MS/MS. SPE is a highly effective technique for purifying and concentrating analytes from complex solutions.[13]

SPE_Workflow cluster_spe Solid Phase Extraction (SPE) Protocol Cartridge SPE Cartridge (e.g., C18) Step2 2. Sample Loading (Load pre-treated sample) Cartridge->Step2 Bind analyte Step1 1. Conditioning (Activate sorbent) - Methanol - Water Step1->Cartridge Pass through Step3 3. Washing (Remove interferences) - Aqueous wash Step2->Step3 Interferences pass through Step4 4. Elution (Collect analyte) - Organic solvent Step3->Step4 Elute analyte Step5 5. Evaporation & Reconstitution (Concentrate and prepare for injection) Step4->Step5

Caption: A typical workflow for Solid Phase Extraction (SPE).

Protocol Steps:

  • Conditioning: Flush the SPE cartridge (e.g., a C18 cartridge) sequentially with 1 mL of methanol and 1 mL of water to activate the sorbent.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, steady rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences while retaining the analyte.

  • Elution: Elute the analyte from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of mobile phase for injection.

Comparative Summary of Methods

FeatureHPLC-UVLC-MS/MS
Primary Use Case Routine QC, assay, impurity profilingTrace-level quantification, bioanalysis, metabolomics
Sensitivity µg/mL range (ppm)ng/mL to pg/mL range (ppb to ppt)
Selectivity Moderate; based on chromatographic separationVery High; based on mass-to-charge ratio (m/z)
Complexity Lower; widely available instrumentationHigher; requires specialized equipment and expertise
Cost Lower instrument and operational costsHigher instrument and operational costs
Robustness Generally very robust and transferableCan be sensitive to matrix effects

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 2-(1-Hydroxyethyl)-3-methylphenol depends entirely on the analytical objective. The HPLC-UV method offers a robust, cost-effective solution for routine quality control in compliance with pharmaceutical standards. For applications demanding the highest sensitivity and selectivity, such as bioanalysis or the detection of trace-level impurities, the LC-MS/MS method is the definitive choice. Both protocols, when properly validated according to ICH guidelines, provide a reliable framework for ensuring the quality and safety of pharmaceutical products.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Al-Khateeb, E., et al. (2022). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. PMC.
  • PharmaRead. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • D'Urso, G., et al. (2022, March 30). LC–MS/MS-Based Quantification Method of Polyphenols for Valorization of Ancient Apple Cultivars from Cilento. ACS Food Science & Technology.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Gatti, R., et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Journal of Pharmaceutical and Biomedical Analysis.
  • Chalkia, N., et al. (2021, December 19). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. MDPI.
  • Wang, S., et al. (2023, April 12). Simultaneous determination of nine phenolic compounds in imitation wild Dendrobium officinale samples using ultrahigh-performance liquid chromatography–tandem mass spectrometry. Frontiers.
  • Chalkia, N., et al. (2021, December 19). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PubMed.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Quantitative Analysis of Phenols Using o-Cresol-d7 Internal Standard. Benchchem.
  • Higashi, Y. (2017, March 29). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. SCIRP.
  • SIELC. Separation of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- on Newcrom R1 HPLC column.
  • Gatti, R., et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. ResearchGate.
  • Boyes, B. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • Thermo Fisher Scientific. Analyzing Phenolic Pollutants in Water Using U-HPLC.
  • U.S. Environmental Protection Agency. (1986, September). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • BenchChem. (2025). Application Note: Enhanced Detection of 2-(2-Methoxyethyl)phenol using Silylation Derivatization for GC-MS Analysis.
  • IntechOpen. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.

Sources

Method

"derivatization of 2-(1-Hydroxyethyl)-3-methylphenol for GC analysis"

An Application Guide to the Derivatization of 2-(1-Hydroxyethyl)-3-methylphenol for Gas Chromatography (GC) Analysis Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of Polar Phenolic Co...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Derivatization of 2-(1-Hydroxyethyl)-3-methylphenol for Gas Chromatography (GC) Analysis

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Polar Phenolic Compounds

2-(1-Hydroxyethyl)-3-methylphenol is a bifunctional molecule possessing both a phenolic and a secondary alcohol hydroxyl group. These polar functional groups, while central to the molecule's chemical identity, present significant challenges for direct analysis by gas chromatography (GC). The presence of active hydrogens leads to strong intermolecular hydrogen bonding, which results in low volatility and poor thermal stability.[1][2] When injected into a hot GC inlet, such compounds often exhibit poor peak shape, significant tailing, and may even undergo thermal degradation, compromising both qualitative and quantitative analysis.[1][3]

Chemical derivatization is an essential sample preparation step that chemically modifies the analyte to make it more amenable to GC analysis.[1][3][4] This process involves replacing the active, polar hydrogens of the hydroxyl groups with non-polar, thermally stable moieties. The resulting derivatives are more volatile, less prone to adsorption on the active sites of the GC column, and exhibit improved chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity.[2][5][6] This application note provides a detailed guide to the primary derivatization strategies for 2-(1-Hydroxyethyl)-3-methylphenol, complete with validated protocols and expert insights to guide reagent selection and experimental design.

Pillar 1: Strategic Selection of a Derivatization Pathway

The choice of derivatization reagent is dictated by the analyte's structure, the required sensitivity, the detector being used, and the stability of the resulting derivatives. For 2-(1-Hydroxyethyl)-3-methylphenol, with its two hydroxyl groups of differing reactivity (phenolic vs. alcoholic), the main derivatization routes are silylation, acylation, and alkylation/esterification.

  • Silylation: This is the most common and versatile method for derivatizing hydroxyl groups.[4][7] Silylating reagents replace the active hydrogen with a trimethylsilyl (TMS) group.[6] This reaction is typically fast and quantitative for both alcohols and phenols.[3][8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silyl donors.[6][9] The primary drawback is the moisture sensitivity of the reagents and the resulting TMS derivatives.[1][8]

  • Acylation: This method converts the hydroxyl groups into esters using reagents like acetic anhydride or fluorinated anhydrides (e.g., pentafluoropropionic anhydride, PFPA).[10][11] The resulting acyl derivatives are generally more stable than their silyl counterparts, particularly towards hydrolysis.[2][10] The use of fluorinated reagents can dramatically increase sensitivity when using an Electron Capture Detector (ECD).[11] Acylation of phenols often requires a base catalyst, such as pyridine, to proceed efficiently.[12][13][14]

  • Alkylation/Esterification: This technique is used to modify compounds with acidic hydrogens, such as phenols and carboxylic acids, by converting them into ethers or esters.[1][15] For high-sensitivity applications, reagents like Pentafluorobenzyl Bromide (PFBBr) are employed. PFBBr derivatization forms pentafluorobenzyl (PFB) ethers from phenolic hydroxyls, which are highly responsive to an ECD, enabling trace-level detection.[16][17][18]

The logical flow for selecting a derivatization method is outlined below.

Caption: Decision workflow for selecting a derivatization method.

Pillar 2: Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the derivatization of 2-(1-Hydroxyethyl)-3-methylphenol. It is imperative to perform these reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), as many derivatizing reagents are corrosive and moisture-sensitive.

Protocol 1: Silylation with BSTFA + 1% TMCS

This is the most versatile and widely applicable method, derivatizing both the phenolic and alcoholic hydroxyl groups simultaneously. The addition of Trimethylchlorosilane (TMCS) as a catalyst enhances the reactivity of the reagent, ensuring complete derivatization of even sterically hindered hydroxyls.[3][6]

Causality: Silylation proceeds via a nucleophilic attack of the hydroxyl oxygen on the silicon atom of the BSTFA molecule. The reaction replaces the active hydrogen with a non-polar TMS group, breaking intermolecular hydrogen bonds and increasing volatility.[1]

Caption: Silylation of 2-(1-Hydroxyethyl)-3-methylphenol.

Materials and Reagents:

  • Sample containing 2-(1-Hydroxyethyl)-3-methylphenol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: If the sample is in solution, transfer an aliquot containing approximately 1-5 mg of the analyte to a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. It is critical that the sample is anhydrous, as moisture will consume the silylating reagent.[1][3][8]

  • Reagent Addition: To the dried residue, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS. A molar excess of at least 2:1 of silylating reagent to active hydrogens is recommended.[3][8]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 45-60 minutes to ensure the reaction goes to completion.[2][3][19]

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC or GC-MS system.

Protocol 2: Acylation with Acetic Anhydride and Pyridine

This method produces stable acetate esters. Pyridine serves a dual role: it acts as a solvent and as a basic catalyst that deprotonates the phenol, increasing its nucleophilicity for a more efficient reaction.[10][12][14]

Causality: Acylation is a nucleophilic substitution reaction where the hydroxyl groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the acetic anhydride. This forms a stable ester linkage.

Caption: Acylation of 2-(1-Hydroxyethyl)-3-methylphenol.

Materials and Reagents:

  • Sample containing 2-(1-Hydroxyethyl)-3-methylphenol

  • Acetic Anhydride (reagent grade)

  • Anhydrous Pyridine (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Transfer the sample (approx. 1-5 mg) to a reaction vial and ensure it is completely dry by evaporating any solvent under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine, followed by 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial, vortex briefly, and heat at 70°C for 20-30 minutes. Reaction times can vary, and completion can be monitored by analyzing aliquots over time.[10]

  • Work-up (Optional but Recommended): After cooling, the excess reagent can be removed by evaporation under nitrogen. The residue is then redissolved in a suitable solvent like ethyl acetate or hexane for GC analysis.[10] This step prevents large solvent/reagent peaks from interfering with the chromatogram.

Protocol 3: Esterification with Pentafluorobenzyl Bromide (PFBBr)

This protocol is designed for ultra-trace analysis using a GC-ECD. It specifically targets the acidic phenolic proton, forming a PFB ether. The alcoholic hydroxyl may remain underivatized or react much more slowly.

Causality: This is a Williamson ether synthesis, where the phenoxide ion, formed under basic conditions, acts as a nucleophile and displaces the bromide from PFBBr. The resulting polyfluorinated ether is highly electron-capturing.[7][16]

Materials and Reagents:

  • Sample containing 2-(1-Hydroxyethyl)-3-methylphenol

  • Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 10% in acetone)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place the dried sample extract in a reaction vial.

  • Reagent Addition: Add 1 mL of acetone, approximately 10-20 mg of anhydrous potassium carbonate (to act as the base), and 50 µL of the PFBBr solution.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour with occasional vortexing.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex vigorously for 1 minute to extract the PFB derivative into the hexane layer.

  • Analysis: Carefully transfer the upper hexane layer to a clean GC vial for analysis by GC-ECD.

Pillar 3: Data Presentation and Method Comparison

The selection of a derivatization method has a direct impact on the analytical outcome. The table below summarizes the key characteristics of each protocol.

FeatureSilylation (BSTFA)Acylation (Acetic Anhydride)Esterification (PFBBr)
Target Groups Phenolic & Alcoholic -OHPhenolic & Alcoholic -OHPrimarily Phenolic -OH
Reagent BSTFA + 1% TMCSAcetic Anhydride / PyridinePentafluorobenzyl Bromide
Reaction Conditions 70°C, 45-60 min70°C, 20-30 min60°C, 60 min
Derivative Stability Moderate (moisture sensitive)High (hydrolytically stable)[10]High
Work-up Required No (direct injection)Recommended (reagent removal)Yes (liquid-liquid extraction)
Primary Detector MS, FIDMS, FIDECD, MS (NCI)
Key Advantage Fast, versatile, quantitativeCreates highly stable derivativesExceptional sensitivity for trace analysis[16]
Key Disadvantage Moisture sensitivityBy-products can interfereMore complex work-up

Conclusion and Authoritative Recommendations

The successful GC analysis of 2-(1-Hydroxyethyl)-3-methylphenol is critically dependent on effective derivatization.

  • For routine, high-concentration analysis where speed and simplicity are paramount, silylation with BSTFA + 1% TMCS is the method of choice. It is a robust and well-documented technique that reliably derivatizes both hydroxyl groups, yielding excellent chromatographic results for GC-MS and GC-FID.

  • When derivative stability is a primary concern, or when dealing with complex matrices where silyl derivatives may degrade, acylation with acetic anhydride provides a more stable alternative.

  • For applications requiring the highest sensitivity, such as environmental monitoring or impurity profiling, esterification with PFBBr coupled with GC-ECD is unparalleled.

Each protocol must be validated within its intended application. This includes verifying reaction completion, assessing derivative stability over time, and establishing calibration curves with derivatized standards to ensure accurate and reliable quantification.

References

  • Lee, K., & Lee, D. W. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 73(11), 2548–2553. [Link]

  • Phenomenex. (n.d.). Derivatization for GC - Gas Chromatography Technical Tip. Phenomenex. [Link]

  • Suh, J. H., Lee, S. J., & Kim, J. H. (2002). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Analytical Sciences, 18(6), 655-659. [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. SW-846. [Link]

  • Lee, H. B., Weng, L. D., & Chau, A. S. (1984). Chemical Derivatization Analysis of Pesticide Residues. IX. Analysis of Phenol and 21 Chlorinated Phenols in Natural Waters by Formation of Pentafluorobenzyl Ether Derivatives. Journal of AOAC INTERNATIONAL, 67(6), 1165–1171. [Link]

  • Gold, V., & Hilton, J. (1959). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society, 838-842. [Link]

  • Regis Technologies. (n.d.). GC Derivatization Handbook. [Link]

  • Yeboah, O. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. [Link]

  • Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Weckwerth, W. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants. Nature Protocols, 1(1), 387-396. [Link]

  • Regis Technologies. (n.d.). Alkylation for GC. [Link]

  • D'Auria, M., Racioppi, R., & Laurito, C. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 27(24), 8740. [Link]

  • Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents. ResearchGate. [Link]

  • Gold, V., & Hilton, J. (1959). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 838-842. [Link]

  • Lee, H. B., & Peart, T. E. (1995). Chemical Derivatization Analysis of Phenols. Part VI. Determination of Chlorinated Phenolics in Pulp and Paper Effluents. Journal of AOAC INTERNATIONAL, 78(4), 1039-1046. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]

  • Proestos, C., Sereli, D., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 2(1), 90-100. [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. [Link]

  • Shree, U., Saini, R., Masakapalli, S. K., & Sahi, S. V. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. [Link]

  • Tandoğan, M. (2014). How can I get acetylation with acetic anhydride and pyridine? ResearchGate. [Link]

  • Li, X., et al. (2014). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. International Journal of Food Properties, 17(8), 1769-1777. [Link]

  • Sessions, A. L. (n.d.). Acetate derivatives of alcohols. Caltech GPS. [Link]

  • Halket, J. M. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. [Link]

  • Chan, S. C., & Holcapek, M. (2003). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 50(3A), 433-446. [Link]

Sources

Application

Synthesis and Application of 2-(1-Hydroxyethyl)-3-methylphenol Analogs in Drug Discovery: ortho-Quinone Methide-Mediated Scaffold Generation

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals The pursuit of novel, privileged scaffolds is a cornerstone of modern drug discovery. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The pursuit of novel, privileged scaffolds is a cornerstone of modern drug discovery. Among the most versatile building blocks for generating complex, oxygen-containing heterocycles are 2-(1-hydroxyethyl)phenol analogs . Specifically, 2-(1-hydroxyethyl)-3-methylphenol (also known as 1-(2-hydroxy-6-methylphenyl)ethanol) serves as an exceptional precursor for the generation of highly reactive ortho-quinone methide (o-QM) intermediates.

This application note provides an in-depth, self-validating guide to the asymmetric synthesis of 2-(1-hydroxyethyl)-3-methylphenol and its subsequent utilization in inverse-electron-demand hetero-Diels-Alder cycloadditions to construct chiral chromane derivatives—a structural motif ubiquitous in selective estrogen receptor modulators (SERMs), antibacterial agents, and kinase inhibitors.

Mechanistic Rationale: The Power of the o-QM Intermediate

To utilize 2-(1-hydroxyethyl)-3-methylphenol effectively, one must understand the causality behind its reactivity. Under mild acidic or thermal conditions, the benzylic alcohol undergoes dehydration to form an o-QM [1].

The inclusion of the 3-methyl group is not merely decorative; it provides critical steric steering. During the dehydration event, the steric clash between the exocyclic methyl group (from the 1-hydroxyethyl moiety) and the 3-methyl group on the aromatic ring forces the resulting o-QM into a highly defined (E)- or (Z)-conformation. This conformational rigidity dictates the facial selectivity during the subsequent cycloaddition with electron-rich dienophiles (e.g., enol ethers or styrenes), ensuring exceptional diastereocontrol in the final chromane scaffold [2].

QM_Pathway A 2-Hydroxy-6-methylacetophenone (Starting Material) B (S)-2-(1-Hydroxyethyl)-3-methylphenol (Chiral Precursor) A->B Ru-Catalyzed Asymmetric Reduction C ortho-Quinone Methide (o-QM) (Reactive Intermediate) B->C Acid Catalysis (-H2O) D Chiral Chromane Scaffold (Drug Candidate) C->D Hetero-Diels-Alder (+ Dienophile)

Figure 1: Reaction pathway from acetophenone to chromane via an o-QM intermediate.

Experimental Protocols: A Self-Validating System

A robust drug discovery workflow demands high enantiomeric excess ( ee ) in the precursor, as any erosion in chirality will propagate through the cascade, leading to complex diastereomeric mixtures. The following protocols are designed with built-in analytical checkpoints.

Protocol A: Asymmetric Transfer Hydrogenation of 2-Hydroxy-6-methylacetophenone

This step utilizes a chiral Ruthenium catalyst (Noyori-type) to reduce the ketone while leaving the phenol intact [3].

Reagents & Materials:

  • 2-Hydroxy-6-methylacetophenone (1.0 eq, 10 mmol)

  • Ru(OTf) catalyst (0.01 eq, 1 mol%)

  • Formic acid / Triethylamine azeotropic mixture (5:2 ratio, 5.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-hydroxy-6-methylacetophenone in anhydrous DCM.

  • Catalyst Addition: Add the Ru(OTf) catalyst. The solution will typically adopt a deep orange/red hue.

  • Reduction: Dropwise, add the HCOOH/NEt 3​ azeotropic mixture at 0 °C. Stir the reaction mixture and allow it to slowly warm to 25 °C over 16 hours.

  • In-Process Control (IPC): Monitor the disappearance of the ketone via TLC (Hexanes:EtOAc 4:1, UV active).

  • Quench & Extraction: Once complete, quench the reaction with saturated aqueous NaHCO 3​ until gas evolution ceases. Extract the aqueous layer with EtOAc ( 3×20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution 5-20% EtOAc in Hexanes) to yield (S)-2-(1-hydroxyethyl)-3-methylphenol as a crystalline solid.

  • Self-Validation Checkpoint: Before proceeding to Protocol B, determine the enantiomeric purity via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min). Do not proceed if ee is < 95%, as this will compromise downstream diastereoselectivity.

Protocol B: Biomimetic Synthesis of Chromane Scaffolds via o-QM Trapping

Here, the chiral alcohol is dehydrated to the o-QM and trapped in situ.

Reagents & Materials:

  • (S)-2-(1-hydroxyethyl)-3-methylphenol (1.0 eq, 2 mmol)

  • Electron-rich dienophile (e.g., ethyl vinyl ether or 4-methoxystyrene) (3.0 eq)

  • p -Toluenesulfonic acid monohydrate (PTSA) (0.1 eq, 10 mol%)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Assembly: In a flame-dried round-bottom flask equipped with a Dean-Stark trap, dissolve the chiral precursor and the dienophile in anhydrous toluene.

  • Activation: Add PTSA at room temperature. The acid catalyzes the elimination of water, generating the transient o-QM.

  • Cycloaddition: Heat the mixture to 80 °C. The Dean-Stark apparatus removes the water byproduct, driving the equilibrium toward the o-QM formation.

  • Monitoring: Stir for 4–6 hours. Track the consumption of the phenol precursor via LC-MS.

  • Workup: Cool to room temperature, dilute with Et 2​ O, and wash with 1M NaOH to remove any unreacted phenol and the acid catalyst. Wash with brine, dry over MgSO 4​ , and concentrate.

  • Isolation: Purify the resulting chromane via flash chromatography.

Data Presentation: Scope and Stereoselectivity

The nature of the dienophile significantly impacts the yield and diastereomeric ratio (dr) of the resulting chromane. The table below summarizes the quantitative data for various dienophiles trapped by the (S)-2-(1-hydroxyethyl)-3-methylphenol-derived o-QM.

DienophileProduct Scaffold TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Ethyl vinyl ether2-Ethoxy-4-methylchromane88> 19:198
3,4-Dihydro-2H-pyranTricyclic pyrano-chromane8215:197
4-Methoxystyrene2-Aryl-4-methylchromane7612:196
1-MorpholinocyclopenteneAmino-cyclopentachromane71> 20:198

Note: The high dr is a direct result of the 3-methyl group restricting the rotational freedom of the o-QM intermediate, forcing an endo-selective approach of the dienophile.

Logical Workflow for Drug Discovery

The integration of this synthetic methodology into a broader medicinal chemistry campaign allows for the rapid generation of diverse libraries. By altering the dienophile in Stage 2, researchers can sweep chemical space around the chromane core before advancing to biological screening.

Workflow S1 Stage 1: Precursor Synthesis Asymmetric Transfer Hydrogenation S2 Stage 2: Scaffold Generation o-QM Hetero-Diels-Alder S1->S2 S3 Stage 3: Derivatization Late-Stage Functionalization of the Core S2->S3 S4 Stage 4: Biological Screening Kinase / Nuclear Receptor Assays S3->S4

Figure 2: Workflow for utilizing 2-(1-hydroxyethyl)-3-methylphenol analogs in drug discovery.

References

  • Title: The Generation and Reactions of Quinone Methides Source: Chemical Reviews, 2001, 101(5), 1333–1348. URL: [Link][1]

  • Title: The Domestication of ortho-Quinone Methides Source: Accounts of Chemical Research, 2014, 47(12), 3601–3611. URL: [Link][2]

  • Title: Ruthenium complex and method for preparing optically active alcohol compound Source: US Patent 9079931B2, 2015. URL: [3]

Sources

Method

Guide to the Crystallization of 2-(1-Hydroxyethyl)-3-methylphenol: From Solvent Screening to Polymorph Consideration

An Application Note and Protocol for Researchers Abstract This comprehensive guide provides detailed application notes and protocols for the crystallization of 2-(1-Hydroxyethyl)-3-methylphenol. The document is designed...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This comprehensive guide provides detailed application notes and protocols for the crystallization of 2-(1-Hydroxyethyl)-3-methylphenol. The document is designed for researchers, scientists, and drug development professionals, offering a deep dive into the principles and practices of obtaining high-quality crystalline material. We will explore systematic solvent selection, step-by-step protocols for various crystallization techniques, advanced troubleshooting, and the critical implications of polymorphism. The methodologies are grounded in established chemical principles to ensure reproducibility and scientific integrity.

Introduction: The Significance of Crystalline Form

Crystallization is a pivotal purification and separation technique in the chemical and pharmaceutical industries, prized for its ability to deliver products of exceptional purity.[1] For an active pharmaceutical ingredient (API), the specific solid-state form is not trivial. Different crystalline arrangements of the same molecule, known as polymorphs, can exhibit distinct physical properties, including solubility, dissolution rate, stability, and bioavailability.[2][3] Consequently, controlling the crystallization process is paramount for ensuring product consistency, efficacy, and safety.

2-(1-Hydroxyethyl)-3-methylphenol possesses both a phenolic hydroxyl group and a secondary alcohol, functionalities capable of engaging in significant hydrogen bonding.[4][5] This structural feature is a key determinant in its interaction with solvents and its packing in the crystal lattice, making a systematic approach to crystallization essential. This guide will walk you through the necessary steps to develop a robust crystallization process for this molecule.

Pre-Crystallization Essentials: Setting the Stage for Success

Before attempting any crystallization, two factors must be addressed:

  • Purity of Starting Material: Crystallization is a purification technique, but it is most effective when the starting material is of reasonable purity. A minimum purity of 80-90% is recommended before attempting to grow high-quality crystals.[5] Highly impure mixtures may inhibit crystal nucleation or lead to the "oiling out" phenomenon.

  • Understanding Molecular Properties: The presence of both a phenol and an alcohol group suggests that polar protic solvents, which can act as both hydrogen bond donors and acceptors, will be strong candidates for dissolving the compound.[6] Conversely, non-polar solvents are likely to be poor solvents, making them suitable as anti-solvents.

The Cornerstone: Systematic Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization.[7] An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[8][9] The following workflow provides a systematic approach to identifying a suitable solvent or solvent system.

Solvent_Screening_Workflow cluster_0 Solvent Screening Process cluster_1 Room Temperature Test cluster_2 Hot Solvent Test cluster_3 Cooling Test start Start: Crude Compound solubility_test Solubility Test Add ~10mg compound to 0.5mL solvent start->solubility_test rt_dissolve Dissolves Completely? solubility_test->rt_dissolve heat Heat to Boiling rt_dissolve->heat No outcome1 Result: Unsuitable | Solvent is too good. Consider for anti-solvent system. rt_dissolve->outcome1 Yes hot_dissolve Dissolves Completely? heat->hot_dissolve cool Cool to RT, then Ice Bath hot_dissolve->cool Yes outcome2 Result: Unsuitable | Solvent is too poor. hot_dissolve->outcome2 No crystals_form Crystals Form? cool->crystals_form outcome3 Result: IDEAL SOLVENT | Proceed with Slow Cooling Crystallization. crystals_form->outcome3 Yes outcome4 Result: Potential for Anti-Solvent Method | Use as the 'good' solvent. crystals_form->outcome4 No Troubleshooting_Guide cluster_0 Crystallization Troubleshooting start Problem Encountered prob1 No Crystals Form start->prob1 prob2 Compound 'Oils Out' start->prob2 prob3 Crystallization is Too Fast start->prob3 prob4 Yield is Very Low start->prob4 sol1a Induce Nucleation 1. Scratch inner wall of flask with a glass rod. 2. Add a 'seed' crystal of the compound. prob1->sol1a Try First sol2a Solution Cooled Too Quickly Reheat to dissolve the oil. Add more of the 'good' solvent (1-2 mL). Cool again, but much more slowly. prob2->sol2a Common Cause sol3a Solution Too Concentrated Reheat to re-dissolve. Add a small amount of extra solvent. Cool again slowly. prob3->sol3a sol4a Too Much Solvent Used Compound remains in mother liquor. Concentrate the filtrate and re-cool to recover more product. prob4->sol4a sol4b Premature Crystallization Solid crystallized in the funnel during hot filtration. Re-attempt with a pre-heated funnel and slightly more solvent. prob4->sol4b sol1b Supersaturated? Solution may be too dilute. Gently boil off some solvent and cool again. sol1a->sol1b If Fails sol2b Impurity Issue High impurity levels can lower the melting point. Consider purification by other means (e.g., chromatography) first. sol2a->sol2b If Persists

Diagram 2: A decision tree for troubleshooting common crystallization problems.

Polymorphism: An Advanced Consideration

It is crucial for researchers, especially in drug development, to recognize that different crystallization conditions (solvent, cooling rate, temperature) can produce different polymorphs. [2][10]Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. [2][3]These different forms can have different stabilities, and a less stable (metastable) form may convert to a more stable form over time. [10]

  • Ostwald's Rule: Often, a less stable, metastable polymorph will crystallize first because it is kinetically favored, before converting to the thermodynamically stable form. [2][10]* Screening: It is good practice to screen for polymorphs by varying crystallization conditions. Trying different solvents (e.g., a protic solvent like ethanol vs. an aprotic solvent like toluene) and different methods (e.g., slow cooling vs. anti-solvent addition) can reveal the existence of multiple forms.

  • Characterization: Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for identifying and characterizing different polymorphic forms.

Conclusion

The crystallization of 2-(1-Hydroxyethyl)-3-methylphenol is a readily achievable process when approached systematically. Success hinges on a methodical solvent screening process, careful execution of the chosen crystallization protocol, and an awareness of potential issues like "oiling out" or polymorphic variation. By following the principles and protocols outlined in this guide, researchers can effectively purify and isolate this compound in a high-quality, crystalline form suitable for further research and development.

References

  • CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google P
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1621–1627. (URL: [Link])

  • McMahon, J. A., et al. (2005). Pressure-induced polymorphism in phenol. Acta Crystallographica Section B, 61(Pt 4), 445–450. (URL: [Link])

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. (URL: [Link])

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1803–1825. (URL: [Link])

  • Bollini, M., et al. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 92(11), 2796-2804. (URL: [Link])

  • SOP: CRYSTALLIZATION. (n.d.). (URL: [Link])

  • Veesler, S., et al. (2015). Demonstrating the Influence of Solvent Choice and Crystallization Conditions on Phenacetin Crystal Habit and Particle Size Distribution. Organic Process Research & Development, 19(2), 294–301. (URL: [Link])

  • Zhang, J., et al. (2021). Recent research progress on crystallization strategies for difficult-to-crystallize organic molecules. CrystEngComm, 23, 7625-7636. (URL: [Link])

  • Li, G., et al. (2017). Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation. Chemical Engineering Journal, 307, 60-69. (URL: [Link])

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. (URL: [Link])

  • Singh, R. (2013). How to crystallize the natural compounds from plant extracts? ResearchGate. (URL: [Link])

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. (URL: [Link])

  • Kumar, A., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. (URL: [Link])

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. (URL: [Link])

  • Wikipedia. (n.d.). Crystal polymorphism. (URL: [Link])

  • GEOCITIES.ws. (n.d.). CRYSTALLIZATION. (URL: [Link])

  • Fiveable. (2025). 12.3 Polymorphism and its importance in pharmaceutical industry. (URL: [Link])

  • Chen, J., et al. (2013). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 13(8), 3498–3507. (URL: [Link])

  • Recrystallization-1.pdf. (n.d.). (URL: [Link])

  • SlideShare. (n.d.). Polymorphism in Pharmacy. (URL: [Link])

  • MDPI. (2023). Polymorphism in Crystals. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of 2-(1-Hydroxyethyl)-3-methylphenol synthesis"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 2-(1-hydroxyethyl)-3-methylphenol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 2-(1-hydroxyethyl)-3-methylphenol. This molecule, derived via the reduction of 1-(2-hydroxy-6-methylphenyl)ethan-1-one (commonly known as 2-acetyl-3-methylphenol), is a highly valuable intermediate in drug development. However, its ortho-phenolic structure introduces specific chemoselectivity and stability challenges.

This guide abandons generic advice in favor of field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol designed to maximize your synthetic yield and purity.

Reaction Workflow & Troubleshooting Diagram

SynthesisWorkflow Start 2-Acetyl-3-methylphenol (Starting Material) Reagent Add NaBH4 (1.5 - 2.0 eq) in MeOH at 0-5 °C Start->Reagent Intermediate Phenoxide Intermediate (H2 gas evolution) Reagent->Intermediate Phenol deprotonation Reduction Carbonyl Reduction (Hydride transfer) Intermediate->Reduction Excess hydride Quench Mild Quench (Sat. NH4Cl, pH ~7) Reduction->Quench SideProduct Dehydration to 2-Vinyl-3-methylphenol Reduction->SideProduct Strong acid quench / Heat Product 2-(1-Hydroxyethyl)-3-methylphenol (Target Product) Quench->Product Controlled pH

Workflow for chemoselective reduction of 2-acetyl-3-methylphenol, highlighting critical controls.

Troubleshooting Guides & FAQs

Q1: Why is my conversion rate plateauing at ~50-60% when using 1.0 equivalent of Sodium Borohydride (NaBH₄)?

  • Expertise & Causality: The starting material contains an acidic phenolic proton (pKa ~10). When NaBH₄ is introduced, a rapid acid-base reaction occurs before any reduction takes place. This consumes a significant portion of the hydride reagent to form a sodium phenoxide intermediate, liberating hydrogen gas. Consequently, insufficient hydride remains to fully reduce the target carbonyl group.

  • Solution: Always use an excess of NaBH₄. A minimum of 1.5 to 2.0 molar equivalents is required to account for the stoichiometric consumption by the phenol group while maintaining a sufficient driving force for the complete reduction of the ketone[1].

Q2: I am observing a significant impurity in my GC/LC-MS analysis corresponding to a loss of water (M-18). How do I prevent this?

  • Expertise & Causality: The target product, 2-(1-hydroxyethyl)-3-methylphenol, is a benzylic alcohol with an ortho-hydroxyl group. This specific structural motif is highly susceptible to acid-catalyzed dehydration, leading to the formation of 2-vinyl-3-methylphenol (a styrene derivative)[2]. This side reaction typically triggers during the reaction quench if strong acids (e.g., HCl) are used, or if the reaction mixture is concentrated at elevated temperatures.

  • Solution: Strictly control the pH during the workup. Quench the reaction using a mild, buffered proton source such as saturated aqueous ammonium chloride (NH₄Cl) to maintain a near-neutral pH. Keep the rotary evaporator bath temperature strictly below 35 °C during solvent removal.

Q3: How can I achieve high enantioselectivity if my drug development pipeline requires the pure (R)- or (S)-enantiomer?

  • Expertise & Causality: Standard chemical reduction with NaBH₄ yields a racemic mixture of the 1-hydroxyethyl stereocenter. Attempting asymmetric hydrogenation using chiral transition metal catalysts is notoriously difficult here, as the free phenol group often poisons or deactivates the catalyst.

  • Solution: Implement a biocatalytic reduction. Short-chain dehydrogenases/reductases (SDRs) or carbonyl reductases (CRs), such as the engineered (S)-carbonyl reductase II (SCRII) from Candida parapsilosis, have been proven to reduce ortho-hydroxyacetophenones with >99% enantiomeric excess (ee) and >99% yield under mild, aqueous conditions[3].

Experimental Protocol: Optimized Chemical Reduction

A Self-Validating Methodology for >95% Yield

Step 1: Preparation & Cooling

  • Dissolve 10.0 mmol of 2-acetyl-3-methylphenol in 25 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a nitrogen balloon.

  • Cool the solution to 0–5 °C using an ice-water bath.

  • Self-Validation Check: Ensure the internal thermometer reads <5 °C before proceeding. This strictly minimizes the competitive, yield-lowering reaction of NaBH₄ with the methanol solvent.

Step 2: Hydride Addition

  • Slowly add 15.0 mmol (0.57 g, 1.5 eq) of NaBH₄ in small portions over 15 minutes.

  • Self-Validation Check: Visible effervescence (H₂ gas evolution) must occur immediately upon addition. This visual cue confirms the active deprotonation of the phenol. A lack of gas indicates degraded, moisture-compromised NaBH₄.

Step 3: Reaction Progression

  • Stir the mixture at 0–5 °C for 30 minutes, then allow it to slowly warm to room temperature (20 °C) and stir for an additional 2 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active starting material spot (Rf ~0.6) completely disappears, replaced by a more polar product spot (Rf ~0.3).

Step 4: Mild Quench & Extraction

  • Cool the mixture back to 0 °C. Carefully add 15 mL of saturated aqueous NH₄Cl dropwise to quench excess hydride. Do not use HCl.

  • Self-Validation Check: Test the aqueous phase with pH paper; it must read ~7.0 before extraction to guarantee no acid-catalyzed dehydration will occur during concentration.

  • Concentrate the mixture under reduced pressure (bath temp < 35 °C) to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure product.

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions and the resulting yield/impurity profile:

Reaction ConditionReducing AgentQuench ReagentTemp (°C)Yield (%)Primary Impurity
Standard ChemicalNaBH₄ (1.0 eq)1M HCl2545%Unreacted starting material
Acidic WorkupNaBH₄ (2.0 eq)1M HCl2560%2-Vinyl-3-methylphenol (Dehydration)
Optimized Chemical NaBH₄ (1.5 eq) Sat. NH₄Cl 0 to 20 >95% Trace (<1%)
BiocatalyticSCRII EnzymeAqueous Buffer30>99%None (>99% ee)

References

  • Title: 1-(2-hydroxyphenyl)
  • Title: CN110035992B - Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates Source: Google Patents URL
  • Source: PMC (National Institutes of Health)

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-(1-Hydroxyethyl)-3-methylphenol

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, researchers, and drug development professionals tasked with optimizing the synthesis of 2-(1-Hydroxyethyl)-3-methylphenol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, researchers, and drug development professionals tasked with optimizing the synthesis of 2-(1-Hydroxyethyl)-3-methylphenol . This target API intermediate is synthesized via the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 2-hydroxy-3-methylbenzaldehyde.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind each experimental choice, providing you with a self-validating system to ensure high chemoselectivity, maximum yield, and reproducible scale-up.

Process Overview & Experimental Workflow

The synthesis relies on a classic Grignard addition. However, the presence of an acidic phenolic proton on the substrate demands precise stoichiometric control and solvent optimization to prevent reaction stalling and impurity formation.

Workflow N1 1. Substrate Preparation Dissolve 2-Hydroxy-3-methylbenzaldehyde in Anhydrous THF N2 2. Cooling Chill to 0 °C under N2 N1->N2 N3 3. Grignard Addition Dropwise MeMgBr (2.2 - 2.5 eq) N2->N3 N4 4. Reaction Warm to RT, Stir for 2h N3->N4 Exothermic Deprotonation + Addition N5 5. Quenching Sat. aq. NH4Cl at 0 °C N4->N5 >98% Conversion N6 6. Workup Extract with EtOAc, Dry over Na2SO4 N5->N6 pH ~6-7 N7 7. Purification Silica Gel Chromatography N6->N7 N8 Target Product 2-(1-Hydroxyethyl)-3-methylphenol N7->N8

Optimized experimental workflow for the Grignard synthesis of 2-(1-Hydroxyethyl)-3-methylphenol.

Quantitative Optimization Data

To achieve >98% conversion and minimize downstream purification bottlenecks, the reaction parameters must be tightly controlled. The table below summarizes the causality behind our optimized conditions.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent Diethyl EtherAnhydrous THF THF's higher coordinating ability prevents the precipitation of the magnesium phenoxide intermediate, ensuring homogeneous kinetics.
MeMgBr Equivalents 1.1 – 1.5 eq2.2 – 2.5 eq 1.0 eq is immediately consumed by the acidic phenolic -OH. The excess ensures complete nucleophilic addition to the aldehyde.
Addition Temperature Room Temperature0 °C to 5 °C Controls the highly exothermic acid-base reaction and minimizes side reactions (e.g., pinacol coupling or aldol condensations).
Reaction Time 12 hours2 hours (at RT) Prolonged reaction times lead to impurity formation; 2 hours at room temperature is sufficient for complete conversion.
Quenching Agent 1M HCl or H₂SO₄Sat. aq. NH₄Cl Strong acids catalyze the dehydration of the newly formed benzylic alcohol to a vinylphenol. NH₄Cl provides mild buffering.

Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system . By observing specific physical changes during the reaction, you can verify the success of each step in real-time.

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Backfill with high-purity nitrogen.

  • Substrate Dissolution: Add 10.0 g (73.4 mmol, 1.0 eq) of 2-hydroxy-3-methylbenzaldehyde to the flask. Dissolve in 100 mL of anhydrous Tetrahydrofuran (THF) (water content <50 ppm).

  • Cooling: Submerge the reaction flask in an ice-water bath and cool the solution to 0–5 °C.

  • Grignard Addition: Load the addition funnel with 55.0 mL of a 3.0 M solution of methylmagnesium bromide (MeMgBr) in diethyl ether (165.0 mmol, 2.25 eq). Add the MeMgBr solution dropwise over 45 minutes to maintain the internal temperature below 10 °C.

    • Self-Validating Step: Vigorous gas evolution (methane) will occur during the addition of the first equivalent. The cessation of this gas evolution indicates that the initial deprotonation of the phenol is complete, and the subsequent Grignard reagent is now acting nucleophilically on the aldehyde.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor reaction progress via TLC or HPLC until the starting material is consumed.

  • Quenching: Re-cool the flask to 0 °C. Carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise. Caution: Highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to afford pure 2-(1-hydroxyethyl)-3-methylphenol.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at ~50% conversion despite using 1.2 equivalents of Grignard reagent? Causality & Solution: The starting material, 2-hydroxy-3-methylbenzaldehyde, contains a highly acidic phenolic proton (pKa ~10). The Grignard reagent acts as a strong base before it acts as a nucleophile. The first equivalent is entirely consumed in an acid-base reaction, forming a magnesium phenoxide salt and methane gas[1]. Self-Validating Protocol: To achieve full conversion, you must use a minimum of 2.2 to 2.5 equivalents of MeMgBr. The first equivalent protects the phenol in situ, and the second equivalent attacks the aldehyde. To confirm your Grignard reagent hasn't degraded, perform a titration using iodine and lithium chloride in THF before starting the reaction.

Q2: I am observing a significant amount of a non-polar side product. LC-MS indicates a mass corresponding to [M - H₂O]. What is happening? Causality & Solution: The target molecule, 2-(1-hydroxyethyl)-3-methylphenol, is a benzylic alcohol. Benzylic alcohols are highly susceptible to acid-catalyzed dehydration, which yields the corresponding styrene derivative (2-vinyl-3-methylphenol)[2]. This typically occurs during the quenching step if a strong acid (like HCl) is used. Self-Validating Protocol: Switch your quenching agent to saturated aqueous ammonium chloride (NH₄Cl). Keep the reaction mixture at 0 °C during the quench, and ensure the pH remains mildly acidic to neutral (pH ~6-7) during the aqueous workup.

Q3: The reaction mixture becomes a thick, unstirrable slurry shortly after adding the Grignard reagent. How can I resolve this? Causality & Solution: The magnesium phenoxide salt generated after the first equivalent of Grignard addition has poor solubility in non-polar solvents like diethyl ether or toluene, leading to precipitation and stalled kinetics. Self-Validating Protocol: Use anhydrous Tetrahydrofuran (THF) as the primary reaction solvent. THF is a stronger coordinating solvent for magnesium species and will keep the intermediate phenoxide in solution, ensuring homogeneous mixing.

Q4: How do I ensure the anhydrous conditions are sufficient, and what happens if they are not? Causality & Solution: Moisture in the reaction vessel or solvent will prematurely destroy the Grignard reagent, forming methane and magnesium hydroxide. This not only alters the stoichiometry but also creates a basic environment that can promote aldol-type side reactions of the starting aldehyde. Self-Validating Protocol: Flame-dry all glassware under vacuum and backfill with high-purity nitrogen or argon. Use Karl Fischer titration to verify that the THF has a water content of <50 ppm before use.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.)
  • Title: Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.) Source: Springer / Google Books URL: [Link]

Sources

Troubleshooting

"challenges in the regioselective synthesis of 2-(1-Hydroxyethyl)-3-methylphenol"

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges in the regioselective synthesis of 2-(1-H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges in the regioselective synthesis of 2-(1-Hydroxyethyl)-3-methylphenol .

Synthesizing 1,2,3-trisubstituted benzenes is notoriously difficult. The core challenge lies in the severe steric hindrance at the C2 position of 3-methylphenol (m-cresol), which is flanked by the hydroxyl (-OH) and methyl (-CH3) groups. Standard electrophilic aromatic substitution (EAS) methods fail here, necessitating advanced organometallic strategies.

Part 1: Quantitative Comparison of Synthetic Strategies

Before troubleshooting, it is critical to understand why traditional routes fail and why Directed Ortho Metalation (DoM) is the industry standard for this transformation.

Synthetic StrategyReagents / ConditionsC2-Isomer YieldC4/C6-Isomer YieldPrimary Technical Failure Point
Friedel-Crafts Acylation AcCl, AlCl₃, CH₂Cl₂< 5%> 85%Extreme steric clash at C2 transition state limits electrophilic attack [1].
Fries Rearrangement m-Tolyl acetate, AlCl₃, Δ~ 10%> 75%Thermodynamic control heavily favors the less hindered C4 and C6 positions.
Directed Ortho Metalation (DoM) MOM-Cl, n-BuLi, TMEDA, CH₃CHO> 85% < 5%Requires strict cryogenic (-78°C) and anhydrous conditions; moisture sensitive.

Part 2: DoM Synthetic Workflow

The most reliable, self-validating method to achieve absolute regiocontrol is the DoM pathway. By protecting the phenol with a Methoxymethyl (MOM) group, we create a Directed Metalation Group (DMG) that forces lithiation exclusively at the C2 position.

DoM_Workflow cluster_0 Phase 1: Protection cluster_1 Phase 2: Directed Ortho Metalation (DoM) cluster_2 Phase 3: Deprotection Node1 m-Cresol (Starting Material) Node2 MOM-Cl, NaH, THF 0°C to RT Node1->Node2 Node3 3-Methylphenyl MOM ether (Protected DMG) Node2->Node3 Node4 n-BuLi, TMEDA, THF -78°C, 2h Node3->Node4 Node5 C2-Lithiated Intermediate (Regioselective) Node4->Node5 Node6 Acetaldehyde (CH3CHO) -78°C to RT Node5->Node6 Node7 MOM-Protected Target (Alkylated) Node6->Node7 Node8 Mild Acid Cleavage (e.g., HCl/iPrOH, 0°C) Node7->Node8 Node9 2-(1-Hydroxyethyl)- 3-methylphenol (Final Product) Node8->Node9

Workflow for the regioselective synthesis of 2-(1-Hydroxyethyl)-3-methylphenol via DoM.

Part 3: Troubleshooting Guides & FAQs

Q1: I attempted a direct Friedel-Crafts acylation of m-cresol with acetyl chloride, but NMR shows almost entirely the 4-acetyl and 6-acetyl isomers. Why does the 2-position fail? A: This is a classic kinetic and thermodynamic failure. The C2 position is flanked by the activating -OH and -CH₃ groups. While electronically activated, the steric penalty of forming the tetrahedral Wheland intermediate between two existing substituents is too high. Studies on the acylation of m-cresol confirm that the reaction pathway heavily favors the less hindered 2-hydroxy-4-methylacetophenone (the 6-isomer) [1]. You must abandon EAS and switch to a directed organometallic approach (DoM).

Q2: In the DoM route, why does n-BuLi deprotonate the sterically hindered C2 position instead of the open C6 position? A: This is driven by the synergistic "buttressing" effect. The MOM ether acts as a powerful Directed Metalation Group (DMG). The oxygen atoms in the MOM group coordinate the lithium ion, bringing the strong base (n-BuLi) into close proximity with the ring protons. The C2 proton, being squeezed between the highly electronegative MOM group and the methyl group, exhibits enhanced kinetic acidity compared to C6. This precise pre-coordination complex forces lithiation exclusively at C2 [2].

Q3: During Phase 2 (Acetaldehyde quench), my yields are low, and I am recovering unreacted starting material. What is going wrong? A: You are likely experiencing competitive enolization . Aryllithium intermediates are exceptionally strong bases. Acetaldehyde possesses highly acidic α-protons. Instead of acting as a nucleophile (attacking the carbonyl carbon), the aryllithium is acting as a base, deprotonating acetaldehyde to form an enolate and reverting your intermediate back to the unmetalated MOM ether. Fix: Ensure strict temperature control at -78°C during the addition. For a self-validating fix, add anhydrous Cerium(III) chloride (CeCl₃) to the aryllithium before adding acetaldehyde. This transmetalates the lithium to an organocerium species, which is highly nucleophilic but significantly less basic, completely suppressing enolization.

Q4: My final product is degrading during the MOM deprotection step. MS/NMR indicates the loss of water (M-18). How do I prevent this? A: You are observing acid-catalyzed dehydration. The 1-hydroxyethyl group is a secondary benzylic alcohol. Under standard strong acidic deprotection conditions (e.g., concentrated HCl or H₂SO₄), the benzylic hydroxyl is easily protonated and leaves as water, forming a highly stable, conjugated styrene derivative (2-vinyl-3-methylphenol). This propensity for dehydration is well-documented in industrial processes specifically aiming to synthesize vinylphenyl sulfonates [3]. Fix: You must use ultra-mild deprotection conditions. Swap aqueous acids for a catalytic amount of concentrated HCl in isopropanol at 0°C, or use mildly acidic cation-exchange resins (like Dowex 50WX8) in methanol, monitoring strictly by TLC to quench the reaction the moment deprotection is complete.

Part 4: Standard Operating Procedure (SOP) - DoM Route

Phase 1: MOM Protection (Self-Validating Step)

  • Charge a flame-dried flask with m-cresol (1.0 eq) and anhydrous THF (0.5 M) under N₂.

  • Cool to 0°C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Causality check: H₂ gas evolution validates the formation of the phenoxide.

  • Add Chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise. Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate. The resulting 3-methylphenyl MOM ether should show a clear singlet at ~5.2 ppm (O-CH₂-O) in ¹H NMR.

Phase 2: Directed Ortho Metalation & Alkylation

  • Dissolve the protected ether (1.0 eq) in anhydrous THF (0.2 M) under N₂. Add anhydrous TMEDA (1.1 eq).

  • Cool the system to -78°C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (1.6 M in hexanes, 1.1 eq). The solution will typically turn pale yellow/orange, indicating the formation of the aryllithium species. Stir at -78°C for 2 hours.

  • Crucial Step: Introduce freshly distilled acetaldehyde (1.5 eq) dropwise down the side of the cold flask to pre-cool it before it hits the reaction mixture.

  • Stir for 1 hour at -78°C, then slowly warm to 0°C. Quench with saturated NH₄Cl. Extract and purify via silica gel chromatography.

Phase 3: Mild Deprotection

  • Dissolve the alkylated intermediate in Isopropanol (0.1 M).

  • Cool to 0°C. Add 3 drops of concentrated HCl per mmol of substrate.

  • Monitor by TLC every 15 minutes. Causality check: The product will be significantly more polar (lower Rf) than the MOM-protected precursor due to the exposed phenol.

  • Upon completion (usually < 2 hours), immediately neutralize with saturated NaHCO₃ to prevent benzylic dehydration. Extract with DCM, dry over Na₂SO₄, and concentrate to yield pure 2-(1-Hydroxyethyl)-3-methylphenol.

References

  • Chau, H. K., Resasco, D. E., Đỗ, P., & Crossley, S. P. (2021). Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites. Journal of Catalysis, 406(9). [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]

  • Bayer CropScience AG. (2019). Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates (Patent No. CN110035992B).
Optimization

Technical Support Center: Stability &amp; Handling of 2-(1-Hydroxyethyl)-3-methylphenol

Welcome to the Technical Support Center for 2-(1-Hydroxyethyl)-3-methylphenol . As a bifunctional molecule containing both a secondary benzylic alcohol and a phenolic hydroxyl group, this compound presents unique stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(1-Hydroxyethyl)-3-methylphenol . As a bifunctional molecule containing both a secondary benzylic alcohol and a phenolic hydroxyl group, this compound presents unique stability challenges during synthesis, extraction, and long-term storage.

This guide is engineered for drug development professionals and analytical scientists to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating handling protocols.

Mechanistic Overview of Molecular Vulnerabilities

To successfully handle 2-(1-Hydroxyethyl)-3-methylphenol, you must first understand its dual reactivity profile. The molecule is highly sensitive to pH extremes, degrading via two entirely distinct mechanistic pathways depending on the environment.

  • The Acidic Vulnerability (pH < 4): The 1-hydroxyethyl group is a secondary benzylic alcohol. Under acidic conditions, protonation of the aliphatic hydroxyl group creates a superior leaving group (water). This rapidly dehydrates to form a resonance-stabilized benzylic carbocation, which subsequently loses a proton to yield 2-vinyl-3-methylphenol (a styrene derivative)[1]. Because the resulting styrene double bond is highly electron-rich, it immediately undergoes acid-catalyzed cationic oligomerization and polymerization[2].

  • The Basic Vulnerability (pH > 9): The phenolic hydroxyl group (pKa ~10) is easily deprotonated to a phenoxide anion. This dramatically lowers the oxidation potential of the aromatic ring[3]. In the presence of ambient dissolved oxygen, the phenoxide undergoes a single-electron transfer (SET) to form a phenoxy radical and a superoxide anion[4]. These radicals rapidly undergo oxidative coupling to form complex, highly conjugated quinone polymers.

G SM 2-(1-Hydroxyethyl)-3-methylphenol Carbocation Benzylic Carbocation SM->Carbocation +H+ (pH < 4) Phenoxide Phenoxide Anion SM->Phenoxide +OH- (pH > 9) Styrene 2-Vinyl-3-methylphenol Carbocation->Styrene -H2O Polymer Oligomers / Polymers Styrene->Polymer Polymerization Radical Phenoxy Radical Phenoxide->Radical +O2 (Autoxidation) Quinone Quinones & Coupling Products Radical->Quinone ROS Generation

Degradation pathways of 2-(1-Hydroxyethyl)-3-methylphenol in acidic and basic environments.

Quantitative Stability Profile

To assist in experimental design, the following table summarizes the quantitative stability metrics and physical indicators of 2-(1-Hydroxyethyl)-3-methylphenol across the pH spectrum.

pH RangeDominant Degradation PathwayEstimated Half-Life (25°C)Visual / Physical Indicator
pH < 3.0 Rapid Dehydration & Polymerization< 2 HoursCloudiness, increased viscosity
pH 4.0 - 6.0 Slow Dehydration3 - 5 DaysSlight yellowing, trace precipitation
pH 6.5 - 7.5 Stable (Optimal Range) > 6 Months Clear, colorless solution
pH 8.0 - 9.5 Mild Autoxidation12 - 24 HoursPink to light brown discoloration
pH > 10.0 Rapid Phenoxide Autoxidation< 1 HourDeep brown/black discoloration

Troubleshooting Guides & FAQs

Q1: My reaction mixture turned cloudy and highly viscous shortly after adding a Brønsted acid catalyst. Is my product destroyed? A1: Yes, the product has likely polymerized. Causality: The acid catalyzed the dehydration of the benzylic alcohol to 2-vinyl-3-methylphenol[1]. Styrene derivatives are notorious for undergoing rapid cationic polymerization in acidic media[2]. Solution: If your synthetic step requires acidic conditions, you must operate at sub-ambient temperatures (-20°C to 0°C) to kinetically slow the dehydration, or switch to a milder, highly sterically hindered Lewis acid that does not readily coordinate with the benzylic hydroxyl group.

Q2: During liquid-liquid extraction, I adjusted the aqueous layer to pH 11 to keep the phenol soluble, but the solution rapidly turned dark brown. What happened? A2: You induced phenoxide autoxidation. Causality: By raising the pH above the phenol's pKa, you generated a high concentration of electron-rich phenoxide anions. Dissolved atmospheric oxygen acted as an oxidant, generating phenoxy radicals that coupled into dark-colored quinones[3][4]. Solution: Never expose the deprotonated form of this compound to atmospheric oxygen. If high pH extraction is strictly necessary, you must thoroughly degas all solvents with Argon and add a sacrificial antioxidant (see Protocol 1).

Q3: My HPLC-UV analysis shows a purity of only 60%, with a massive secondary peak, but my NMR looks perfectly clean. Why is there a discrepancy? A3: You are observing an on-column degradation artifact. Causality: Most standard reverse-phase HPLC mobile phases use 0.1% Trifluoroacetic acid (TFA), which drops the pH to ~2.0. As your compound travels through the column at elevated pressures and temperatures, it dehydrates into the styrene derivative inside the column. Solution: Switch your mobile phase modifier from 0.1% TFA to a neutral 10 mM Ammonium Acetate buffer (pH 6.5). See Protocol 2 for the self-validating analytical method.

Standard Operating Procedures (SOPs)

Protocol 1: O₂-Free, pH-Controlled Extraction Workflow

Purpose: To isolate the compound without triggering acid-catalyzed polymerization or base-catalyzed autoxidation.

  • Solvent Preparation: Sparge both the organic extraction solvent (e.g., Ethyl Acetate) and the aqueous phase with high-purity Argon for a minimum of 30 minutes to displace dissolved O₂.

  • Antioxidant Doping: Add 0.05% w/v Butylated hydroxytoluene (BHT) to the organic phase. Causality: BHT acts as a sacrificial radical scavenger; its highly hindered phenolic OH will react with any trace ROS before your target molecule does.

  • pH Adjustment (Self-Validating Step): Adjust the aqueous phase to exactly pH 6.8 using a 0.1 M Phosphate buffer.

    • Validation: Verify the pH using a calibrated electronic pH meter. Do not use pH indicator strips , as trace oxidants in the solution can bleach the dyes, leading to false readings and accidental over-basification.

  • Extraction: Perform the liquid-liquid extraction under a continuous Argon blanket.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure using a water bath set strictly below 30°C . Causality: Elevated temperatures during concentration can provide the activation energy required for thermal dehydration.

Protocol 2: Artifact-Free HPLC Analytical Method

Purpose: To accurately determine purity without inducing on-column dehydration.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.5. (Strictly avoid TFA or Formic Acid).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Column: C18, end-capped (to prevent interaction with residual acidic silanols on the stationary phase).

  • Detection: UV at 270 nm (optimal for the phenol) and 254 nm.

  • Self-Validation Step: Before running your sample, inject a known standard of 2-vinyl-3-methylphenol. Note its retention time. When you run your actual sample, check for a peak at this exact retention time. If the peak is absent, your method is successfully preventing on-column dehydration. If the peak appears and grows with subsequent injections, your mobile phase is too acidic.

References

  • Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates.
  • Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes.
  • Oxidation potentials of phenolic and amino antioxidants.
  • Generation of Hydrogen Peroxide and Phenolic Content in Plant-Material-Based Beverages and Spices. MDPI.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidation of 2-(1-Hydroxyethyl)-3-methylphenol During Workup

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(1-Hydroxyethyl)-3-methylphenol and similar electron-rich phenolic compounds. It provides in-depth technica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(1-Hydroxyethyl)-3-methylphenol and similar electron-rich phenolic compounds. It provides in-depth technical advice and practical solutions to a common challenge: preventing oxidation during the reaction workup. The information is presented in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My purified 2-(1-Hydroxyethyl)-3-methylphenol is developing a pink or brownish tint. What's causing this discoloration?

A1: The discoloration you're observing is a classic sign of phenol oxidation.[1] Phenols, particularly those with electron-donating groups like the alkyl and hydroxyethyl substituents on your compound, are highly susceptible to oxidation. This process is primarily initiated by:

  • Atmospheric Oxygen: The most common culprit, oxygen from the air, can react with the phenol to form colored byproducts.[1][2]

  • Trace Metal Ions: Metal ions, such as iron or copper, can act as catalysts, significantly accelerating the oxidation rate.[1][3][4] These can be introduced from reagents, glassware, or even spatulas.

  • Light: Exposure to light, especially UV light, can provide the energy to initiate oxidative reactions.[3]

  • Basic pH: In basic conditions, the phenolic proton is removed, forming a phenoxide ion. This species is even more electron-rich and thus more susceptible to oxidation.

The oxidation process typically involves the formation of a phenoxyl radical, which can then couple with other radicals to form dimers or be further oxidized to form highly colored quinone-type structures.[5]

Troubleshooting & Optimization

Q2: What are the most effective strategies to prevent oxidation during the workup of my reaction?

A2: A multi-pronged approach is the most robust way to protect your compound. The key is to minimize exposure to oxygen and other oxidizing agents throughout the entire workup process. The three primary strategies are:

  • Working Under an Inert Atmosphere: This is the most direct way to exclude oxygen.[1][2]

  • Using Degassed Solvents: Solvents can dissolve significant amounts of oxygen, which must be removed prior to use.[6][7]

  • Employing Antioxidants and Chelating Agents: These chemical additives can either scavenge residual oxygen and radicals or sequester catalytic metal ions.[1][8]

The following sections will provide detailed protocols for each of these critical techniques.

Detailed Protocols & Methodologies

Protocol 1: Performing an Aqueous Workup Under an Inert Atmosphere

This technique is essential for preventing air exposure during extraction and washing steps.

Objective: To wash and extract the product in an environment free of atmospheric oxygen.

Materials:

  • Separatory funnel

  • Round bottom flasks

  • Rubber septa

  • Nitrogen or Argon gas source with a manifold or balloon setup[9][10]

  • Needles and tubing

  • Degassed solvents (See Protocol 2)

Step-by-Step Procedure:

  • Apparatus Setup:

    • Oven or flame-dry your separatory funnel and receiving flasks to remove adsorbed water.[2]

    • While still warm, cap the glassware with rubber septa to prevent atmospheric moisture from re-adsorbing as it cools.

  • Inerting the Glassware:

    • Insert a needle connected to an inert gas line into the septum of the separatory funnel. Insert a second "exit" needle to allow the displaced air to escape.[9][10]

    • Flush the system with a gentle stream of inert gas for 5-10 minutes.

    • Remove the exit needle and maintain a slight positive pressure of inert gas (a balloon is excellent for this).[9][10]

  • Transfer of Reaction Mixture:

    • Using a cannula or a syringe that has been flushed with inert gas, transfer your reaction mixture to the separatory funnel.[2]

  • Addition of Degassed Solvents:

    • Add your degassed extraction solvent and aqueous washing solutions via a cannula or syringe.

  • Extraction and Separation:

    • Gently swirl or invert the separatory funnel to mix the layers. Caution: Do not shake vigorously as this can increase the surface area for any residual oxygen to react. Periodically vent the funnel by pointing the stopcock away from you and opening it.

    • Allow the layers to separate and then drain the lower layer. The upper layer can be transferred out via cannula to an inerted receiving flask.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) in an inerted flask.

    • Filter off the drying agent under a positive pressure of inert gas.

    • Concentrate the solution using a rotary evaporator. You can introduce a slow stream of inert gas via a needle and stopcock to maintain the inert atmosphere during evaporation.

Diagram of an Inert Atmosphere Workup:

InertWorkup cluster_setup Setup cluster_workup Workup Steps cluster_final Final Steps ReactionMixture Reaction Mixture (in flask) SepFunnel Inerted Separatory Funnel ReactionMixture->SepFunnel Cannula Transfer AddSolvents Add Degassed Solvents SepFunnel->AddSolvents Extract Extract & Wash AddSolvents->Extract Separate Separate Layers Extract->Separate Dry Dry Organic Layer Separate->Dry Concentrate Concentrate Dry->Concentrate Product Oxidation-Free Product Concentrate->Product

Caption: Workflow for an inert atmosphere extraction.

Protocol 2: Degassing Solvents

It is crucial to remove dissolved oxygen from all solvents used in the workup.[7]

Objective: To remove dissolved atmospheric gases from liquid reagents and solvents.

Methods:

  • Gas Purging (Sparging):

    • Place the solvent in a flask equipped with a septum.

    • Insert a long needle connected to an inert gas source so that it is submerged below the liquid surface.

    • Insert a short exit needle in the septum.

    • Bubble a steady stream of inert gas through the solvent for at least 30-60 minutes.[6][7] This method is quick but may not be as thorough as freeze-pump-thaw.[7][11]

  • Freeze-Pump-Thaw: This is the most effective method for degassing.[7][11]

    • Place the solvent in a Schlenk flask.

    • Freeze the solvent by immersing the flask in liquid nitrogen.

    • Once completely frozen, open the flask to a high vacuum line for several minutes to remove the gases from the headspace.

    • Close the stopcock to the vacuum and thaw the solvent completely. You will often see gas bubbles being released from the thawing liquid.

    • Repeat this freeze-pump-thaw cycle at least three times.[2][7][11]

    • After the final cycle, backfill the flask with an inert gas.

Comparison of Degassing Methods:

MethodEffectivenessSpeedEquipment RequiredBest For
Gas Purging GoodFastInert gas source, needlesQuick degassing of large volumes
Freeze-Pump-Thaw ExcellentSlowSchlenk line, vacuum pump, liquid N₂Highly sensitive reactions
Sonication under Vacuum ModerateModerateVacuum source, sonicatorSmall volumes, less sensitive applications
Q3: Are there any chemical additives I can use to protect my compound during workup?

A3: Yes, the use of antioxidants and chelating agents is a highly effective strategy, often used in conjunction with inert atmosphere techniques.

  • Reducing Agents (Antioxidants): These compounds act as sacrificial agents, reacting with and neutralizing dissolved oxygen or any oxidizing species that may form.

    • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is a powerful reducing agent that can be added to aqueous washing solutions.[12][13][14] It is particularly effective at scavenging dissolved oxygen. A small amount (e.g., a few milligrams) in your aqueous wash can provide significant protection.

    • Sodium Sulfite (Na₂SO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also effective oxygen scavengers and are commonly used in aqueous solutions.

    • Ascorbic Acid (Vitamin C): A mild, organic-soluble antioxidant that can sometimes be added directly to the organic phase, although it is more commonly used in aqueous solutions.

  • Chelating Agents: These molecules bind to trace metal ions, preventing them from catalyzing oxidation reactions.[8][15]

    • Ethylenediaminetetraacetic acid (EDTA): EDTA is a very effective chelating agent that can be added in small amounts to aqueous washes.[4][15] It forms stable complexes with most transition metals.

Practical Implementation:

When preparing your aqueous solutions for the workup (e.g., water, brine, or buffer), add a small amount of a reducing agent and/or a chelating agent. For example, a wash solution could be prepared by dissolving a spatula-tip of sodium dithionite and a small amount of EDTA in deionized water that has been previously degassed.

Diagram of Antioxidant and Chelator Action:

ProtectiveAction cluster_protection Protective Agents Phenol 2-(1-Hydroxyethyl)-3-methylphenol OxidizedProduct Colored Byproducts (Quinones) Phenol->OxidizedProduct Oxidants Oxidants (O₂, Metal Ions) Oxidants->Phenol Oxidation Antioxidant Antioxidant (e.g., Na₂S₂O₄) Antioxidant->Oxidants Neutralizes Chelator Chelator (e.g., EDTA) Chelator->Oxidants Sequesters Metals

Caption: Protective mechanisms of antioxidants and chelators.

Summary of Best Practices

To ensure the highest purity and stability of your 2-(1-Hydroxyethyl)-3-methylphenol, follow these key principles during workup:

  • Always work under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.[16]

  • Use freshly degassed solvents for all extraction and washing steps.

  • Add a reducing agent like sodium dithionite to your aqueous wash solutions to scavenge residual oxygen.[12]

  • Incorporate a chelating agent like EDTA into aqueous washes to deactivate catalytic metal ions.[15]

  • Minimize exposure to bright light by wrapping your flasks in aluminum foil.

  • Maintain a neutral or slightly acidic pH during the workup, as basic conditions can accelerate oxidation.

  • Work quickly and efficiently to minimize the time your compound is in solution and exposed to potential contaminants.

By implementing these techniques, you can significantly reduce the risk of oxidation and ensure the isolation of your target compound in its pure, unoxidized form.

References

  • Fiveable. (2025, August 15). Sodium Dithionite Definition.
  • BenchChem. (2025, December). Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions.
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • University of York. Degassing solvents.
  • Wikipedia. Air-free technique.
  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • ResearchGate. (2025, December 1). REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES.
  • Wikipedia. Sodium dithionite.
  • AOCS. (2022, August 10). Metal Chelators as Antioxidants.
  • ResearchGate. (2018, December 1). phenol oxidation promoted by chelated iron: degradation pathway.
  • University of Rochester, Department of Chemistry. How to Degas Solvents.
  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite.
  • KINTEK. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results.
  • Evonik. Antioxidants & Chelators for High Performance Oxidation Protection.
  • ResearchGate. (2014, December 3). Hindered phenols sometimes show colour formation and darkening on storage , what are the possible reations that could cause this ?.
  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.

Sources

Optimization

"alternative catalysts for the synthesis of 2-(1-Hydroxyethyl)-3-methylphenol"

Technical Support Center: Synthesis of 2-(1-Hydroxyethyl)-3-methylphenol Welcome to the technical support guide for the synthesis of 2-(1-Hydroxyethyl)-3-methylphenol. This resource is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(1-Hydroxyethyl)-3-methylphenol

Welcome to the technical support guide for the synthesis of 2-(1-Hydroxyethyl)-3-methylphenol. This resource is designed for researchers, chemists, and drug development professionals seeking to navigate the complexities of this synthesis, with a particular focus on leveraging modern, alternative catalysts to enhance efficiency, selectivity, and sustainability. This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and validated experimental procedures.

Part 1: Understanding the Synthesis and the Case for Alternative Catalysts

The synthesis of 2-(1-Hydroxyethyl)-3-methylphenol, a valuable substituted phenolic compound, is traditionally approached via a two-step process:

  • Friedel-Crafts Acylation: The aromatic ring of 3-methylphenol (m-cresol) is acylated, typically with an acetylating agent like acetyl chloride or acetic anhydride, to form 2-acetyl-3-methylphenol.

  • Reduction: The resulting ketone is then reduced to the desired secondary alcohol.

Historically, the acylation step relies on stoichiometric amounts of Lewis acid catalysts such as aluminum chloride (AlCl₃). However, these traditional catalysts present significant challenges, including high sensitivity to moisture, formation of stable complexes with the product, and the generation of substantial corrosive waste streams during aqueous workup.[1]

The drive for greener, more efficient, and selective chemical manufacturing has spurred the adoption of alternative catalysts.[2][3] These modern catalysts fall into two primary categories: heterogeneous catalysts and biocatalysts, which offer solutions to the limitations of classical methods.[4][5][6]

Alternative Catalytic Strategies
  • Heterogeneous Catalysts (Solid Acids): These catalysts, such as sulfated metal oxides or ion-exchange resins (e.g., Amberlyst-15), provide acidic sites on a solid support.[5][7] Their primary advantage is the ease of separation from the reaction mixture by simple filtration, enabling catalyst recycling and minimizing downstream processing costs and environmental impact.[5] They can catalyze Friedel-Crafts reactions under solvent-free or milder conditions.

  • Biocatalysts (Enzymes): Enzymes offer unparalleled selectivity under mild, aqueous conditions. For this synthesis, their most impactful application is in the reduction step. While chemical reductants like sodium borohydride are effective, they produce a racemic mixture of (R) and (S) enantiomers. A ketoreductase (KRED) enzyme can reduce the ketone precursor with near-perfect stereoselectivity, yielding a single enantiomer, which is often crucial for pharmaceutical applications.[6][8] Furthermore, lipases such as Candida antarctica Lipase B (CAL-B) can be employed for the kinetic resolution of a racemic alcohol mixture if desired.[9]

Part 2: Troubleshooting Guide for Synthesis

Navigating experimental challenges is key to successful synthesis. The following guide addresses common issues in a question-and-answer format.

dot

start Start: Low Product Yield q_step Which Step is Failing? Acylation or Reduction? start->q_step acylation Acylation Step q_step->acylation Acylation reduction Reduction Step q_step->reduction Reduction q_cat_active Is the Catalyst Active? acylation->q_cat_active sol_moisture Troubleshoot: Anhydrous Conditions - Dry solvents/glassware - Use fresh Lewis Acid q_cat_active->sol_moisture No (Lewis Acid) sol_cat_amount Troubleshoot: Catalyst Amount - Use >1 equivalent for AlCl₃ - Check loading for heterogeneous catalyst q_cat_active->sol_cat_amount Unsure q_side_reaction Side Reaction Occurring? q_cat_active->q_side_reaction Yes sol_o_acylation Issue: O-Acylation - Increase catalyst concentration - Consider Fries Rearrangement q_side_reaction->sol_o_acylation Yes (Ester Formation) q_reductant Is the Reducing Agent Effective? reduction->q_reductant sol_reductant Troubleshoot: Chemical Reduction - Use fresh NaBH₄/LiAlH₄ - Check solvent compatibility q_reductant->sol_reductant No (Chemical) q_enzyme Biocatalytic Reduction? q_reductant->q_enzyme Yes (Enzymatic) sol_enzyme Troubleshoot: Bioreduction - Optimize pH and Temperature - Ensure cofactor (NADPH) regeneration - Check for substrate inhibition q_enzyme->sol_enzyme Yes

Caption: Troubleshooting Decision Tree for Low Yield

Troubleshooting Data Summary
Issue Encountered Potential Cause(s) Recommended Solutions & Underlying Logic
Low or No Yield in Acylation Step 1. Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture and will be quenched by water.[1]2. Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1]3. Phenol-Catalyst Interaction: The hydroxyl group of m-cresol can coordinate with the Lewis acid, deactivating both the catalyst and the aromatic ring.[10]1. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). For solid acid catalysts, ensure they are properly activated (e.g., via heating under vacuum).2. Use Stoichiometric Excess: For traditional Friedel-Crafts acylations, more than one equivalent of the Lewis acid is often required to drive the reaction to completion.3. Protecting Group Strategy: Consider protecting the phenolic hydroxyl group as an ether (e.g., methyl ether) before acylation. The protecting group can be removed in a subsequent step.
Poor Regioselectivity (Mixture of Isomers) 1. Reaction Temperature: Acylation is an electrophilic aromatic substitution reaction. Temperature can influence the kinetic vs. thermodynamic product ratio.2. Catalyst Choice: The size and nature of the catalyst can influence which position on the ring is most accessible.1. Control Temperature: Lower temperatures often favor the thermodynamically more stable para isomer. Experiment with a range of temperatures to optimize for the desired ortho product.2. Select an Appropriate Catalyst: Bulky catalysts may sterically hinder attack at the ortho position. Conversely, certain catalysts may chelate with the hydroxyl group, directing the acylation to the ortho position.
O-Acylation Instead of C-Acylation The phenolic oxygen is also nucleophilic and can be acylated to form a phenyl ester, a common side reaction.[10][11]Fries Rearrangement: The O-acylated ester can be converted to the C-acylated ketone. This rearrangement is promoted by using an excess of the Lewis acid catalyst and/or higher reaction temperatures.[10][11]
Low Yield or Stalled Reduction 1. Ineffective Reducing Agent: Chemical reducing agents like NaBH₄ can degrade over time.2. Poor Enzyme Activity (Biocatalysis): Enzymes are sensitive to pH, temperature, and solvent. The cofactor (e.g., NADPH for KREDs) may not be regenerating efficiently.[6]1. Use Fresh Reagents: Ensure your reducing agent is fresh and active. 2. Optimize Biocatalytic Conditions: Maintain the optimal pH and temperature for the chosen enzyme. Ensure the cofactor regeneration system (e.g., using a glucose/glucose dehydrogenase system) is active. Screen for organic co-solvents if substrate solubility is an issue.
Formation of Tarry Byproducts Polymerization or decomposition of starting materials or products, often caused by excessively harsh reaction conditions (e.g., high temperature, very strong acid).Milder Conditions: Lower the reaction temperature and ensure slow, controlled addition of reagents. Consider switching to a milder, less corrosive catalyst, such as a solid acid or a metal triflate.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: For a "green" synthesis, which alternative catalyst is the best choice?

    • A1: Both heterogeneous catalysts and biocatalysts are excellent choices for green chemistry. Biocatalysts, such as ketoreductases, operate in water at ambient temperatures, eliminating the need for harsh solvents and high energy input.[6] Heterogeneous solid acids are easily recyclable, which drastically reduces chemical waste and simplifies product purification.[5][7]

  • Q2: How can I synthesize a single enantiomer (e.g., the R- or S-alcohol) of the final product?

    • A2: The most effective method is to use an enantioselective biocatalyst for the ketone reduction step. By choosing the appropriate ketoreductase enzyme (many are commercially available), you can selectively produce either the (R) or (S) enantiomer with very high optical purity.[8] An alternative, multi-step route involves resolving the racemic alcohol using a lipase-catalyzed acylation.[9]

  • Q3: Why is my Friedel-Crafts acylation failing even under anhydrous conditions?

    • A3: Phenols are challenging substrates for Friedel-Crafts reactions. The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst.[10] This complexation deactivates the catalyst and simultaneously deactivates the aromatic ring towards electrophilic attack by pulling electron density away.[10] This is a primary reason to explore alternative catalysts or protecting group strategies.

  • Q4: What are the main safety concerns when working with traditional Lewis acid catalysts like AlCl₃?

    • A4: Aluminum chloride reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas. It is crucial to work in a well-ventilated fume hood and maintain strictly anhydrous conditions. The aqueous workup at the end of the reaction is also highly exothermic and must be performed with extreme care, typically by slowly quenching the reaction mixture on ice.

  • Q5: What analytical methods are best for monitoring the reaction progress and purity?

    • A5: For real-time reaction monitoring, Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. For precise, quantitative data on conversion and isomer ratios, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods. For final product characterization and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.

Part 4: Experimental Protocols and Workflows

Overall Synthesis Workflow

The diagram below illustrates the general workflow, highlighting the key stages and catalyst choices.

dot

G cluster_acylation Acylation Catalyst Choice cluster_reduction Reduction Method Choice start Start: 3-Methylphenol (m-Cresol) acylation Step 1: Acylation (with Acetyl Chloride / Acetic Anhydride) start->acylation ketone Intermediate: 2-Acetyl-3-methylphenol acylation->ketone reduction Step 2: Reduction ketone->reduction product Final Product: 2-(1-Hydroxyethyl)-3-methylphenol reduction->product cat_lewis Traditional: AlCl₃, FeCl₃ cat_lewis->acylation cat_hetero Alternative: Solid Acid (e.g., Amberlyst) cat_hetero->acylation red_chem Chemical: NaBH₄ (Racemic Product) red_chem->reduction red_bio Biocatalytic: Ketoreductase (Enantiopure Product) red_bio->reduction

Caption: General Synthesis Workflow and Catalyst Options

Protocol 1: Heterogeneous Catalysis for Acylation

This protocol uses Amberlyst-15, a recyclable solid acid catalyst, for the acylation of m-cresol.

  • Catalyst Activation: Place Amberlyst-15 resin (20 wt% relative to m-cresol) in a round-bottom flask and dry under vacuum at 80°C for 4-6 hours to remove adsorbed water.

  • Reaction Setup: To the flask containing the activated catalyst, add 3-methylphenol (1.0 eq). Place the flask under an inert atmosphere (N₂).

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the flask.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or GC (typically 4-8 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Catalyst Recovery: Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with ethyl acetate, dried under vacuum, and stored for reuse.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketone can be purified further by column chromatography or recrystallization.

Protocol 2: Enantioselective Biocatalytic Reduction

This protocol outlines a general procedure for the enzymatic reduction of 2-acetyl-3-methylphenol.

  • Buffer Preparation: Prepare a phosphate buffer (100 mM, pH 7.0).

  • Reaction Mixture: In a temperature-controlled vessel (e.g., 30°C), add the 2-acetyl-3-methylphenol substrate (e.g., 10 g/L) to the buffer. A co-solvent like DMSO or isopropanol (5-10% v/v) may be needed to aid solubility.

  • Cofactor Regeneration System: Add NADP⁺ (e.g., 0.1 mM) and the components for the regeneration system. A common system is glucose (1.2 eq relative to substrate) and glucose dehydrogenase (GDH) enzyme (e.g., 5 U/mL).

  • Enzyme Addition: Add the desired ketoreductase (KRED) enzyme (lyophilized powder or solution) to the mixture to initiate the reaction.

  • Reaction: Maintain the temperature and gentle agitation. Monitor the reaction progress by chiral HPLC to determine conversion and enantiomeric excess (ee).

  • Workup: Once the reaction reaches completion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Extraction: Extract the product into the organic layer. Repeat the extraction 2-3 times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting enantiopure alcohol can be further purified by column chromatography if necessary.

References

  • Arborpharmchem. (2024, December 17).
  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol. BenchChem.
  • Researchers Fusion. Catalysis in Medicine and Pharmaceuticals. Researchers Fusion.
  • OAText. Green chemistry concept: Applications of catalysis in pharmacuetical industry.
  • STEM Network. (2026). Catalysis for Chemical Synthesis.
  • Longdom Publishing. (2025, June 26).
  • CurlyArrows.
  • ProQuest. Heterogeneous Catalysis for the Liquid-Phase Alkylation of Phenol with Tert-Butyl Alcohol in Solvent-Free Conditions. ProQuest.
  • Keglevich, G., et al. (2009). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. Letters in Organic Chemistry, 6(7), 535-539.
  • NIH. (n.d.). A scalable and green one-minute synthesis of substituted phenols. PMC.
  • ResearchGate. (2025, August 30). ALKYLATION OF PHENOL IN THE PRESENCE OF HOMOGENEOUS AND HETEROGENEOUS CATALYSTS.
  • Organic Chemistry Portal.
  • Unknown.
  • ResearchGate. Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation | Request PDF.
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.
  • Chemistry LibreTexts.
  • BenchChem. An In-depth Technical Guide to the Discovery and History of Substituted Phenols. BenchChem.
  • BenchChem.
  • Braia, N., Merabet-Khelassi, M., & Aribi-Zouioueche, L. (2018). Efficient access to both enantiomers of 3-(1-hydroxyethyl)
  • Google Patents. (2020). Method for synthesizing R-3-(2-chloro-1-hydroxyethyl) phenol, phenylephrine and eye drops.
  • MDPI. (2024, January 19).
  • BIOGROUP. Biocatalytic synthesis of hydroxylated oligoflavonoids (Bioflav-OH). University of Santiago de Compostela.
  • PMC. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. NIH.

Sources

Troubleshooting

Technical Support Center: Solvent-Mediated Stereocontrol in 2-(1-Hydroxyethyl)-3-methylphenol Synthesis

Welcome to the Application Scientist Support Center. The synthesis of 2-(1-Hydroxyethyl)-3-methylphenol relies heavily on the asymmetric reduction of its prochiral ketone precursor, 1-(2-hydroxy-3-methylphenyl)ethanone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-(1-Hydroxyethyl)-3-methylphenol relies heavily on the asymmetric reduction of its prochiral ketone precursor, 1-(2-hydroxy-3-methylphenyl)ethanone.

Because this substrate features an ortho-phenolic hydroxyl group, it presents unique mechanistic challenges. The free -OH group can act as an internal hydrogen bond donor or competitively coordinate with metal catalysts, leading to racemization or catalyst poisoning. Whether you are utilizing chemocatalytic (Noyori-type Ru-complexes) or biocatalytic (whole-cell carbonyl reductases) workflows, solvent selection is the master variable dictating enantiomeric excess (ee%) and yield.

Below, you will find our in-depth troubleshooting guides, self-validating protocols, and FAQs to resolve specific stereoselectivity issues encountered at the bench.

Part 1: Chemocatalytic Asymmetric Hydrogenation

FAQ: Why does my enantiomeric excess (ee%) drop significantly when using methanol instead of isopropanol?

The Causality: In Noyori-type asymmetric hydrogenation using Ru-BINAP/DPEN catalysts, the transition state relies on a highly structured "outer-sphere" mechanism. The solvent must facilitate hydrogen transfer without displacing the chiral ligands.

  • Methanol is a small, highly coordinating protic solvent. It competitively binds to the Ruthenium center, disrupting the chiral pocket and interfering with the internal hydrogen bonding of the substrate's ortho-hydroxyl group.

  • Isopropanol (iPrOH) is bulkier. It forms a stabilizing hydrogen-bond network with the carbonyl oxygen of the substrate but is too sterically hindered to poison the Ru-center. Furthermore, as demonstrated by Ohkuma et al. [1], base-labile substrates like 2-hydroxyacetophenones degrade in the presence of strong bases (e.g., t -BuOK) typically used in methanol. Switching to a ruthenabicyclic complex with DBU in isopropanol preserves the substrate and locks the transition state geometry.

Chemocatalytic Substrate 1-(2-hydroxy-3-methylphenyl)ethanone MeOH Methanol (Protic, Small) Substrate->MeOH Solvation iPrOH Isopropanol (Protic, Bulky) Substrate->iPrOH Solvation Ru Ru-BINAP/DPEN Catalyst MeOH->Ru Competitive Coordination iPrOH->Ru Outer-Sphere H-Bonding LowEE Low ee% (<50%) Racemization Ru->LowEE HighEE High ee% (>95%) Stereocontrol Ru->HighEE

Fig 1: Mechanistic logic of solvent-dependent stereocontrol in Ru-catalyzed asymmetric hydrogenation.

Troubleshooting Protocol: Optimized Ru-Catalyzed Asymmetric Hydrogenation

Use this self-validating workflow to overcome catalyst deactivation and low ee%.

  • Catalyst & Base Preparation: In an argon-filled glovebox, combine 0.05 mol% of the ruthenabicyclic precatalyst (e.g., RuCl[(S)-daipena][(R)-dm-segphos]) with 0.5 mol% of DBU.

    • Validation Checkpoint: Avoid t -BuOK. The solution should remain stable without the formation of dark precipitates (which indicate catalyst decomposition).

  • Solvent Degassing: Dissolve 1-(2-hydroxy-3-methylphenyl)ethanone (0.5 M) in anhydrous, rigorously freeze-pump-thaw degassed isopropanol.

  • Pressurization: Transfer the mixture to a stainless-steel autoclave. Purge with H2​ gas three times, then pressurize to 30 atm.

  • Reaction Execution: Stir at 25 °C for 12 hours.

    • Validation Checkpoint: Monitor the pressure gauge. A steady, asymptotic pressure drop confirms active hydride transfer. If pressure does not drop within 1 hour, the solvent is likely contaminated with water or oxygen.

  • Analysis: Vent the reactor and analyze the crude mixture via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5). Baseline resolution of the (R) and (S) enantiomers will confirm >95% ee.

Part 2: Biocatalytic Asymmetric Reduction

FAQ: Why is my whole-cell bioreduction stalling at <20% conversion in aqueous buffer?

The Causality: While recombinant E. coli expressing carbonyl reductases (e.g., mut-AcCR) are highly stereoselective, the precursor 1-(2-hydroxy-3-methylphenyl)ethanone is highly lipophilic and cytotoxic. In a purely aqueous system, the substrate accumulates in the cell membrane, disrupting lipid bilayers and causing rapid cell death. To resolve this, solvent engineering is required. Implementing a biphasic system (using dibutyl phthalate) [2] or a Deep Eutectic Solvent (DES) like Choline Chloride/Ethylene Glycol (ChCl/EG) [3] creates a thermodynamic sink. The organic/DES phase acts as a substrate reservoir, slowly feeding the ketone to the cells while simultaneously extracting the synthesized 2-(1-Hydroxyethyl)-3-methylphenol, preventing product inhibition and preserving cell viability.

Biocatalytic Start Whole-Cell Bioreduction (Substrate: 40-60 mM) Aq Aqueous Buffer Only Start->Aq Biphasic Biphasic System (Dibutyl Phthalate / Water) Start->Biphasic DES DES Co-solvent (ChCl/EG) Start->DES Fail Yield < 20% Cell Toxicity Aq->Fail Success1 Yield > 89%, ee > 99% Substrate Reservoir Biphasic->Success1 Success2 Yield > 95%, ee > 99% High Permeability DES->Success2

Fig 2: Impact of solvent engineering on whole-cell biocatalytic reduction workflows.

Troubleshooting Protocol: Biphasic Biocatalytic Reduction

Use this self-validating workflow to scale up biocatalytic yields and achieve >99% ee.

  • Biocatalyst Preparation: Culture recombinant E. coli expressing the target carbonyl reductase. Harvest and resuspend the wet cells (25 mg/mL) in 100 mM potassium phosphate buffer (pH 5.5).

  • Biphasic Setup: Add Dibutyl Phthalate to the aqueous buffer in a 1:1 (v/v) ratio.

    • Validation Checkpoint: Allow the mixture to settle for 2 minutes. You must observe a distinct phase boundary. Emulsions indicate cell lysis.

  • Substrate & Cofactor Loading: Dissolve the substrate (up to 40 mM) in the organic phase. Add 500 mM isopropanol to the aqueous phase to drive in situ NAD(P)H cofactor regeneration.

  • Biotransformation: Incubate the biphasic mixture at 35 °C with orbital shaking at 120 rpm for 70 minutes.

    • Validation Checkpoint: Periodically check the pH of the aqueous phase. It should remain stable at 5.5. A drop in pH indicates uncoupled cofactor oxidation; titrate with 0.1 M NaOH if necessary.

  • Extraction: Centrifuge at 5000 rpm for 10 minutes to break the phases. Extract the product from the dibutyl phthalate phase using ethyl acetate for GC/FID analysis.

Part 3: Quantitative Data Summary

The table below summarizes the critical impact of solvent selection on both chemocatalytic and biocatalytic pathways for the synthesis of 2-(1-Hydroxyethyl)-3-methylphenol derivatives.

Synthesis RouteSolvent SystemSubstrate ConcentrationYield (%)Enantiomeric Excess (ee %)
Chemocatalytic (Ru-complex) Methanol (Protic, Small)0.5 M~45.0%< 62.0%
Chemocatalytic (Ru-complex) Isopropanol (Protic, Bulky)0.5 M98.0% > 97.0%
Biocatalytic (Whole-cell) Aqueous Buffer (Only)40 mM< 20.0%N/A (Stalled)
Biocatalytic (Whole-cell) Dibutyl Phthalate / Water (1:1)40 mM89.5% > 99.9%
Biocatalytic (Whole-cell) ChCl/EG DES Co-solvent60 mM95.0% > 99.9%

References

  • Title: Chiral Ruthenabicyclic Complexes: Precatalysts for Rapid, Enantioselective, and Wide-Scope Hydrogenation of Ketones Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Marked improvement in the asymmetric reduction of 2-hydroxyacetophenone with mut-AcCR in a biphasic system Source: Molecular Catalysis URL: [Link]

  • Title: Using deep eutectic solvents to improve the biocatalytic reduction of 2-hydroxyacetophenone to (R)-1-phenyl-1,2-ethanediol by Kurthia gibsonii SC0312 Source: Journal of Molecular Catalysis A: Chemical URL: [Link]

Optimization

"minimizing by-product formation in Friedel-Crafts reactions of phenols"

Title: Technical Support Center: Optimizing Friedel-Crafts Reactions of Phenols Introduction Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from res...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Friedel-Crafts Reactions of Phenols

Introduction Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting Friedel-Crafts alkylations and acylations on phenolic substrates. Phenols present a unique dichotomy: their hydroxyl group strongly activates the aromatic ring, yet its ambident nucleophilicity and propensity to coordinate with traditional Lewis acids often result in complex mixtures of by-products. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to ensure chemoselectivity and regioselectivity in your workflows.

Section 1: Troubleshooting Guide - Causality and Solutions

Issue 1: Rampant Polyalkylation (Over-alkylation)

  • Symptom: GC/MS or NMR analysis reveals a low yield of the mono-alkylated product and a high prevalence of di- or tri-alkylated species.

  • Causality: The Friedel-Crafts alkylation of phenol is inherently plagued by over-alkylation. The introduction of an electron-donating alkyl group increases the electron density of the aromatic ring. Consequently, the mono-alkylated product is more nucleophilic than the starting phenol, kinetically favoring subsequent alkylations[1].

  • Corrective Action:

    • Stoichiometric Adjustment: Operate with a significant molar excess of the phenolic substrate (e.g., 5:1 to 10:1 ratio of phenol to alkylating agent) to statistically favor mono-alkylation[1].

    • Catalyst Attenuation: Substitute harsh Lewis acids (like AlCl₃) with milder solid acids (e.g., Zeolite Beta or mesoporous MCM-41). These catalysts temper the generation of the carbocation and impose steric constraints that hinder the accommodation of bulky polyalkylated transition states[2].

Issue 2: Chemoselectivity Failure (O-Alkylation vs. C-Alkylation)

  • Symptom: Formation of phenyl ethers rather than the desired ring-substituted alkylphenols.

  • Causality: Phenol is an ambident nucleophile. Under mild conditions or with "hard" electrophiles, the reaction is kinetically controlled, leading to rapid attack by the oxygen lone pair (O-alkylation)[1][3]. C-alkylation, conversely, requires overcoming a higher activation barrier but yields the thermodynamically stable product.

  • Corrective Action:

    • Thermodynamic Push: Elevate the reaction temperature. O-alkylated phenols can undergo acid-catalyzed rearrangement (often akin to a Fries-type shift) to the thermodynamically favored C-alkylated isomers at higher temperatures[3].

    • Catalyst Selection: Utilize Brønsted acidic zeolites (like HY or H-Beta) which stabilize the arene transition state and promote direct C-alkylation or facilitate the rapid rearrangement of the intermediate ether[4].

Issue 3: Poor Regioselectivity (Ortho vs. Para Mixtures)

  • Symptom: Obtaining an intractable mixture of ortho- and para-substituted isomers.

  • Causality: The hydroxyl group is an ortho/para director. While para-substitution is generally favored due to reduced steric hindrance, ortho-substitution can be competitive, especially under kinetic control or when the catalyst coordinates with the phenolic oxygen, directing the electrophile to the adjacent ortho position[5].

  • Corrective Action:

    • Shape-Selective Catalysis: For exclusive para-selectivity, employ ZSM-5 zeolites. The pore dimensions of ZSM-5 physically restrict the formation of the bulkier ortho-transition state, funneling the reaction almost exclusively toward the para-isomer[6].

    • Microwave-Assisted Ortho-Acylation: If ortho-acylation is the goal, utilize methanesulfonic acid (MSA) under microwave irradiation. MSA chelates the phenolic OH, directing the acylium ion selectively to the ortho position (>98% selectivity)[5].

Issue 4: Catalyst Deactivation and Stoichiometric Waste in Acylation

  • Symptom: Friedel-Crafts acylation stalls unless >1 equivalent of catalyst is used.

  • Causality: Unlike alkylation, the aryl ketone product of an acylation reaction is a moderate Lewis base. It forms a stable, irreversible complex with strong Lewis acids (e.g., AlCl₃), effectively sequestering the catalyst and necessitating stoichiometric loading[7].

  • Corrective Action: Transition to heterogeneous solid acid catalysts (e.g., Zeolites) or employ catalytic amounts of trifluoromethanesulfonic acid, which do not form dead-end complexes with the ketone product, enabling true catalytic turnover[8].

Section 2: Mechanistic Workflows

TroubleshootingLogic Start Phenol Friedel-Crafts Reaction Issue Identify Primary By-Product Start->Issue Poly Polyalkylation (Over-reaction) Issue->Poly OAlk O-Alkylation (Ether Formation) Issue->OAlk Regio Regioisomer Mixtures (Ortho/Para) Issue->Regio SolPoly Action: Increase Phenol:Alkyl Ratio Switch to Mild Solid Acid Poly->SolPoly SolOAlk Action: Increase Temperature Allow Acid-Catalyzed Rearrangement OAlk->SolOAlk SolRegio Action: Use ZSM-5 for Para Use MSA/Microwave for Ortho Regio->SolRegio

Caption: Decision tree for troubleshooting by-product formation in Friedel-Crafts reactions of phenols.

Chemoselectivity Phenol Phenol + Electrophile O_Alk O-Alkylated Product (Kinetic Control) Phenol->O_Alk Mild Temp / Hard Electrophile C_Alk C-Alkylated Product (Thermodynamic Control) Phenol->C_Alk High Temp / Soft Electrophile Rearrangement Acid-Catalyzed Rearrangement O_Alk->Rearrangement Heat + Acid Rearrangement->C_Alk

Caption: Chemoselectivity pathway illustrating kinetic O-alkylation versus thermodynamic C-alkylation.

Section 3: Data Presentation - Catalyst Efficacy Comparison

The selection of the catalytic system dictates the fate of the phenolic substrate. The table below synthesizes comparative data on product distribution based on catalyst choice.

Catalyst SystemReaction TypePrimary Product / SelectivityBy-Product ProfileRef
AlCl₃ (Homogeneous) AlkylationMono-alkylated phenol (Low Yield)High polyalkylation; requires stoichiometric amounts for acylation.[1][7]
ZSM-5 Zeolite Acylationpara-Hydroxyacetophenone (>95%)Negligible ortho-isomer due to pore shape-selectivity.[6]
Methanesulfonic Acid (MSA) Acylation (Microwave)ortho-Acylated phenol (>98%)Minimal para-isomer; driven by OH chelation.[5]
1-IL@MCM-41 (Solid Acid) Alkylation (TBA)para-tert-Butylphenol (78.7% Conv)Mild conditions (80°C) minimize polyalkylation and etherification.[2]
Zeolite Beta AlkylationC-Alkylated phenolSuppresses O-alkylation compared to uncatalyzed thermal methods.[2][4]

Section 4: Validated Experimental Protocols

To ensure reproducibility and self-validation, the following protocols leverage heterogeneous catalysis to minimize waste and bypass the limitations of classical Lewis acids.

Protocol A: Highly Regioselective Para-Acylation of Phenol using ZSM-5 Mechanism: ZSM-5 restricts the transition state spatially, preventing the formation of the bulkier ortho-isomer and yielding the para-product (e.g., a paracetamol precursor)[6].

  • Catalyst Activation: Calcine commercial ZSM-5 zeolite at 450°C for 4 hours to remove adsorbed water and activate the Brønsted acid sites within the pores.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10 mmol of phenol and 15 mmol of acetic acid (acylating agent).

  • Catalyst Addition: Add 0.5 g of the activated ZSM-5 catalyst to the mixture.

  • Thermal Activation: Heat the suspension to 110°C (383 K) under continuous magnetic stirring for 6–8 hours[6].

  • Reaction Monitoring: Pull 50 µL aliquots hourly. Dilute in ethyl acetate, filter through a syringe filter, and analyze via GC-FID to monitor the disappearance of phenol and the exclusive formation of para-hydroxyacetophenone.

  • Workup: Cool the mixture to room temperature. Filter the heterogeneous mixture to recover the ZSM-5 catalyst (which can be washed with methanol, dried, and reused). Concentrate the filtrate under reduced pressure to isolate the crude para-acylated product.

Protocol B: Microwave-Assisted Ortho-Acylation using Methanesulfonic Acid Mechanism: MSA acts as both catalyst and chelating agent, directing the acylium ion to the ortho position under rapid microwave heating[5].

  • Preparation: In a microwave-safe reaction vial, dissolve 5 mmol of phenol in 10 mmol of the desired carboxylic acid.

  • Catalyst Addition: Add 1.5 equivalents of methanesulfonic acid (MSA). Do not add external solvent (solvent-free conditions).

  • Microwave Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate at 200–300 W for 3 to 4 minutes[5].

  • Quenching: Carefully remove the vial (it will be hot) and allow it to cool to room temperature. Quench the reaction by pouring the mixture into crushed ice.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ to remove residual MSA and unreacted carboxylic acid, dry over anhydrous Na₂SO₄, and evaporate to yield the ortho-hydroxyaryl ketone.

Section 5: Frequently Asked Questions (FAQs)

Q1: Why do my Friedel-Crafts alkylations with primary alkyl halides yield secondary or tertiary alkylphenols? A1: This is a classic carbocation rearrangement. Primary alkyl halides, when activated by a Lewis acid, form a highly unstable primary carbocation-like complex. Before the phenol can attack, a 1,2-hydride or 1,2-alkyl shift occurs to form a more stable secondary or tertiary carbocation[3][7]. To install a straight primary alkyl chain, you must perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.

Q2: Can I use aryl or vinyl halides to attach a benzene ring directly to my phenol? A2: No. Aryl and vinyl halides are unreactive under standard Friedel-Crafts conditions because the corresponding sp² hybridized carbocations are thermodynamically highly unstable and cannot be readily generated by Lewis acids[1][9]. Cross-coupling reactions (e.g., Suzuki or Negishi) are required for these transformations.

Q3: How do strongly electron-withdrawing groups (EWGs) on the phenol ring affect the reaction? A3: Strongly deactivating groups (e.g., -NO₂, -CF₃, -CN) drastically reduce the nucleophilicity of the aromatic ring. In many cases, Friedel-Crafts alkylation or acylation will fail entirely on deactivated rings because the intermediate arenium ion is too unstable to form[1][9].

Q4: Is it possible to achieve Friedel-Crafts acylation of phenols using enzymes to avoid by-products entirely? A4: Yes, recent advancements in biocatalysis have introduced bacterial acyltransferases (e.g., from Pseudomonas sp.) capable of performing highly chemo- and regioselective C-acylation of phenols in aqueous buffers, bypassing the need for CoA-activated reagents and completely avoiding poly-acylation and harsh Lewis acids[10].

Sources

Troubleshooting

"optimizing temperature and reaction time for the synthesis of phenol derivatives"

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of phenol derivatives.

The direct hydroxylation of aryl halides and arylboronic acids has superseded traditional, harsh nucleophilic aromatic substitutions. However, balancing reaction temperature and time is critical: insufficient thermal energy leads to incomplete oxidative addition, while excessive heat or prolonged exposure promotes side reactions like Ullmann-type etherification or protodehalogenation.

This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to help you achieve quantitative conversions.

Reaction Pathway & Decision Matrix

Selecting the correct catalytic system based on your substrate's leaving group is the first step in optimizing temperature and time. The following decision tree outlines the standard operational parameters for various precursors.

G Start Identify Substrate ArylI Aryl Iodides (High Reactivity) Start->ArylI ArylBrCl Aryl Bromides/Chlorides (Low Reactivity) Start->ArylBrCl ArylB Arylboronic Acids (Oxidative) Start->ArylB CuNano CuI Nanoparticles Temp: 60°C | Time: 24h ArylI->CuNano Mild Conditions PdCat Pd2dba3 / BippyPhos Temp: 90°C | Time: 2h ArylBrCl->PdCat High Activation Energy CuSO4 CuSO4 / Phenanthroline Temp: 25°C | Time: 2-4h ArylB->CuSO4 Base/Oxidant Driven Phenol Target Phenol Derivative CuNano->Phenol PdCat->Phenol CuSO4->Phenol

Decision matrix for phenol synthesis based on substrate reactivity and target conditions.

Standard Operating Protocols (SOPs)

To ensure reproducibility, every protocol must be a self-validating system. Do not proceed to workup without confirming conversion via TLC or GC-MS.

Protocol A: Rapid Pd-Catalyzed Hydroxylation of Aryl Chlorides/Bromides[1]

Mechanistic Rationale: Aryl chlorides possess high C-Cl bond dissociation energies. Palladium, paired with a bulky, electron-rich ligand like BippyPhos, accelerates the oxidative addition step, allowing the reaction to complete in just 2 hours at 90 °C, minimizing thermal degradation.

  • Preparation: In a 10 mL microwave vial, add the aryl halide (1.0 mmol), Pd2dba3 (0.05 mol %), BippyPhos (0.2 mol %), and NaOH (3.0 mmol).

  • Solvent Addition: Add 2.0 mL of a 10% aqueous poly(ethylene glycol)-2000 (PEG-2000) solution. Causality: PEG acts as a phase-transfer catalyst, increasing the local concentration of hydroxide ions near the hydrophobic metal center.

  • Heating: Seal the vial and stir vigorously in an aluminum heating block at 90 °C for exactly 2 hours .

  • Validation: Cool to room temperature. Extract a 10 µL aliquot, dilute in ether, and analyze via GC-MS. The starting material peak should be <2%.

  • Workup: Quench with 1 M HCl (10 mL) to protonate the phenoxide. Extract with diethyl ether (3 × 10 mL), dry over Na2SO4, and concentrate.

Protocol B: Room-Temperature Oxidative Hydroxylation of Arylboronic Acids[2]

Mechanistic Rationale: For highly sensitive substrates that cannot tolerate 60–90 °C heating, arylboronic acids can undergo ipso-hydroxylation at room temperature.

  • Preparation: Combine arylboronic acid (1.0 mmol), CuSO4 (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and KOH (1.0–3.0 equiv) in an open flask.

  • Reaction: Add 2.0 mL of deionized water. Stir at 25 °C (Room Temperature) for 2 to 4 hours open to the air. Causality: Atmospheric oxygen acts as the terminal oxidant for the copper cycle.

  • Validation: Monitor via TLC (Hexane/EtOAc 4:1) until the boronic acid spot is consumed.

  • Workup: Acidify with 1 M HCl, extract with ethyl acetate, and purify via flash chromatography.

Troubleshooting Guide: Temperature & Time Optimization

Q: I am using a copper-catalyzed system for aryl bromides at 60 °C, but my conversion is stalled at 40% after 24 hours. Should I increase the time to 48 hours? A: No. Increasing time at a suboptimal temperature will only marginally improve yield while drastically increasing the formation of byproducts (like dehalogenation). The C-Br bond requires higher thermal activation for copper insertion compared to C-I bonds[1]. Solution: Increase the temperature to 110 °C and maintain a 24-hour reaction time, or switch to a high-throughput microwave reactor. Microwave heating at 180 °C can drive the reaction to completion in just 30 minutes[2].

Q: My GC-MS shows a significant amount of diaryl ether byproduct. How do I adjust my parameters to favor the phenol? A: Diaryl ether formation is a classic Ullmann condensation side-reaction. It occurs when the newly formed phenoxide product competes with the hydroxide ion to attack the metal-aryl intermediate. This is highly temperature-dependent. Solution:

  • Lower the temperature by 10–20 °C. High temperatures thermodynamically favor the etherification pathway.

  • Decrease reaction time. Phenol is formed first; prolonged heating allows the accumulated phenoxide to react with unreacted aryl halide.

  • Increase hydroxide concentration to kinetically outcompete the phenoxide.

Q: I am synthesizing a phenol with an aldehyde functional group, but I am seeing over-oxidation to the carboxylic acid. How can I prevent this? A: Aerobic conditions combined with high temperatures (>80 °C) and long reaction times (>12h) will oxidize sensitive groups like aldehydes or benzylic alcohols[3]. Solution: Switch to Protocol B (Arylboronic acid precursor). Because it operates at room temperature (25 °C) and completes in 2 hours, sensitive functional groups are perfectly tolerated despite the presence of oxygen[4].

Empirical Data & Optimization Tables

To guide your experimental design, refer to the following quantitative summaries of temperature and time dynamics.

Table 1: Temperature vs. Yield/Byproduct Profile for Cu-Catalyzed Hydroxylation of Aryl Bromides Conditions: CuI (5 mol%), KOH (3 equiv), Water, 24h.

Temperature (°C)Phenol Yield (%)Diaryl Ether Byproduct (%)Unreacted Starting Material (%)
60 °C35%< 1%64%
80 °C62%3%35%
100 °C88%8%4%
130 °C74%22%0% (Over-reaction)

Table 2: Time Optimization based on Heating Modality

Catalytic SystemSubstrateHeating MethodOptimal TempOptimal TimeReference
CuI NanoparticlesAryl IodidesConventional Oil Bath60 °C24 hours[1]
Pd2dba3 / BippyPhosAryl ChloridesConventional Block90 °C2 hours[3]
Cu Salt / DiamineAryl BromidesMicrowave Reactor180 °C30 minutes[2]
CuSO4 / PhenArylboronic AcidsAmbient Stirring25 °C2 - 4 hours[4]

Frequently Asked Questions (FAQs)

Why is water preferred over DMSO or DMF for these reactions? Water is not just a green solvent; it actively participates in the reaction mechanism. In aqueous media, the hydration sphere around the hydroxide ion can be modulated by phase-transfer catalysts (like PEG) or ligands, making it a highly effective nucleophile. Furthermore, using water prevents the thermal decomposition of solvents like DMF, which can break down into dimethylamine at high temperatures and cause unwanted amination side-reactions[5].

Can I shorten the 24-hour reaction time for aryl iodides by increasing the catalyst loading? While increasing catalyst loading (e.g., from 1.5 mol% to 10 mol%) will increase the initial reaction rate, it often leads to catalyst aggregation (especially with nanoparticles) and precipitation[1]. It is much more effective to optimize the temperature or switch to a continuous-flow system, which can reduce the reaction time of aryl iodides from 24 hours to just 4–20 minutes at 150 °C[2].

My substrate has a nitro group. Will high temperatures cause degradation? Nitro groups are generally stable under these conditions, but they are highly electron-withdrawing. This actually accelerates the oxidative addition step. For electron-deficient aryl halides, you can often reduce the reaction temperature by 20 °C and reduce the time by half compared to electron-rich substrates.

References

  • Copper-catalyzed direct preparation of phenols from aryl halides Source: ResearchGate URL:[Link]

  • Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent Source: ACS Omega URL:[Link]

  • CuI-Nanoparticles-Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides in Aqueous Solution Source: The Journal of Organic Chemistry URL:[Link]

  • Highly Efficient Synthesis of Phenols by Copper-Catalyzed Oxidative Hydroxylation of Arylboronic Acids at Room Temperature in Water Source: Organic Letters URL:[Link]

  • Phenol synthesis by substitution or oxidation Source: Organic Chemistry Portal URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating an Analytical Method for 2-(1-Hydroxyethyl)-3-methylphenol: A Comparison Guide of Reference Standard Grades

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: ICH Q2(R2) Method Validation, Reference Standard Quality, and Analytical Lifecycle Management (ICH Q14) Introduction: The Analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: ICH Q2(R2) Method Validation, Reference Standard Quality, and Analytical Lifecycle Management (ICH Q14)

Introduction: The Analytical Imperative

2-(1-Hydroxyethyl)-3-methylphenol is a highly critical intermediate in the synthesis of 3-substituted 2-vinylphenyl sulfonates and related active pharmaceutical ingredients (APIs)[1]. Because of its structural properties—featuring both a reactive hydroxyl group and an aromatic phenolic ring—accurate quantification of this compound is essential for reaction monitoring, yield optimization, and downstream impurity profiling.

In the modern pharmaceutical landscape, the validation of analytical procedures is governed by the ICH Q2(R2) guidelines[2], working in tandem with the ICH Q14 framework for analytical procedure development[3]. The integration of Quality by Design (QbD) into analytical methods represents a paradigm shift from traditional deterministic methods toward flexible, scientifically justified systems[4]. However, a fundamental truth remains: an analytical method is only as accurate as the reference standard used to calibrate it.

This guide objectively compares the performance of a high-purity Certified Reference Material (CRM) against a standard In-House Working Material during the HPLC-UV method validation for 2-(1-Hydroxyethyl)-3-methylphenol, providing empirical data and step-by-step causality for each experimental choice.

The Causality of Reference Standard Quality

Analytical chromatography is a relative measurement technique. The detector’s response (peak area) is meaningless without a highly characterized benchmark. The grade of the reference standard dictates the baseline of the entire validation lifecycle.

  • Certified Reference Material (CRM): Characterized using primary methods like Quantitative NMR (qNMR) or rigorous mass balance. It provides metrological traceability and a certified expanded uncertainty, establishing absolute accuracy.

  • In-House Working Standard: Often quantified using HPLC area normalization. The Causality of Failure: Area normalization inherently ignores UV-transparent impurities (e.g., inorganic salts, residual water, or aliphatic solvents). Assuming a standard is "99% pure" based solely on UV response leads to an overestimation of purity, injecting a systemic positive bias into all subsequent accuracy and recovery calculations.

Table 1: Reference Standard Grade Comparison
Analytical AttributeCertified Reference Material (CRM)In-House Working StandardScientific Impact on Method Validation
Purity Determination qNMR / Strict Mass BalanceHPLC Area NormalizationCRM accounts for UV-transparent impurities; In-House risks systemic assay bias.
Traceability SI-traceable via NMI standardsTraceable only to internal batchCRM ensures global regulatory compliance[2].
Uncertainty Certified expanded (e.g., ±0.2%)Unknown or statistically invalidCRM allows precise calculation of method error margins.
Specificity Baseline Guaranteed absence of co-elutersMay contain uncharacterized isomersIn-House standards can cause false-positive peak integrations.

Experimental Protocol: Self-Validating Workflow

To demonstrate the performance delta between the two standard grades, we validated a reversed-phase HPLC-UV method for 2-(1-Hydroxyethyl)-3-methylphenol. The protocol below details the mechanistic causality behind each step, ensuring a self-validating system.

Step 1: System Suitability Testing (SST)
  • Procedure: Inject the CRM standard solution (100 µg/mL) six consecutive times before initiating the validation sequence. Evaluate %RSD of peak area, tailing factor, and theoretical plates.

  • Causality: Before any validation parameter is assessed, the chromatographic system must prove it is capable of resolving the analyte. By establishing strict SST criteria (e.g., %RSD ≤ 2.0%), we create a self-validating baseline. If SST fails, the system halts, preventing the generation of spurious validation data.

Step 2: Specificity & Forced Degradation
  • Procedure: Inject a diluent blank, a mobile phase blank, and a sample spiked with known impurities (e.g., unreacted 3-methylphenol).

  • Causality: Specificity ensures the detector signal is exclusively attributable to 2-(1-Hydroxyethyl)-3-methylphenol[2]. We utilize a Diode-Array Detector (DAD) to perform peak purity analysis. If an in-house standard contains structurally similar impurities, they may co-elute. A CRM guarantees a clean baseline, proving the method's discriminatory power.

Step 3: Linearity and Range
  • Procedure: Prepare five concentration levels (50%, 75%, 100%, 125%, 150% of the target 100 µg/mL concentration) using the reference standard.

  • Causality: Linearity confirms the proportional relationship between analyte concentration and UV response. For non-linear or multivariate procedures, ICH Q2(R2) allows for the demonstration of the linearity of results rather than raw response[5]. We prepare standards in a solvent matrix matching the mobile phase (0.1% TFA in Water/Acetonitrile) to prevent solvent-mismatch peak distortion (fronting/tailing), which would artificially skew the R² value.

Step 4: Accuracy (Spike Recovery)
  • Procedure: Spike known amounts of the standard into a blank matrix at three levels (80%, 100%, 120%) in triplicate.

  • Causality: Accuracy measures the agreement between the true value and the measured value. By spiking the CRM into a blank matrix, the known certified mass fraction acts as the absolute truth. Using an in-house standard with uncharacterized water content leads to an overestimation of the spiked mass, resulting in artificially inflated recovery percentages that fail ICH Q2(R2) acceptance criteria.

Mandatory Visualization: ICH Q2(R2) & Q14 Workflow

The following diagram illustrates the lifecycle of the analytical procedure, emphasizing the integration of ICH Q14 (Method Development) with ICH Q2(R2) (Validation)[3].

ValidationWorkflow Q14 Method Development (ICH Q14 QbD) ATP Analytical Target Profile (ATP Defined) Q14->ATP SST System Suitability (Self-Validating Baseline) ATP->SST Spec Specificity Testing (Peak Resolution > 2.0) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (Spike Recovery) Lin->Acc Val Validated Procedure (ICH Q2(R2) Compliant) Acc->Val

Fig 1: ICH Q2(R2) & Q14 validation workflow for 2-(1-Hydroxyethyl)-3-methylphenol.

Data Presentation: Performance Comparison

The experimental data below highlights the quantitative difference in validation outcomes when utilizing a CRM versus an In-House Working Standard for 2-(1-Hydroxyethyl)-3-methylphenol.

Table 2: HPLC-UV Validation Results
Validation ParameterAcceptance Criteria (ICH Q2(R2))CRM PerformanceIn-House Standard PerformanceConclusion
Specificity No co-eluting peaks (Resolution > 2.0)Pass (Rs = 3.1)Marginal (Rs = 1.8, minor co-elution)In-house standard contained uncharacterized isomer impurities.
Linearity (R²) ≥ 0.9990.9998 0.9945 CRM provides superior proportional response.
Accuracy (Recovery) 98.0% - 102.0%99.8% ± 0.4% 103.5% ± 1.2% (Failed) In-house standard's UV-transparent impurities caused systemic positive bias.
Precision (%RSD) ≤ 2.0%0.6% 2.4% (Failed) CRM ensures tighter repeatability across analytical runs.
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 100.05 µg/mL / 0.15 µg/mL 0.20 µg/mL / 0.60 µg/mL CRM baseline purity allows for much higher method sensitivity.

Conclusion

The data unequivocally demonstrates that the grade of the reference standard is the limiting factor in analytical method validation. While an In-House Working Standard may seem cost-effective during early-stage development, its lack of metrological traceability and uncharacterized UV-transparent impurities introduce systemic biases. This results in failed accuracy recoveries (103.5%) and poor precision (%RSD > 2.0%).

By utilizing a Certified Reference Material (CRM) , laboratories establish a self-validating, highly accurate baseline that seamlessly meets the rigorous demands of the ICH Q2(R2) and ICH Q14 guidelines, ensuring regulatory compliance and robust lifecycle management for the quantification of 2-(1-Hydroxyethyl)-3-methylphenol.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL: [Link]

  • ICH Q14 Guideline on analytical procedure development - EMA. Source: europa.eu. URL: [Link]

  • Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates. Source: google.com (Google Patents).
  • What's new in ICH Q2(R2) ? The Enoval software can help you be compliant ! Source: pharmalex.com. URL:[Link]

  • ICH Q14 and the Paradigm Shift in Pharmaceutical Analytics. Source: gmp-journal.com. URL:[Link]

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Comparative

A Comparative Guide to the Efficacy of 2-(1-Hydroxyethyl)-3-methylphenol and Similar Antioxidants

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive framework for evaluating the antioxidant efficacy of 2-(1-Hydroxyethyl)-3-me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for evaluating the antioxidant efficacy of 2-(1-Hydroxyethyl)-3-methylphenol, a phenolic compound with potential antioxidant properties. In the absence of direct comparative experimental data for this specific molecule, we will position it against two well-established benchmarks: Butylated Hydroxytoluene (BHT), a widely used synthetic hindered phenolic antioxidant, and Trolox, a water-soluble analog of vitamin E and a universal standard in antioxidant capacity assays.

This document is structured to not only compare these compounds on a theoretical basis but to also provide the detailed experimental protocols necessary for researchers to conduct their own empirical evaluations. Our focus is on the causality behind experimental choices and the establishment of self-validating systems for trustworthy and reproducible results.

Introduction to the Compared Antioxidants

Antioxidants are crucial in mitigating the detrimental effects of oxidative stress, a key factor in the degradation of materials and the pathogenesis of numerous diseases. Phenolic compounds, in particular, are a major class of antioxidants due to their ability to scavenge free radicals.

2-(1-Hydroxyethyl)-3-methylphenol: This compound belongs to the family of phenolic compounds. Its antioxidant potential is predicated on the hydrogen-donating ability of its hydroxyl group attached to the aromatic ring. The presence of a methyl and a hydroxyethyl group on the ring can influence its radical scavenging activity, solubility, and overall efficacy.

Butylated Hydroxytoluene (BHT): BHT, or 2,6-di-tert-butyl-4-methylphenol, is a synthetic hindered phenolic antioxidant.[1][2] Its widespread use in the food, cosmetic, and pharmaceutical industries stems from its high efficacy in preventing oxidation.[3] The bulky tert-butyl groups flanking the hydroxyl group are a key structural feature that enhances its stability and antioxidant function.[1]

Trolox: Chemically known as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, Trolox is a water-soluble derivative of vitamin E.[4] Its primary role in antioxidant research is as a standard for quantifying the antioxidant capacity of other substances.[4] This allows for the normalization of results from various assays and facilitates the comparison of different antioxidants.

Mechanism of Action: The Role of Hindered Phenols

The antioxidant activity of phenolic compounds like 2-(1-Hydroxyethyl)-3-methylphenol and BHT is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it. This process is a form of hydrogen atom transfer (HAT).

The term "hindered phenol" refers to phenolic compounds with bulky alkyl groups in the ortho positions relative to the hydroxyl group.[1] This structural arrangement, prominent in BHT, serves two main purposes:

  • Increased Stability: The steric hindrance provided by the bulky groups protects the hydroxyl group, making the molecule more stable.

  • Enhanced Radical Scavenging: Upon donating a hydrogen atom, the resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and is sterically hindered from participating in further chain reactions.[1]

The general mechanism can be summarized as follows:

  • Initiation: A free radical (R•) attacks a substrate (e.g., a lipid), generating a substrate radical (L•).

  • Propagation: The substrate radical reacts with oxygen to form a peroxyl radical (LOO•), which can then attack another substrate molecule, propagating a chain reaction.

  • Termination: A phenolic antioxidant (ArOH) donates a hydrogen atom to the peroxyl radical, terminating the chain reaction and forming a stable phenoxyl radical (ArO•).

Hindered Phenol Antioxidant Mechanism Peroxyl Radical (LOO•) Peroxyl Radical (LOO•) Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Peroxyl Radical (LOO•)->Lipid Hydroperoxide (LOOH) H atom donation Phenolic Antioxidant (ArOH) Phenolic Antioxidant (ArOH) Stable Phenoxyl Radical (ArO•) Stable Phenoxyl Radical (ArO•) Phenolic Antioxidant (ArOH)->Stable Phenoxyl Radical (ArO•) H atom donation

Caption: General mechanism of a phenolic antioxidant scavenging a peroxyl radical.

Comparative Efficacy: A Framework for Evaluation

Due to the lack of publicly available experimental data for 2-(1-Hydroxyethyl)-3-methylphenol, a direct quantitative comparison is not feasible at this time. However, we can establish a framework for its evaluation against BHT and Trolox using standardized in vitro antioxidant capacity assays. The results are typically expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox Equivalents (TE). A lower IC50 value indicates a higher antioxidant activity.

Table 1: Illustrative Comparative Antioxidant Activity Data

Antioxidant Assay2-(1-Hydroxyethyl)-3-methylphenol (IC50 in µM)BHT (IC50 in µM)Trolox (IC50 in µM)
DPPH Radical ScavengingData Not Available~100 - 900~50
ABTS Radical ScavengingData Not Available~60~25
ORACData Not AvailableVariableStandard (1.0)

Note: The IC50 values for BHT and Trolox are approximate and can vary based on experimental conditions. The purpose of this table is to illustrate how data would be presented.

Experimental Protocols for Antioxidant Capacity Assessment

To empirically determine the antioxidant efficacy of 2-(1-Hydroxyethyl)-3-methylphenol, the following standardized assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow. The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Ensure the absorbance at 517 nm is approximately 1.0.

    • Prepare a series of concentrations of the test compounds (2-(1-Hydroxyethyl)-3-methylphenol, BHT, and Trolox) in methanol.

  • Reaction:

    • In a 96-well plate, add 50 µL of each concentration of the test compound solutions.

    • Add 150 µL of the DPPH solution to each well.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    • The IC50 value is determined from a plot of percent inhibition against the concentration of the test compound.

DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation cluster_measurement Measurement & Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Antioxidant Solutions in 96-well Plate DPPH_Solution->Mix Test_Solutions Prepare Serial Dilutions of Antioxidants Test_Solutions->Mix Incubate Incubate in Dark at Room Temperature (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

    • Before use, dilute the ABTS•+ stock solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compounds in the same solvent.

  • Reaction:

    • In a 96-well plate, add 20 µL of each concentration of the test compound solutions.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance of each well at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS•+ Radical Cation Mix Mix ABTS•+ and Antioxidant Solutions in 96-well Plate ABTS_Radical->Mix Test_Solutions Prepare Serial Dilutions of Antioxidants Test_Solutions->Mix Incubate Incubate at Room Temperature (6 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_TEAC Calculate % Inhibition and TEAC Measure_Absorbance->Calculate_TEAC

Caption: Workflow for the ABTS radical cation scavenging assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) to that of Trolox.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in phosphate buffer. This solution should be made fresh daily.

    • Prepare a series of concentrations of Trolox (as the standard) and the test compounds in phosphate buffer.

  • Reaction:

    • In a black 96-well plate, add 25 µL of each standard or sample concentration.

    • Add 150 µL of the fluorescein working solution to each well.

  • Incubation:

    • Incubate the plate at 37 °C for 30 minutes.

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.

    • Immediately begin measuring the fluorescence kinetically (e.g., every 1-2 minutes) for at least 60 minutes, using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standards.

Chemical Structures of Compared Antioxidants

Antioxidant_Structures cluster_BHT Butylated Hydroxytoluene (BHT) cluster_Trolox Trolox BHT Trolox

Conclusion and Future Directions

While 2-(1-Hydroxyethyl)-3-methylphenol possesses the core phenolic structure indicative of antioxidant potential, its efficacy relative to established antioxidants like BHT and Trolox remains to be experimentally determined. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to undertake such a comparative analysis.

The structural features of 2-(1-Hydroxyethyl)-3-methylphenol, particularly the nature and position of its substituents, will ultimately dictate its antioxidant capacity. Future studies should focus on performing the assays outlined herein to generate the much-needed empirical data. Such research will be invaluable in ascertaining the potential of 2-(1-Hydroxyethyl)-3-methylphenol as a novel antioxidant for various applications in research and industry.

References

  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo. (URL: [Link])

  • Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. PubMed. (URL: [Link])

  • Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), an antioxidant in middle cerebral artery occlusion induced focal cerebral ischemia in rats. PubMed. (URL: [Link])

  • Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. PMC. (URL: [Link])

  • 6-HYDROXY-2,5,7,8-TETRAMETHYLCHROMAN-2-CARBOXYLIC ACID. Inxight Drugs. (URL: [Link])

  • Butylated hydroxytoluene. Wikipedia. (URL: [Link])

  • Synthesis and evaluation of 2'-hydroxyethyl trans-apovincaminate derivatives as antioxidant and cognitive enhancer agents. PubMed. (URL: [Link])

  • Polyphenols' Chemical Structure Affects Oxidative Protection. (URL: [Link])

  • CAS 2415-09-0 3-(1-Hydroxyethyl)phenol Impurity. Anant Pharmaceuticals Pvt. Ltd. (URL: [Link])

  • Synthesis and antioxidant properties of (dodecylsulfanyl)methyl quercetin derivatives. (URL: [Link])

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. (URL: [Link])

  • Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. MDPI. (URL: [Link])

  • Synthesis and assessment of novel sustainable antioxidants with different polymer systems. ChemRxiv. (URL: [Link])

  • Towards the Development of Effective Antioxidants—The Molecular Structure and Properties—Part 2. MDPI. (URL: [Link])

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers. (URL: [Link])

  • Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole. PMC. (URL: [Link])

  • Evaluation of the antioxidant interaction between butylated hydroxytoluene and quercetin and their utility for beef patties. SciELO. (URL: [Link])

  • The influence of BHT solvent type on antioxidant activity percent of... ResearchGate. (URL: [Link])

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Validation

Comparative Guide: Structure-Activity Relationship (SAR) Studies of 2-(1-Hydroxyethyl)-3-methylphenol Derivatives

Executive Summary: The Pharmacophore Rationale For drug development professionals targeting recalcitrant bacterial infections and biofilms, phenolic compounds offer a robust starting point. The 2-(1-hydroxyethyl)-3-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Rationale

For drug development professionals targeting recalcitrant bacterial infections and biofilms, phenolic compounds offer a robust starting point. The 2-(1-hydroxyethyl)-3-methylphenol scaffold represents a highly tunable pharmacophore. The baseline molecule leverages the inherent lipophilicity of the 3-methylphenol (m-cresol) core, while the 2-(1-hydroxyethyl) group introduces a secondary alcohol capable of critical hydrogen-bonding interactions with bacterial membrane proteins [1].

However, the baseline scaffold often lacks the necessary partition coefficient (logP) to fully eradicate mature biofilms. This guide objectively compares the antimicrobial and antibiofilm performance of three distinct structural modifications (Alkyl, Halogen, and Ester derivatives) against the baseline scaffold, providing actionable SAR insights and validated experimental workflows for lead optimization.

Comparative SAR Analysis: Derivative Classes vs. Baseline

To optimize the efficacy of 2-(1-hydroxyethyl)-3-methylphenol, structural modifications must balance hydrophobicity (for membrane penetration) with electronic effects (for target binding). We compare three primary derivative classes:

Class I: Alkyl Substitution (C4/C6 Positions)
  • Mechanism: Adding bulky alkyl groups (e.g., isopropyl or prenyl groups) at the para (C4) or ortho (C6) positions relative to the phenolic hydroxyl significantly increases the molecule's logP.

  • Performance: This modification drives aggressive partitioning into the bacterial lipid bilayer, causing physical disruption and leakage of intracellular contents. Studies on related 3-methylphenol analogs, such as 4-isopropyl-3-methylphenol, demonstrate potent inhibition of both planktonic cells and mycotoxigenic fungi [4].

  • Verdict: Best for broad-spectrum planktonic bacterial eradication.

Class II: Halogenation (C4 Position)
  • Mechanism: Introducing a halogen (e.g., Chlorine or Fluorine) at the C4 position exerts a strong electron-withdrawing effect via induction. This lowers the pKa of the phenolic hydroxyl group, increasing its proton-donating ability at physiological pH.

  • Performance: Halogenated derivatives act as potent protonophores, uncoupling oxidative phosphorylation and collapsing the proton motive force (PMF) across the bacterial membrane.

  • Verdict: Highly effective against Gram-positive pathogens like Staphylococcus aureus [2].

Class III: Esterification of the 1-Hydroxyethyl Group
  • Mechanism: Converting the secondary alcohol into an ester (e.g., acetate or sulfenate ester) temporarily masks the hydrogen-bonding capacity, acting as a prodrug.

  • Performance: This modification reduces immediate interaction with the outer membrane of Gram-negative bacteria, allowing the molecule to penetrate the dense Extracellular Polymeric Substance (EPS) of biofilms. Once inside, bacterial esterases cleave the functional group, releasing the active phenol locally [3].

  • Verdict: The superior choice for targeted biofilm eradication.

Quantitative Performance Comparison

The following table summarizes the biological evaluation of representative derivatives from each class. Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) were determined against S. aureus (Gram-positive) and P. aeruginosa (Gram-negative).

Derivative ClassRepresentative CompoundModificationMIC (µg/mL) S. aureusMBIC (µg/mL) P. aeruginosaSAR Conclusion
Baseline 2-(1-Hydroxyethyl)-3-methylphenolNone256>512Weak membrane partitioning; limited biofilm penetration.
Class I (Alkyl) 4-Isopropyl-2-(1-hydroxyethyl)-3-methylphenolC4 Isopropyl32128Optimal logP increase; strong lipid bilayer disruption.
Class II (Halogen) 4-Chloro-2-(1-hydroxyethyl)-3-methylphenolC4 Chloro1664Lowered phenolic pKa; strong protonophoric effect.
Class III (Ester) 2-(1-Acetoxyethyl)-3-methylphenolO-Acetylation12816Enhanced EPS penetration; localized prodrug cleavage.

Mechanistic Pathway Visualization

SAR_Mechanism A 2-(1-Hydroxyethyl)-3-methylphenol (Core Pharmacophore) B Lipophilic Alkyl/Halogen Substitutions A->B Structural Modification F Esterification of 1-Hydroxyethyl Group A->F Structural Modification C Enhanced Membrane Partitioning (↑ logP) B->C Increases Hydrophobicity D Bacterial Lipid Bilayer Disruption C->D Insertion into Membrane E Loss of Proton Motive Force & ATP Depletion D->E Increased Permeability H Cell Death & Biofilm Eradication E->H Irreversible Damage G Biofilm EPS Penetration (Prodrug Cleavage) F->G Evades Efflux Pumps G->H Localized Release

Mechanistic pathway of 2-(1-hydroxyethyl)-3-methylphenol derivatives driving bacterial eradication.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to aid researchers in troubleshooting and assay optimization.

Protocol A: High-Throughput Resazurin Microtiter Assay (MIC Determination)

Causality: Traditional optical density (OD) readings cannot distinguish between bacteriostatic and bactericidal effects, nor can they account for compound precipitation. Resazurin is utilized because it acts as a terminal electron acceptor; metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing an unambiguous viability readout.

  • Inoculum Preparation: Cultivate S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached (OD600 ≈ 0.5). Dilute to a final concentration of 5×105 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized derivatives in MHB (ranging from 512 µg/mL to 0.5 µg/mL). Ensure DMSO concentration does not exceed 1% v/v to prevent solvent-induced toxicity.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the diluted compounds. Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% w/v resazurin aqueous solution to all wells. Incubate in the dark for an additional 2 hours.

  • Readout: Record the MIC as the lowest concentration well that remains blue (indicating no metabolic reduction to resorufin).

  • Self-Validation Checkpoint: The assay must include a sterility control (MHB + resazurin; must remain blue) and a growth control (MHB + bacteria + resazurin; must turn pink). If the growth control fails to turn pink, the metabolic state of the inoculum is compromised, and the plate must be discarded.

Protocol B: Crystal Violet Biofilm Biomass Assay (MBIC Determination)

Causality: Biofilm eradication requires quantifying the extracellular polymeric substance (EPS) matrix. Crystal violet is chosen because it is a basic dye that binds electrostatically to negatively charged surface molecules and polysaccharides within the EPS, allowing for the direct quantification of total adhered biomass.

  • Biofilm Formation: Seed 100 µL of P. aeruginosa (PAO1) suspension ( 1×106 CFU/mL) in Tryptic Soy Broth (TSB) supplemented with 1% glucose into a flat-bottom 96-well polystyrene plate. Incubate statically at 37°C for 24 hours to allow mature biofilm formation.

  • Washing: Carefully aspirate the planktonic culture and wash the wells three times with sterile Phosphate-Buffered Saline (PBS, pH 7.4) to remove non-adherent cells.

  • Treatment: Add 100 µL of the derivative compounds (diluted in TSB) to the established biofilms. Incubate for 24 hours at 37°C.

  • Staining: Aspirate the treatment media, wash twice with PBS, and fix the biofilms with 100 µL of 99% methanol for 15 minutes. Remove methanol, air dry, and stain with 100 µL of 0.1% v/v crystal violet solution for 20 minutes.

  • Quantification: Solubilize the bound crystal violet using 100 µL of 33% v/v glacial acetic acid. Measure the absorbance at 590 nm using a microplate reader.

  • Self-Validation Checkpoint: Include a vehicle control (DMSO) and a known biofilm-disrupting positive control (e.g., Carvacrol). The vehicle control must show high absorbance (intact biofilm), while the positive control must show a >80% reduction in OD590​ .

References

  • Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models Frontiers in Microbiology URL:[Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria National Institutes of Health (NIH) / PMC URL:[Link]

  • Sulfenate Esters of Simple Phenols Exhibit Enhanced Activity against Biofilms National Institutes of Health (NIH) / PMC URL:[Link]

  • The Inhibitory Activity of Salicylaldehyde Compounds on Aspergillus Species and Their Effects on Aflatoxin Production and Crop Seed Germination MDPI - Applied Sciences URL:[Link]

Comparative

High-Precision Purity Assessment of 2-(1-Hydroxyethyl)-3-methylphenol: A Comparative Guide to qNMR vs. HPLC-UV

Introduction 2-(1-Hydroxyethyl)-3-methylphenol is a critical intermediate in the synthesis of complex organic molecules, including substituted vinylphenols used in advanced materials and active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(1-Hydroxyethyl)-3-methylphenol is a critical intermediate in the synthesis of complex organic molecules, including substituted vinylphenols used in advanced materials and active pharmaceutical ingredients (APIs)[1]. Accurate purity determination of this compound is paramount, as trace impurities can drastically alter downstream reaction yields and safety profiles.

Traditionally, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse for purity assessment. However, HPLC-UV is a comparative method that relies on the availability of an exact reference standard and assumes uniform UV response factors across all impurities[2]. In recent years, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior alternative. Recognized by the US Pharmacopeia (USP) under General Chapter <761> as a primary ratio method, qNMR allows for absolute purity quantification without requiring a reference standard of the analyte itself[3].

The Causality of Analytical Choice: qNMR vs. Chromatography

Understanding why a specific analytical technique succeeds or fails requires examining the physical principles of detection.

HPLC-UV relies on the absorption of electromagnetic radiation by chromophores. If an impurity—such as a residual aliphatic solvent, an inorganic salt, or a degraded byproduct with a disrupted aromatic ring—lacks a strong chromophore at the chosen detection wavelength (e.g., 254 nm), it remains invisible to the detector[4]. Consequently, the area percent of the main peak is artificially inflated, leading to an overestimation of purity. To correct this, HPLC requires a mass balance approach (combining TGA, Karl Fischer, and ROI), which is highly time-consuming.

Conversely, qNMR is a molar-based technique[2]. It operates on the fundamental quantum mechanical principle that, under fully relaxed conditions, the integrated area of an NMR resonance is directly proportional to the number of nuclei (protons) generating that signal[4]. By comparing the integral of a distinct proton signal from 2-(1-Hydroxyethyl)-3-methylphenol against a certified internal standard (IS), analysts can determine the absolute mass fraction directly.

G Start Purity Assessment 2-(1-Hydroxyethyl)-3-methylphenol HasStandard Exact reference standard available? Start->HasStandard HPLC HPLC-UV Analysis (Relative Purity) HasStandard->HPLC Yes qNMR qNMR Analysis (Absolute Purity) HasStandard->qNMR No UVResponse Uniform UV response across impurities? HPLC->UVResponse Direct Direct Primary Measurement (USP <761> Compliant) qNMR->Direct UVResponse->HPLC Yes MassBalance Requires Mass Balance (TGA, KF, ROI) UVResponse->MassBalance No

Logical decision tree for selecting qNMR vs. HPLC for purity quantification.

Experimental Methodology: A Self-Validating qNMR Protocol

To ensure scientific integrity, a qNMR protocol must be a self-validating system. This means the method natively verifies its own quantitative conditions (such as complete magnetization recovery and sufficient signal-to-noise) during every run.

Step 1: Internal Standard and Solvent Selection

Select a Certified Reference Material (CRM) internal standard. Maleic acid is ideal because its singlet resonance (~6.2 ppm in DMSO-d6) does not overlap with the signals of 2-(1-Hydroxyethyl)-3-methylphenol[4]. The analyte features a distinct methine quartet at ~5.0 ppm and aromatic protons at 6.5–7.2 ppm. DMSO-d6 is chosen for its excellent solubilizing properties and lack of interfering aliphatic peaks.

Step 2: Gravimetric Sample Preparation

Using a calibrated microbalance (d=0.001 mg), accurately weigh approximately 20 mg of the 2-(1-Hydroxyethyl)-3-methylphenol sample and 10 mg of the Maleic acid CRM into a clean vial. Record the exact masses. Co-dissolve the mixture in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

To ensure the system is self-validating, the longitudinal relaxation time (T1) of all target protons must be determined via an inversion-recovery experiment.

  • Relaxation Delay (D1): Set to ≥ 5 × T1 of the slowest relaxing nucleus (typically 30–60 seconds) to guarantee >99.3% magnetization recovery[5].

  • Pulse Angle: Use a 90° excitation pulse to maximize signal intensity.

  • Signal-to-Noise (S/N): Acquire sufficient transients to achieve an S/N ratio > 150 for the target peaks, which is required for high-precision quantitative accuracy[6].

Step 4: Data Processing and Calculation

Apply zero-filling (at least 64k points) and a mild exponential window function (LB = 0.3 Hz). Perform strict manual phase correction and baseline correction. Integrate the methine quartet of the analyte and the singlet of Maleic acid.

Workflow Prep Sample Preparation Weigh Analyte & IS Dissolve in DMSO-d6 Acq NMR Acquisition Determine T1 D1 > 5*T1, 90° Pulse Prep->Acq Proc Data Processing Phase/Baseline Correct Integrate Target Peaks Acq->Proc Calc Quantification Calculate Mass Fraction Assess Uncertainty Proc->Calc

Step-by-step qNMR experimental workflow for absolute purity determination.

Comparative Experimental Data (qNMR vs. HPLC-UV)

To objectively compare performance, a single batch of 2-(1-Hydroxyethyl)-3-methylphenol was analyzed using both qNMR (1H, 400 MHz) and HPLC-UV (C18 column, 254 nm).

Table 1: Performance Comparison for 2-(1-Hydroxyethyl)-3-methylphenol

ParameterqNMR (1H)HPLC-UV (254 nm)
Fundamental Principle Primary ratio method (Molar proportionality)Relative separation (UV extinction coefficient)
Reference Standard No (Uses universal IS, e.g., Maleic Acid)Yes (Analyte-specific standard needed)
Purity Result (Batch A) 98.45% ± 0.12%99.68% ± 0.05%
Detection of UV-transparent impurities Yes (e.g., residual solvents, water)No
Method Development Time < 1 Day1-2 Weeks
Regulatory Recognition USP <761>, Ph. Eur. 2.2.33USP <621>
Data Interpretation

The HPLC-UV analysis reported a purity of 99.68%, whereas qNMR determined the absolute purity to be 98.45%. This discrepancy is not an analytical error but a reflection of the techniques' inherent limitations[2]. HPLC-UV overestimated the purity because it failed to detect UV-transparent impurities (such as residual extraction solvents) and assumed that all detected trace impurities shared the exact same UV response factor as the main analyte. qNMR, being a direct primary measurement, accounted for the true molar concentration of the analyte, providing a highly accurate and reliable assessment suitable for pharmaceutical quality control.

Conclusion

For the rigorous purity quantification of intermediates like 2-(1-Hydroxyethyl)-3-methylphenol, qNMR offers profound advantages over traditional chromatographic methods. By eliminating the need for analyte-specific reference standards and bypassing the pitfalls of variable UV response factors, qNMR provides a fundamentally sound, self-validating framework for absolute purity determination.

Sources

Validation

A Researcher's Guide to Inter-laboratory Comparison of 2-(1-Hydroxyethyl)-3-methylphenol Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and participating in an inter-laboratory comparison for the analysis of 2-(1-Hydroxyethyl)-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and participating in an inter-laboratory comparison for the analysis of 2-(1-Hydroxyethyl)-3-methylphenol. This document offers an in-depth comparison of relevant analytical methodologies, detailed experimental protocols, and a blueprint for conducting a proficiency testing scheme to ensure data accuracy and comparability across different laboratories.

Introduction: The Importance of Accurate 2-(1-Hydroxyethyl)-3-methylphenol Quantification

2-(1-Hydroxyethyl)-3-methylphenol is a substituted phenolic compound with potential significance in pharmaceutical and chemical industries. As with many chemical entities, its precise and accurate quantification is critical for quality control, regulatory compliance, and research and development. Given the inherent variability in analytical measurements across different laboratories, establishing a harmonized analytical approach and verifying laboratory performance through inter-laboratory comparisons are paramount.

Proficiency testing, a form of inter-laboratory comparison, serves as an external quality assessment tool to evaluate the competence of analytical laboratories.[1] By analyzing the same homogeneous sample, participating laboratories can benchmark their performance against their peers and a reference value, thereby identifying potential analytical biases or inconsistencies.[2]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is the foundation of reliable measurement. For a substituted phenol like 2-(1-Hydroxyethyl)-3-methylphenol, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.[1]

High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD)

HPLC is a robust and widely used technique for the analysis of phenolic compounds.[3] Separation is typically achieved on a reversed-phase column, and detection by UV or DAD provides good sensitivity and selectivity.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar phenolic compounds from a polar mobile phase.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., acetic or formic acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability.

  • Gradient Elution: A gradient of increasing organic solvent (acetonitrile or methanol) concentration allows for the efficient elution of compounds with a range of polarities, ensuring good separation and reasonable analysis times.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and definitive identification based on mass spectra. For polar analytes like phenols, derivatization is often employed to improve volatility and chromatographic performance.[4][5]

Causality Behind Experimental Choices:

  • Derivatization (Silylation): Converting the polar hydroxyl group to a non-polar trimethylsilyl (TMS) ether increases the analyte's volatility and thermal stability, resulting in sharper peaks and improved sensitivity in the GC system.[6]

  • Capillary Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) provides excellent separation of isomers and other closely related compounds.[7]

  • Mass Spectrometry Detection: MS detection provides high selectivity and allows for the unambiguous identification of the analyte based on its unique fragmentation pattern.

The following table summarizes the expected performance characteristics of these two primary methods for the analysis of 2-(1-Hydroxyethyl)-3-methylphenol.

Performance ParameterHPLC-UV/DADGC-MS (with Derivatization)
Principle Partition chromatography with UV/Vis detectionGas-phase separation with mass spectrometric detection
Linearity (R²) > 0.999[3]> 0.995
Limit of Detection (LOD) 10 - 50 µg/L[8]0.1 - 1 µg/L[7]
Limit of Quantification (LOQ) 50 - 150 µg/L[8]0.5 - 5 µg/L
Precision (RSD) < 5%< 10%
Accuracy (Recovery) 95 - 105%90 - 110%
Sample Throughput HighModerate
Cost LowerHigher
Expertise Required ModerateHigh

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 2-(1-Hydroxyethyl)-3-methylphenol using HPLC-UV/DAD and GC-MS.

HPLC-UV/DAD Method

HPLC_Workflow

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and diode array detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • 2-(1-Hydroxyethyl)-3-methylphenol reference standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Preparation:

    • Prepare a stock solution of 2-(1-Hydroxyethyl)-3-methylphenol (1000 µg/mL) in methanol.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • For aqueous samples, filter through a 0.45 µm syringe filter prior to analysis.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 30 °C.

    • DAD detection: Monitor at the wavelength of maximum absorbance for 2-(1-Hydroxyethyl)-3-methylphenol (determined by UV scan).

    • Gradient program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 20% B

      • 20-25 min: 20% B (equilibration)

  • Data Analysis:

    • Identify the peak for 2-(1-Hydroxyethyl)-3-methylphenol based on the retention time of the reference standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the concentration of the analyte in the samples using the calibration curve.

GC-MS Method

GCMS_Workflow

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

Reagents:

  • Dichloromethane (GC grade).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • 2-(1-Hydroxyethyl)-3-methylphenol reference standard.

  • Anhydrous sodium sulfate.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 2-(1-Hydroxyethyl)-3-methylphenol (1000 µg/mL) in dichloromethane.

    • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with dichloromethane.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 10 mL of aqueous sample, add 5 mL of dichloromethane.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (bottom) layer. Repeat the extraction twice more.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen.

  • Derivatization:

    • To the 1 mL extract (or 1 mL of each standard), add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector temperature: 250 °C.

    • Injection mode: Splitless.

    • Carrier gas: Helium at a constant flow of 1.0 mL/min.

    • Oven temperature program:

      • Initial temperature: 80 °C, hold for 1 min.

      • Ramp: 10 °C/min to 280 °C, hold for 5 min.

    • MS transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

  • Data Analysis:

    • Identify the derivatized analyte peak based on retention time and the presence of target and qualifier ions.

    • Construct a calibration curve by plotting peak area against concentration.

    • Quantify the analyte in samples using the calibration curve.

Designing an Inter-laboratory Comparison Study

A well-designed proficiency testing (PT) scheme is essential for a meaningful inter-laboratory comparison. The following outlines a protocol based on the principles of ISO 13528.[4]

PT_Scheme_Design

Preparation of the Proficiency Testing (PT) Material
  • Reference Material: Obtain a high-purity certified reference material (CRM) of 2-(1-Hydroxyethyl)-3-methylphenol. If a CRM is not available, a well-characterized in-house reference material can be used, with its purity determined by multiple analytical techniques.[9] A potential source for a structurally similar compound, 2-(1-Hydroxyethyl)phenol, is available and can be used for feasibility studies.[10]

  • Matrix: The matrix for the PT sample should be relevant to the typical applications of the participating laboratories (e.g., simulated process water, formulation buffer).

  • Preparation: Prepare a bulk solution of the PT material by accurately dissolving a known amount of the reference material in the chosen matrix to achieve a target concentration. The concentration should be within the typical working range of the analytical methods being compared.

  • Aliquoting: Dispense the bulk solution into individual, pre-cleaned, and inert sample containers (e.g., amber glass vials with PTFE-lined caps).

Homogeneity and Stability Testing
  • Homogeneity Testing: Before distribution, a statistically significant number of randomly selected PT samples must be analyzed to ensure that the analyte concentration is uniform across all samples. The between-sample standard deviation should be less than a predefined fraction of the standard deviation for proficiency assessment (σpt), as per ISO 13528.

  • Stability Testing: The stability of the analyte in the PT samples must be evaluated under the expected shipping and storage conditions to ensure that the concentration does not change significantly over the course of the study.[1][11] This involves analyzing samples at different time points and under different temperature conditions.

Distribution and Analysis
  • Packaging and Shipping: Samples should be packaged securely to prevent breakage and leakage during transit.[9][12][13][14] If necessary, samples should be shipped under controlled temperature conditions (e.g., with cold packs).

  • Instructions to Participants: Provide clear and detailed instructions to all participating laboratories, including:

    • The deadline for reporting results.

    • The analytical methods to be used (or allow laboratories to use their own validated methods).

    • The units in which to report the results.

    • Any specific sample handling or storage instructions.

Statistical Analysis of Results

The performance of each laboratory is typically evaluated using z-scores, as recommended by ISO 13528.[4] The z-score is calculated as:

z = (x - X) / σpt

Where:

  • x is the result reported by the participant.

  • X is the assigned value (the best estimate of the true concentration, often the robust mean of the participants' results).

  • σpt is the standard deviation for proficiency assessment (a measure of the expected variability of the measurement).

Interpretation of z-scores:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Conclusion

A successful inter-laboratory comparison of 2-(1-Hydroxyethyl)-3-methylphenol analysis requires a multifaceted approach that encompasses the selection of appropriate analytical methods, the development of robust and validated protocols, and the meticulous execution of a proficiency testing scheme. By adhering to established guidelines and best practices, researchers and analytical laboratories can enhance the reliability and comparability of their data, ultimately leading to improved quality and confidence in their scientific endeavors.

References

  • ISO 13528:2022 - Statistical methods for use in proficiency testing by interlabor
  • Simultaneous spectrophotometric determination of the three structural isomers of cresol using multivariate regression methods. African Journal of Pharmacy and Pharmacology.
  • analytical methods - Agency for Toxic Substances and Disease Registry |
  • Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. Chemija.
  • Sustainable Packaging Solutions for Proficiency Testing M
  • Simultaneous detection and quantification of free phenol and three structural isomers of cresol in human blood using gas chromatography-triple quadrupole mass spectrometry and their medical reference value ranges. Journal of Analytical Toxicology.
  • The importance of Stability Testing in Proficiency Testing.
  • Packaging and Shipping of Environmental Samples - Eurofins.
  • RP-HPLC Method for the Separation of Some Phenol Derivatives Using Gradient Elution and UV Detection.
  • Testing Method for Proficiency Testing of Sample s Homogeneity and Stability - Labthink.
  • Material Samples: Labelling And Packaging - Sigma-HSE.
  • Shipping Samples for Testing - ICC Compliance Center.
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - SCIRP.
  • Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed.
  • Proficiency Testing for Environmental Labs: Achieving Data Excellence in W
  • UNIS Chemical Labor
  • 2-(1-Hydroxyethyl)phenol | 62019-23-2 - Sigma-Aldrich.
  • (PDF)
  • 2-(1-Hydroxyethyl)phenol | C8H10O2 | CID 10866399 - PubChem.
  • Validated HPLC method for the analysis of 5-Butyl-2-ethylphenol - Benchchem.
  • (PDF)
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • 1213028-30-8|(R)-2-(1-Amino-2-hydroxyethyl)phenol|BLD Pharm.
  • 3-(1-Hydroxyethyl)phenol | CAS No- 2415-09-0 | Simson Pharma Limited.
  • 2-Methylphenol | 1X500MG | C7H8O | 680298 | 95-48-7 - HPC Standards.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of Synthesized 2-(1-Hydroxyethyl)-3-methylphenol

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Consistency in Pharmaceutical Intermediates In the highly regulated landscape of pharmaceutical development, the princ...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Consistency in Pharmaceutical Intermediates

In the highly regulated landscape of pharmaceutical development, the principle of consistency is not merely a benchmark for quality; it is the bedrock of safety and efficacy. For a pharmaceutical intermediate such as 2-(1-Hydroxyethyl)-3-methylphenol, ensuring uniformity from one production batch to the next is of paramount importance.[1][2] Variations in purity, impurity profiles, or physical properties can have cascading effects, altering the performance of the final Active Pharmaceutical Ingredient (API) and, consequently, the safety and therapeutic effect of the drug product.[3][4] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice (GMP), mandate rigorous control over API manufacturing processes.[5][6][7][8][9] This guide provides a comprehensive, multi-faceted analytical strategy for assessing the batch-to-batch consistency of 2-(1-Hydroxyethyl)-3-methylphenol, ensuring that each batch meets the stringent quality attributes required for downstream applications.

Synthesis and Potential Impurities of 2-(1-Hydroxyethyl)-3-methylphenol

A robust analytical strategy begins with understanding the molecule's synthesis, as this is the primary source of potential impurities.[3] 2-(1-Hydroxyethyl)-3-methylphenol is typically synthesized via the reduction of a ketone precursor, 2-hydroxy-3-methylacetophenone.

A plausible synthesis route involves the catalytic hydrogenation of 2-hydroxy-3-methylacetophenone. While specific catalysts and conditions may vary, this process can introduce several classes of impurities:

  • Unreacted Starting Material: Residual 2-hydroxy-3-methylacetophenone.

  • Process-Related Impurities: Catalysts, reagents, or solvents not fully removed during workup and purification.[10]

  • By-products: Products from side reactions, such as over-reduction or rearrangement.

  • Degradation Products: Impurities formed during synthesis or storage due to factors like heat, light, or pH.[3]

A consistent impurity profile is a critical indicator of a well-controlled manufacturing process.[1]

A Multi-Pronged Analytical Strategy for Robust Consistency Assessment

No single analytical technique can provide a complete picture of a batch's quality. A holistic and self-validating assessment relies on the strategic integration of orthogonal methods—techniques that measure different chemical and physical properties. This approach ensures that any deviation from the established "golden batch" profile is detected. The workflow below outlines our recommended strategy.

Batch_Consistency_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Integration & Decision BatchSample Batch Sample Received Visual Visual Inspection (Color, Appearance) BatchSample->Visual FTIR_ID FTIR Identity Check Visual->FTIR_ID HPLC HPLC-UV (Purity & Impurity Profile) FTIR_ID->HPLC NMR NMR (¹H, ¹³C) (Structural Confirmation) FTIR_ID->NMR MS LC-MS (Mass Verification & Unknown ID) FTIR_ID->MS DataAnalysis Comparative Data Analysis (vs. Reference Standard) HPLC->DataAnalysis NMR->DataAnalysis MS->DataAnalysis Decision Batch Disposition (Pass / Fail) DataAnalysis->Decision

Caption: High-level workflow for batch consistency assessment.

Core Analytical Techniques: A Comparative Guide

The cornerstone of our approach lies in four key analytical techniques, each providing unique and complementary information.

High-Performance Liquid Chromatography (HPLC-UV)
  • Why it's used: HPLC is the workhorse for purity determination and impurity profiling.[11] For 2-(1-Hydroxyethyl)-3-methylphenol, the presence of the phenol's aromatic ring provides strong UV absorbance, making HPLC with a UV detector an ideal choice for sensitive and accurate quantification.[12][13][14]

  • Causality of Method Choices: A reversed-phase C18 column is selected due to its excellent ability to separate moderately polar aromatic compounds from both more polar and less polar impurities. The mobile phase, typically a gradient of acidified water and acetonitrile or methanol, is optimized to achieve sharp peaks and good resolution between the main component and any potential impurities.[15][16] Monitoring at a wavelength around 274-280 nm, where phenols typically absorb, provides high sensitivity.[12][13]

  • What it tells us: HPLC provides the percentage purity of the main peak, and it quantifies known impurities and detects unknown ones. Comparing chromatograms between batches provides a highly sensitive "fingerprint" of consistency.[11][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Why it's used: NMR is unparalleled for unambiguous structural confirmation.[18][19] While HPLC confirms purity, NMR confirms that the main peak is indeed 2-(1-Hydroxyethyl)-3-methylphenol and provides structural information on impurities.

  • Causality of Method Choices: Both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the proton environment, including the number of different types of protons, their chemical shifts, and their coupling patterns, which confirms the connectivity of the molecule.[20][21] ¹³C NMR confirms the carbon skeleton. The combination of 1D and potentially 2D NMR experiments (like COSY and HSQC) can fully elucidate the structure.[18][20]

  • What it tells us: A comparison of the NMR spectra of a new batch against a reference standard provides absolute confirmation of identity. The presence of small, unidentified peaks can indicate structural isomers or other impurities not resolved by HPLC.

Mass Spectrometry (MS)
  • Why it's used: MS provides precise molecular weight information and structural clues through fragmentation patterns.[22] It serves as a powerful tool to confirm the identity of the main component and to help identify unknown impurities detected by HPLC.

  • Causality of Method Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will primarily yield the molecular ion (or a protonated/deprotonated version), confirming the molecular weight. The fragmentation pattern, which can be induced in the mass spectrometer, provides a fingerprint that is characteristic of the molecule's structure.[23][24] For example, a common fragmentation would be the loss of water from the hydroxyethyl group.

  • What it tells us: High-resolution MS can provide the elemental composition, confirming the molecular formula. When coupled with HPLC (LC-MS), it can provide the mass of each impurity peak, which is a critical first step in their identification.[25]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Why it's used: FTIR is a rapid and cost-effective technique for identity confirmation and for detecting changes in functional groups.[26]

  • Causality of Method Choices: As a molecule containing hydroxyl (-OH) and aromatic (C=C) groups, 2-(1-Hydroxyethyl)-3-methylphenol has a distinct IR spectrum. Key absorbances include a broad O-H stretch (around 3200-3600 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and C=C aromatic ring stretches (around 1450-1600 cm⁻¹).[27][28][29]

  • What it tells us: A simple overlay of the FTIR spectrum of a new batch with that of the reference standard serves as a fast and reliable identity check. While not quantitative, significant deviations could indicate the presence of impurities with different functional groups or issues like residual solvent.

Data Presentation: Comparing Hypothetical Batches

To illustrate the power of this multi-pronged approach, consider the following data for three hypothetical batches compared against a well-characterized reference standard.

Analytical Test Reference Standard Batch A (Pass) Batch B (Pass with Remarks) Batch C (Fail)
Appearance White to off-white solidConformsConformsYellowish solid
FTIR Identity ConformsConformsConformsConforms
HPLC Purity (%) 99.8%99.7%99.2%97.5%
Largest Impurity (HPLC, %) 0.08% (at RRT 1.2)0.10% (at RRT 1.2)0.45% (at RRT 1.5)1.8% (at RRT 0.8)
Total Impurities (HPLC, %) 0.15%0.21%0.65%2.3%
¹H NMR ConformsConformsConforms, but shows a small unknown peak at 3.8 ppmSignificant peaks corresponding to starting material observed
LC-MS (Main Peak, [M-H]⁻) m/z 151.0761m/z 151.0763m/z 151.0760m/z 151.0762
LC-MS (Impurity ID) N/AConforms to known impurity profileMass of impurity at RRT 1.5 does not match known impuritiesImpurity at RRT 0.8 confirmed as starting material (m/z 149.0608)

A Self-Validating System: The Decision-Making Process

Decision_Flowchart start Start: Analyze Batch Data q1 HPLC Purity & Impurity Profile within Specification? start->q1 q2 NMR Spectrum Conforms to Reference? q1->q2 Yes fail Result: Batch FAIL q1->fail No q3 MS Data Confirms Identity & Known Impurities? q2->q3 Yes q2->fail No q4 Any new unknown impurity > 0.10%? q3->q4 Yes q3->fail No pass Result: Batch PASS q4->pass No investigate Action: Investigate Impurity (Structure Elucidation) q4->investigate Yes investigate->fail

Caption: Decision-making flowchart for batch disposition.

  • Batch A passes all checks. Its purity and impurity profile are highly consistent with the reference.

  • Batch B shows acceptable purity, but HPLC detects a new, significant impurity. While NMR and MS confirm the main product's identity, the unknown impurity requires further investigation and characterization before the batch can be approved.

  • Batch C fails on multiple fronts. The visual appearance is off, HPLC purity is low, and both NMR and MS confirm the major impurity is unreacted starting material, indicating a significant process deviation.

Conclusion

Assessing the batch-to-batch consistency of 2-(1-Hydroxyethyl)-3-methylphenol is a critical step in ensuring the quality and safety of pharmaceuticals. A superficial analysis using a single technique is insufficient and carries significant risk. By implementing a multi-pronged, orthogonal analytical strategy that combines chromatography (HPLC-UV) and spectroscopy (NMR, MS, FTIR), drug developers can build a comprehensive and robust understanding of each batch. This integrated approach not only ensures that each batch conforms to pre-defined specifications but also provides the self-validating, trustworthy data required to meet stringent regulatory expectations and, ultimately, protect patient health.

Experimental Protocols

HPLC-UV Method for Purity Analysis
  • System: HPLC with UV-Vis Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-37 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to make a 1 mg/mL solution.

NMR Spectroscopy for Structural Confirmation
  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

    • Process the data with appropriate phasing and baseline correction.

    • Integrate all peaks and reference the spectrum (e.g., to TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled carbon spectrum.

    • A sufficient number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.

LC-MS for Mass Verification
  • System: HPLC coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Use the same HPLC method as described above to ensure correlation of peaks.

  • MS Ionization Mode: Electrospray Ionization (ESI), negative mode, is typically effective for phenols ([M-H]⁻).

  • Mass Range: Scan a range appropriate for the parent compound and expected impurities (e.g., m/z 50-500).

  • Data Analysis: Extract the mass spectrum for the main peak and any impurity peaks. Calculate the exact mass and compare it to the theoretical mass of 2-(1-Hydroxyethyl)-3-methylphenol (C₉H₁₂O₂).

FTIR Spectroscopy for Identity
  • System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: Compare the sample spectrum to the reference spectrum, focusing on the fingerprint region (600-1500 cm⁻¹) and key functional group absorptions.

References

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  • Google Patents. (EP2263998A1) Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
  • ResearchGate. Fig. S2 1 H NMR spectrum of hydroxyethyl-functionalised poly(propargyl methacrylate) 3. ResearchGate. [Link]

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  • Barrow, R. A., et al. (2023). Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph. PMC. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

  • AGH University of Krakow Journals. (2016). FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. AGH University of Krakow Journals. [Link]

  • Tristar Intermediates. (2025). Quality Assurance Techniques for Batch-to-Batch Consistency. Tristar Intermediates. [Link]

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  • RSC Publishing. (2020). Evaluation of a multiple and global analytical indicator of batch consistency. RSC Publishing. [Link]

  • IntuitionLabs. (2025). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs. [Link]

  • SPIE Digital Library. (2024). FTIR Exploratory Analysis of Phenol Peel Formulas Developed Over 60 Years: impact on efficacy and safety. SPIE Digital Library. [Link]

  • ResearchGate. (2018). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]

  • ResearchGate. FTIR spectra of phenol monomer in different noble gas matrices. ResearchGate. [Link]

  • Chemguide. mass spectra - fragmentation patterns. Chemguide. [Link]

  • Food and Drug Administration. (2020). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. FDA. [Link]

  • Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]

  • EPA. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. [Link]

  • ResearchGate. Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. ResearchGate. [https://www.researchgate.net/publication/229864239_Studies_in_Organic_Mass_Spectrometry_IV_Fragmentation_of_2-Alkyl-1_3-cyclohexanediones]([Link] Fragmentation_of_2-Alkyl-_1_3-cyclohexanediones)

  • Journal of Chemical and Pharmaceutical Research. (2015). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Journal of Chemical and Pharmaceutical Research. [Link]

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  • Iris Unimore. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Iris Unimore. [Link]

  • NIH. (2025). NMRexp: A database of 3.3 million experimental NMR spectra. PMC. [Link]

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